molecular formula C13H11N3O B017688 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 914918-69-7

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Cat. No.: B017688
CAS No.: 914918-69-7
M. Wt: 225.25 g/mol
InChI Key: PDYMCBRGMDRAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One (CAS 120889-04-5) is a high-value chemical scaffold based on the imidazopyridine core, a structure of significant interest in medicinal chemistry and drug discovery research. Chemical Profile: This compound has a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol . It is typically supplied as a pale yellow to beige solid and is recommended for storage in a 2-8°C refrigerator . Research Applications and Value: The imidazo[4,5-b]pyridine scaffold closely resembles purines, allowing derivatives to interact with a wide range of enzymatic targets . This compound is particularly useful as a key synthetic intermediate or core structure for developing novel bioactive molecules. Research indicates that analogous structures demonstrate potent inhibitory activity against phosphodiesterase 10A (PDE10A), a target for neuropsychiatric disorders . Furthermore, related imidazo[4,5-b]pyridine derivatives have been investigated as potent and selective inhibitors of various kinases, including Aurora A kinase and B-Raf kinase, which are critical targets in oncology research . Handling and Compliance: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMCBRGMDRAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399990
Record name 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120889-04-5
Record name 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural similarity to endogenous purines. This guide focuses on a specific derivative, 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, a molecule of significant interest for its potential pharmacological activities. This document provides a comprehensive overview of its chemical identity, synthesis, and known biological context, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Nomenclature

The precise chemical identification of a compound is fundamental for scientific discourse and reproducibility. The molecule at the center of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This compound can also exist in a tautomeric form, which is named 2-Hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine . The equilibrium between these two forms is an important consideration in its chemical reactivity and biological interactions.

IdentifierValue
CAS Number 120889-04-5
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol

Synthetic Approaches to the Imidazo[4,5-b]pyridine Core

A prevalent method involves the condensation and subsequent cyclization of substituted diaminopyridines with various carbonyl-containing reagents.[1]

Generalized Synthesis Workflow

A plausible synthetic route to this compound would likely involve the following key transformations:

Synthesis_Workflow A 2-Amino-3-nitropyridine Derivative B N-Methylation A->B Introduce Methyl Group C Suzuki Coupling B->C Introduce Phenyl Group D Nitro Group Reduction C->D Reduction to Amine E Cyclization with a Carbonyl Source D->E Formation of Imidazo Ring F Target Molecule E->F Final Product

Caption: Generalized synthetic workflow for imidazo[4,5-b]pyridin-2-ones.

Step-by-Step Methodological Considerations:

  • Preparation of a Substituted Pyridine: The synthesis would likely commence with a suitably substituted pyridine precursor. For the target molecule, a pyridine ring bearing amino and nitro groups would be a logical starting point.

  • Introduction of the Phenyl Group: A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction, is a standard and efficient method for introducing the phenyl group at the 6-position of the pyridine ring.

  • N-Methylation: The methyl group at the 1-position of the imidazole ring could be introduced via N-alkylation of a precursor, likely a 2,3-diaminopyridine derivative.

  • Reduction of the Nitro Group: The nitro group, often used as a directing group and a precursor to an amine, would be reduced to the corresponding amino group. This is a critical step to enable the subsequent cyclization.

  • Cyclization to Form the Imidazo[4,5-b]pyridin-2-one Core: The final ring closure to form the imidazo[4,5-b]pyridin-2-one system is typically achieved by reacting the 2,3-diaminopyridine intermediate with a carbonylating agent such as urea, phosgene, or a chloroformate.

Spectroscopic Characterization

Although specific spectral data for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of related structures.

Expected Spectroscopic Data:
TechniqueExpected Features
¹H NMR - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenyl rings.- A singlet corresponding to the N-methyl group.- A broad singlet for the N-H proton of the dihydropyridinone ring.
¹³C NMR - Resonances in the aromatic region (δ 110-160 ppm) for the carbons of the pyridine and phenyl rings.- A signal for the carbonyl carbon of the pyridinone ring (δ > 160 ppm).- A signal for the N-methyl carbon.
Mass Spec. - A molecular ion peak (M+) corresponding to the exact mass of the compound (C₁₃H₁₁N₃O).

Relevance in Drug Discovery and Development

The imidazo[4,5-b]pyridine scaffold is of considerable interest to medicinal chemists due to its diverse range of biological activities.[2] This structural motif is found in compounds targeting various diseases, including cancer, inflammation, and infectious diseases.[3]

Kinase Inhibition: A Promising Avenue

A significant area of investigation for imidazo[4,5-b]pyridine derivatives is their potential as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of the imidazo[4,5-b]pyridine core to the purine ring of ATP, the universal phosphate donor for kinase reactions, makes it an attractive scaffold for designing competitive kinase inhibitors.

Kinase_Inhibition cluster_0 ATP Binding Site of Kinase cluster_1 Cellular Processes ATP ATP Kinase Kinase ATP->Kinase Binds to Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Kinase Competitively Inhibits Proliferation Cell Proliferation Survival Cell Survival Kinase->Proliferation Regulates Kinase->Survival Regulates

Caption: Competitive inhibition of kinases by imidazo[4,5-b]pyridine derivatives.

While direct studies on this compound as a kinase inhibitor are not extensively documented, numerous studies on structurally related compounds demonstrate the potential of this chemical class. For instance, various imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against a range of kinases, including those involved in cancer cell proliferation and survival.[4]

Other Potential Therapeutic Applications

Beyond kinase inhibition, the imidazo[4,5-b]pyridine scaffold has been explored for a variety of other therapeutic applications, including:

  • Antimicrobial Activity: Some derivatives have shown promising activity against bacterial and fungal pathogens.[2]

  • Antiviral Activity: The structural resemblance to purines also makes them candidates for antiviral drug development.[3]

  • Central Nervous System (CNS) Activity: Certain imidazopyridines have been investigated for their effects on the CNS.[3]

Future Directions and Conclusion

This compound represents a molecule of interest within the broader class of imidazo[4,5-b]pyridine derivatives. While its specific biological activities and therapeutic potential are still under-explored in publicly available research, the established importance of the core scaffold in drug discovery suggests that this compound and its analogs warrant further investigation.

Future research efforts should focus on:

  • Development and publication of a detailed and optimized synthesis protocol.

  • Full spectroscopic characterization to provide a definitive reference for future studies.

  • Systematic screening against a panel of disease-relevant targets, particularly kinases.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. [Link][4]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link][1]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link][2]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of Biomolecular Structure and Dynamics. [Link][3]

Sources

An In-depth Technical Guide to 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (CAS No. 120889-04-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, a heterocyclic compound with significant potential in pharmaceutical research and development. This document details its chemical identity, synthesis methodologies, spectral characterization, and known biological activities, with a focus on its emerging roles as a kinase inhibitor, and its potential applications in oncology and neuroprotection.

Introduction

This compound, also known by its CAS number 120889-04-5, is a notable member of the imidazopyridinone class of heterocyclic compounds.[1] Its rigid, fused-ring structure, featuring a phenyl and a methyl substituent, provides a unique scaffold for interaction with biological targets. The structural resemblance of the imidazopyridine core to purines has driven extensive investigation into its therapeutic potential. This guide will delve into the technical details of this compound, offering insights for its application in research and drug discovery.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is crucial for its application in experimental settings.

PropertyValue
CAS Number 120889-04-5
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol [1]
IUPAC Name This compound

Synthesis and Characterization

General Synthetic Pathway

The synthesis of related imidazopyridine derivatives often involves the reaction of a diaminopyridine precursor with a suitable carbonyl compound, followed by cyclization. For the target molecule, a plausible route would involve the initial synthesis of a substituted diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridin-2-one core.

A general synthetic scheme for a related compound, 1,3-Dihydro-5-methyl-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one, followed by nitration, has been described.[2] This suggests a synthetic strategy that involves building the core structure first and then performing further modifications.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Substituted 2,3-diaminopyridine C Condensation & Cyclization A->C B Carbonyl Compound (e.g., urea, phosgene equivalent) B->C D 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One C->D Formation of imidazopyridinone core

Caption: Generalized synthetic workflow for imidazopyridinone compounds.

Postulated Experimental Protocol
  • Step 1: Synthesis of N-methyl-5-phenylpyridine-2,3-diamine. This precursor could potentially be synthesized from a commercially available chloronitropyridine derivative through a series of reactions including a Suzuki coupling to introduce the phenyl group, followed by methylation and reduction of the nitro group.

  • Step 2: Cyclization to form the imidazopyridinone ring. The resulting diamine would then be reacted with a carbonylating agent such as triphosgene or carbonyldiimidazole in an appropriate solvent (e.g., dichloromethane, THF) to facilitate the cyclization and formation of the desired this compound.

  • Step 3: Purification. The crude product would be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectral data based on its structure are as follows:

  • ¹H NMR: Protons on the pyridine and phenyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would likely appear as a singlet around δ 3.5-4.0 ppm. The N-H proton of the dihydro-imidazole ring would likely be a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbonyl carbon of the pyridin-2-one would be expected at a lower field, typically around δ 160-170 ppm. The methyl carbon would appear at a higher field.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 226.25.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1700 cm⁻¹), and C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹).

Biological Activities and Mechanism of Action

This compound is a subject of interest in pharmacological research due to its diverse biological activities.[1]

Kinase Inhibition

The imidazopyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[3] Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the imidazopyridine core to the purine ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.

While the specific kinase targets of this compound are not yet fully elucidated in publicly available literature, related imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.[4]

Kinase_Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Compound 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One Compound->Kinase Competitively Binds Inhibition Inhibition

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic organic compound with a unique imidazopyridinone structure, holding potential as a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its core physicochemical properties, which are critical for its application in drug discovery and development. While experimental data for this specific molecule is not extensively available in public literature, this guide leverages advanced computational predictive models to offer insights into its key characteristics, including solubility, pKa, melting point, and spectral properties. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, providing a self-validating framework for researchers. The synthesis of technical data with practical experimental causality is intended to empower scientists in their research and development endeavors involving this promising compound.

Introduction

This compound, with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol , belongs to the imidazopyridine class of heterocyclic compounds.[1] This class is of significant interest in pharmaceutical research due to the structural resemblance of the fused imidazopyridine ring system to purines, suggesting a wide range of potential biological activities. Indeed, derivatives of this scaffold have demonstrated antimicrobial and kinase inhibition properties, highlighting their potential as therapeutic agents.[1]

A thorough understanding of the physicochemical properties of a lead compound is fundamental to the drug development process. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide delves into the predicted physicochemical characteristics of this compound and provides the necessary experimental workflows for their validation.

Molecular Structure and Key Physicochemical Descriptors

The structure of this compound, featuring a methyl group on the imidazole nitrogen and a phenyl substituent on the pyridine ring, is presented below.

Caption: 2D representation of this compound.

A summary of its key predicted physicochemical descriptors is provided in the table below. These values, generated using computational models such as those available through ChemAxon and SwissADME, serve as a valuable starting point for experimental design.[2][3]

PropertyPredicted Value
Molecular Weight225.25 g/mol
logP1.85
Topological Polar Surface Area (TPSA)50.68 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Melting Point

The melting point is a critical parameter for assessing the purity of a compound and is essential for formulation development.

Predicted Melting Point

Based on computational analysis of its structural features, the predicted melting point of this compound is estimated to be in the range of 220-240 °C . It is important to note that impurities will lead to a depression and broadening of the melting point range.[1][4]

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of a solid organic compound.

workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Finely powder the crystalline sample. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 measure1 Place the capillary tube in a melting point apparatus. prep2->measure1 measure2 Heat the sample rapidly to ~20°C below the expected melting point. measure1->measure2 measure3 Decrease the heating rate to 1-2°C per minute. measure2->measure3 measure4 Record the temperature at which the first liquid appears (T1). measure3->measure4 measure5 Record the temperature at which the last solid melts (T2). measure4->measure5 analysis1 The melting point range is T1-T2. measure5->analysis1 analysis2 A sharp range (0.5-1°C) indicates high purity. analysis1->analysis2

Caption: Experimental workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered.

    • Tamp the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end, to a height of approximately 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • Heat the block rapidly to a temperature approximately 20°C below the predicted melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Data Interpretation:

    • The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow, typically within 1-2°C.[1][4] A broader melting range is indicative of impurities.

Solubility

Solubility is a crucial parameter that dictates a compound's behavior in biological systems and is a key consideration for formulation design.

Predicted Solubility

Computational models predict that this compound will exhibit poor aqueous solubility. Its solubility is expected to be higher in organic solvents. The predicted logS (aqueous solubility) is -3.5 .

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of a compound in various solvents is outlined below.

G start Weigh a precise amount of the compound solvent Add a known volume of solvent start->solvent mix Agitate at a constant temperature for a set time (e.g., 24h) solvent->mix equilibrate Allow to equilibrate mix->equilibrate filter Filter the solution to remove undissolved solid equilibrate->filter analyze Analyze the concentration of the solute in the filtrate (e.g., by HPLC-UV) filter->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate G start Dissolve a known amount of the compound in a suitable solvent (e.g., water/methanol) titrate_acid Titrate with a standardized strong base (e.g., NaOH) while monitoring pH start->titrate_acid titrate_base Titrate with a standardized strong acid (e.g., HCl) while monitoring pH start->titrate_base plot Plot pH versus the volume of titrant added titrate_acid->plot titrate_base->plot inflection Identify the inflection point(s) of the titration curve plot->inflection pka The pH at the half-equivalence point corresponds to the pKa inflection->pka

Sources

An In-depth Technical Guide to 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-b]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-b]pyridin-2-One, a heterocyclic molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, physicochemical properties, synthesis, and potential therapeutic applications.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, largely due to its structural analogy to endogenous purines. This structural mimicry allows molecules incorporating this framework to interact with a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2] The fusion of an imidazole ring to a pyridine ring creates a unique electronic and steric environment, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5]

This compound, the subject of this guide, is a specific derivative with potential applications stemming from its unique substitution pattern. The presence of a phenyl group at the 6-position and a methyl group at the 1-position of the imidazopyridine core are expected to significantly influence its biological activity and pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a tricyclic system where an imidazolidin-2-one ring is fused to a pyridine ring, which is in turn substituted with a phenyl group. An important structural feature is the potential for keto-enol tautomerism, existing in equilibrium with its enol form, 2-Hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine. This tautomerism can have significant implications for its biological activity and interaction with target molecules.

Below is a visual representation of the molecular structure:

Caption: Molecular structure of the target compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 120889-04-5Smolecule[6]
Molecular Formula C₁₃H₁₁N₃OSmolecule[6]
Molecular Weight 225.25 g/mol Smolecule[6]
Synonym 2-Hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridinePharmaffiliates[1]

Synthesis and Characterization

A definitive, published step-by-step synthesis protocol for this compound is not currently available. However, based on established synthetic routes for analogous imidazo[4,5-b]pyridine derivatives, a plausible synthetic pathway can be proposed. The synthesis of the closely related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provides a strong foundation for this proposed route.[4][7]

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 2,3-diaminopyridine, and proceeds through a multi-step sequence involving cyclization to form the imidazo[4,5-b]pyridine core, followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl group.

A 2,3-Diaminopyridine B Intermediate A (N-methylated diaminopyridine) A->B Methylation C Intermediate B (Brominated imidazopyridinone) B->C Bromination & Cyclization (e.g., with triphosgene) D 1-Methyl-6-Phenyl-1,3-Dihydro-2H- Imidazo[4,5-b]pyridin-2-One C->D Suzuki Coupling (Phenylboronic acid, Pd catalyst)

Caption: Proposed synthetic route for the target compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on established methodologies for similar compounds. This protocol would require optimization and validation.

Step 1: N-Methylation of 2,3-Diaminopyridine

  • Dissolve 2,3-diaminopyridine in a suitable aprotic solvent (e.g., DMF).

  • Add a methylating agent (e.g., methyl iodide) and a non-nucleophilic base (e.g., sodium hydride) at a controlled temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction and extract the N-methylated product.

  • Purify by column chromatography.

Step 2: Bromination and Cyclization

  • To the N-methylated diaminopyridine, add a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., acetonitrile).

  • After bromination, introduce a carbonyl source, such as triphosgene or a similar reagent, to facilitate the cyclization to the imidazolidin-2-one ring.

  • Heat the reaction mixture under reflux and monitor for completion.

  • Isolate the crude brominated imidazopyridinone product.

Step 3: Suzuki Cross-Coupling

  • In a reaction vessel, combine the brominated intermediate, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the final product.

  • Purify the final compound by recrystallization or column chromatography.

Characterization: The final product would be characterized by standard analytical techniques, including ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Potential Biological Activities and Therapeutic Applications

While specific pharmacological data for this compound is limited, the biological activities of related compounds suggest several potential therapeutic applications.

Anticancer Potential

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in the development of anticancer agents.[5][8][9] The structural similarity to purines allows these compounds to function as inhibitors of various protein kinases, which are often dysregulated in cancer. Studies on other substituted imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3] The introduction of a phenyl group at the 6-position may enhance cytotoxic activity through various mechanisms, including increased affinity for target enzymes or improved cellular uptake.

A proposed mechanism of action for the anticancer effects of related compounds involves the induction of apoptosis and cell cycle arrest.[8] Further investigation into the specific cellular targets and signaling pathways affected by this compound is warranted.

Neuropharmacological Properties

The nervous system is another area where imidazo[4,5-b]pyridine derivatives have shown promise. The closely related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been shown to be selectively toxic to dopaminergic neurons in vitro, suggesting a potential for interaction with neurological targets.[3][5] While this points to a potential for neurotoxicity, it also indicates that modifications to this scaffold could lead to the development of neuroprotective agents. The specific substitutions on the target molecule may alter its interaction with neuronal receptors and signaling pathways, potentially leading to neuroprotective effects.

Future Directions and Conclusion

This compound represents a molecule of interest within the broader class of imidazo[4,5-b]pyridine derivatives. While a comprehensive experimental characterization is not yet publicly available, its structural features and the known activities of related compounds suggest a promising avenue for further research, particularly in the fields of oncology and neuropharmacology.

Future research should focus on:

  • The development and validation of a robust synthetic route.

  • Comprehensive spectroscopic characterization to confirm its structure.

  • In-depth evaluation of its anticancer and neuroprotective properties through in vitro and in vivo studies.

  • Investigation of its mechanism of action at the molecular level.

This technical guide provides a foundational understanding of this compound, intended to stimulate and guide future research endeavors in the scientific community.

References

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic Chemistry, 115, 105231.
  • Bistrović, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(19), 3569.
  • Chi, P., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2002(10), 90-96.
  • Felton, J. S., et al. (1986). Identification of the mutagens in cooked beef. Environmental Health Perspectives, 67, 17-24.
  • Gopal, D., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl) derivatives. Der Pharma Chemica, 5(6), 339-340.
  • Hrovat, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2949.
  • Kandil, S., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 9(7), 235-243.
  • Knize, M. G., & Felton, J. S. (1986). The synthesis of the cooked-beef mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its 3-methyl isomer. Heterocycles, 24(7), 1815-1819.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1530, 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved from [Link].

  • Pharmaffiliates. 2-Hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine. (n.d.). Retrieved from [Link]

  • Sadek, K. U., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Tanga, M. J., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2002(10), 90-96.
  • Vanda, D., et al. (2019). Imidazopyridine-Based Selective and Multifunctional Ligands of Biological Targets Associated with Psychiatric and Neurodegenerative Diseases. European Journal of Medicinal Chemistry, 181, 111569.

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of a robust synthetic pathway to 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a core structural motif in numerous biologically active molecules due to its similarity to purines.[1][2] This guide elucidates a strategic, multi-step synthesis, commencing from commercially available starting materials. Each phase of the synthesis is detailed with in-depth procedural instructions, mechanistic insights, and characterization data. The causality behind the selection of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Introduction and Strategic Overview

The synthesis of this compound (target compound 5 ) presents a multi-faceted challenge in heterocyclic chemistry, requiring precise control over regioselectivity and functional group manipulations. The core of our synthetic strategy is the construction of the imidazo[4,5-b]pyridin-2-one ring system, which is then followed by a regioselective N-methylation.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2-Amino-3-nitropyridine (1) Step1 Suzuki Coupling Start->Step1 Intermediate1 2-Amino-3-nitro-6-phenylpyridine (2) Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 6-Phenyl-2,3-diaminopyridine (3) Step2->Intermediate2 Step3 Cyclization with CDI Intermediate2->Step3 Intermediate3 6-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (4) Step3->Intermediate3 Step4 Regioselective N-Methylation Intermediate3->Step4 End 1-Methyl-6-Phenyl-1,3-Dihydro-2H- Imidazo[4,5-B]pyridin-2-One (5) Step4->End

Figure 1: High-level overview of the synthetic pathway.

This guide will systematically detail each of these key transformations.

Synthesis of Key Intermediates

Step 1: Synthesis of 2-Amino-3-nitro-6-phenylpyridine (2)

The initial step involves the introduction of the phenyl group at the 6-position of the pyridine ring. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency and functional group tolerance.[3][4] We begin with the commercially available 2-amino-3-nitropyridine. To facilitate the Suzuki coupling, a halogen must first be introduced at the 6-position. A common route involves the initial bromination of 2-aminopyridine, followed by nitration.[5][6][7]

Protocol 1: Synthesis of 2-Amino-3-nitro-6-phenylpyridine (2)

  • Materials: 2-Amino-6-chloro-3-nitropyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-amino-6-chloro-3-nitropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the Pd(PPh₃)₄ catalyst (3 mol%) to the flask.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-nitro-6-phenylpyridine (2).

Causality of Experimental Choices:

  • The use of a palladium catalyst, specifically Pd(PPh₃)₄, is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.

  • Potassium carbonate acts as a base to activate the boronic acid and facilitate the catalytic cycle.

  • A mixture of dioxane and water is a common solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Degassing the solvent and using an inert atmosphere are essential to prevent the oxidation and deactivation of the palladium catalyst.

Step 2: Synthesis of 6-Phenyl-2,3-diaminopyridine (3)

The subsequent step is the reduction of the nitro group of intermediate 2 to an amino group, yielding the key diamine precursor 3 . Several methods are available for the reduction of aromatic nitro groups.[8] Catalytic hydrogenation or reduction with metals in acidic media are common choices.[7][9]

Protocol 2: Reduction of 2-Amino-3-nitro-6-phenylpyridine (2)

  • Materials: 2-Amino-3-nitro-6-phenylpyridine (2), Iron powder, Concentrated Hydrochloric Acid, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-nitro-6-phenylpyridine (2) (1.0 equiv) in a mixture of ethanol and water.

    • Add iron powder (5.0 equiv) to the suspension.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron residues.

    • Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 6-phenyl-2,3-diaminopyridine (3).

Causality of Experimental Choices:

  • Iron powder in the presence of an acid is a classic and cost-effective method for the reduction of aromatic nitro groups. The in situ generation of ferrous ions is the active reducing species.

  • The use of a protic solvent mixture like ethanol/water is necessary to facilitate the reaction.

Core Synthesis: Formation of the Imidazo[4,5-b]pyridin-2-one Ring

Step 3: Cyclization to 6-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (4)

With the key diamine precursor 3 in hand, the next step is the formation of the imidazolinone ring. This is achieved through a cyclization reaction with a phosgene equivalent. 1,1'-Carbonyldiimidazole (CDI) is an excellent reagent for this purpose as it is safer to handle than phosgene and generally gives high yields.[10][11][12][13][14]

Protocol 3: Cyclization of 6-Phenyl-2,3-diaminopyridine (3)

  • Materials: 6-Phenyl-2,3-diaminopyridine (3), 1,1'-Carbonyldiimidazole (CDI), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 6-phenyl-2,3-diaminopyridine (3) (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Add CDI (1.1 equiv) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to obtain 6-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (4).

Causality of Experimental Choices:

  • CDI acts as a carbonyl source, reacting with the two amino groups of the diaminopyridine to form the cyclic urea structure of the imidazolinone ring.

  • Anhydrous THF is used as the solvent to prevent the hydrolysis of CDI.

Final Step: Regioselective N-Methylation

Step 4: Synthesis of this compound (5)

The final step is the regioselective methylation of the imidazo[4,5-b]pyridin-2-one core. The methylation of such heterocyclic systems can occur at different nitrogen atoms. The position of methylation can be influenced by factors such as the choice of base, solvent, and methylating agent.[15][16][17] To favor methylation at the N1 position, a strong base is typically used to deprotonate the imidazole nitrogen, followed by the addition of a methylating agent.

Protocol 4: N-Methylation of 6-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (4)

  • Materials: 6-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (4), Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 equiv) in anhydrous DMF, add a solution of 6-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (4) (1.0 equiv) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and add methyl iodide (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound (5).

Causality of Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the imidazole nitrogen, forming a sodium salt which is then more reactive towards methylation.

  • DMF is a suitable polar aprotic solvent for this type of reaction.

  • Methyl iodide is a reactive and commonly used methylating agent.

Data Summary

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
1 2-Amino-3-nitropyridineC₅H₅N₃O₂139.11
2 2-Amino-3-nitro-6-phenylpyridineC₁₁H₉N₃O₂215.21
3 6-Phenyl-2,3-diaminopyridineC₁₁H₁₁N₃185.23
4 6-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-oneC₁₂H₉N₃O211.22
5 This compoundC₁₃H₁₁N₃O225.25

Conclusion

This guide has outlined a comprehensive and logical synthetic route for the preparation of this compound. By leveraging established synthetic methodologies such as the Suzuki coupling, nitro group reduction, and cyclization with CDI, followed by a regioselective N-methylation, the target molecule can be synthesized in a controlled and efficient manner. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers in their efforts to synthesize this and related heterocyclic compounds for applications in drug discovery and materials science.

References

  • Patsnap. Preparation method of 2-amino-3-nitro pyridine.
  • Google Patents. (CN103664763A). Preparation method of 2-amino-3-nitro pyridine.
  • PrepChem.com. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine. Retrieved from [Link]

  • PubMed. Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[5][18][19]Triazolo[4,3-a]pyridines. Retrieved from [Link]

  • One-pot and one-step novel N-methylation of 2,6-diaminopyridine. Retrieved from [Link]

  • Google Patents. (US5453512A). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • PMC - NIH. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Retrieved from [Link]

  • Wikipedia. Reduction of nitro compounds. Retrieved from [Link]

  • Sci-Hub. The Cross-Coupling Reaction of Arylboronic Acids with Chloropyridines and Electron-Deficient Chloroarenes Catalyzed by a Polymer-Bound Palladium Complex. Retrieved from [Link]

  • Wikipedia. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[5][18][19]Triazolo[4,3-a]pyridines. Retrieved from [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Retrieved from [Link]

  • NCBI. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). Retrieved from [Link]

  • PubMed. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]

  • Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. Retrieved from [Link]

  • Organic Chemistry Portal. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link]

  • PubMed. Regioselective C2-arylation of imidazo[4,5-b]pyridines. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Retrieved from [Link]

  • PubChem. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved from [Link]

  • ResearchGate. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[5][18][19]Triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Semantic Scholar. A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Retrieved from [Link]

  • PMC - PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles | Request PDF. Retrieved from [Link]

  • PubMed. 2-Hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine Induction of Recombinational Mutations in Mammalian Cell Lines as Detected by DNA Fingerprinting. Retrieved from [Link]

  • Google Patents. (CN103664762A). Method for preparing 2,3-diamino pyridine.
  • NIH. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Retrieved from [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Preclinical Insights and Future Research Directions

Authored by: [Your Name/Gemini AI]

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One, a specific derivative with potential therapeutic applications. Drawing upon the extensive research on structurally related analogs, particularly the well-studied carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and other bioactive imidazopyridines, this document synthesizes a scientifically grounded hypothesis of its molecular interactions and cellular effects. We will delve into potential signaling pathways, propose key experimental validations, and offer insights for researchers and drug development professionals exploring this promising chemical space. Preliminary research suggests that this compound may possess anticancer and neuroprotective properties, warranting further investigation into its precise mechanisms.[1]

Introduction: The Imidazo[4,5-b]pyridine Core - A Scaffold of Therapeutic Promise

The fusion of imidazole and pyridine rings creates the imidazo[4,5-b]pyridine system, a heterocyclic structure with a notable resemblance to endogenous purines.[2][3][4] This structural mimicry has historically driven the biological investigation of these compounds, revealing their capacity to interact with a wide array of biological targets. The versatility of this scaffold has led to the development of compounds with diverse pharmacological profiles, including:

  • Central Nervous System (CNS) Agents: Notably as positive allosteric modulators of GABA-A receptors.[2][3]

  • Enzyme Inhibitors: Including proton pump inhibitors and aromatase inhibitors.[2][3]

  • Kinase Inhibitors: Emerging evidence points to their potential in targeting kinases such as Bruton's tyrosine kinase (BTK).[5]

  • Antimicrobial and Antiviral Agents: Demonstrating activity against various pathogens.[6]

The broad bioactivity of this class of compounds underscores the potential of this compound as a novel therapeutic agent. Its specific substitution pattern suggests a unique interaction profile that warrants detailed mechanistic exploration.

Learning from Analogs: The Well-Characterized Mechanism of PhIP

To construct a hypothesis for the mechanism of action of our target compound, we first turn to its closest, well-studied relative, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP, a heterocyclic amine formed in cooked meats, is a known pro-carcinogen, and its mechanisms of toxicity have been extensively documented.[7][8]

Metabolic Activation and Genotoxicity

The carcinogenicity of PhIP is contingent upon its metabolic activation.[7] This process, primarily occurring in the liver, involves:

  • Phase I Metabolism: N-oxidation by Cytochrome P-450 1A2 (CYP1A2) to a genotoxic metabolite.[7]

  • Phase II Metabolism: Further activation through O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases.[7]

The resulting reactive intermediates can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[7]

Aberrant Signaling Pathways

Beyond direct genotoxicity, PhIP has been shown to dysregulate key cellular signaling pathways:

  • Ras-ERK Pathway: PhIP can increase the expression of the H-Ras gene and protein, leading to the activation of the ERK signaling cascade. This, in turn, upregulates matrix metalloproteinases (MMP-2 and MMP-9) and NOX1-driven reactive oxygen species (ROS) production.[9]

  • Wnt/β-catenin Pathway: In vivo studies have demonstrated that PhIP can induce colon tumors with mutations in the β-catenin gene, leading to the hyperactivation of the Wnt signaling pathway.[9]

Neurotoxicity

Recent studies have also implicated PhIP in neurotoxicity. It has been found to be selectively toxic to dopaminergic neurons in vitro, an effect likely mediated by the induction of oxidative stress.[10][11] This neurotoxicity is associated with increased levels of oxidative damage markers such as 4-hydroxy-2-nonenal (HNE) and 3-nitrotyrosine.[10][11]

Proposed Mechanism of Action for this compound

The structural difference between our target compound and PhIP lies at the 2-position of the imidazo[4,5-b]pyridine core: a carbonyl group in the former versus an amino group in the latter. This seemingly minor change can have profound implications for its biological activity. While the potential for CYP-mediated metabolism should not be disregarded, the presence of the carbonyl group may alter its metabolic fate and reduce its genotoxic potential compared to PhIP.

Based on the broader activities of the imidazopyridine class and the specific structural features of this compound, we propose two primary putative mechanisms of action: kinase inhibition and modulation of neuroinflammatory pathways .

Putative Mechanism 1: Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold has been identified as a viable backbone for the development of kinase inhibitors.[5] The planarity of the fused ring system and the potential for hydrogen bonding interactions with the hinge region of kinase active sites make it an attractive starting point for inhibitor design.

Hypothesized Signaling Pathway:

Kinase_Inhibition_Pathway Compound 1-Methyl-6-Phenyl-Imidazopyridinone Kinase Target Kinase (e.g., BTK, ERK, etc.) Compound->Kinase Substrate Substrate Protein Kinase->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Inhibition Inhibition

Caption: Proposed kinase inhibition by this compound.

Causality behind Experimental Choices:

To validate this hypothesis, a tiered experimental approach is recommended:

  • Initial Screening: A broad-panel kinase screen (e.g., using a commercial service like KinomeScan) would provide an unbiased assessment of the compound's kinase inhibitory profile. This initial screen is crucial for identifying potential high-affinity targets.

  • In Vitro Validation: For the top hits from the screen, in vitro kinase assays (e.g., using radiometric, fluorescence, or luminescence-based methods) should be performed to determine the IC50 values and confirm inhibitory activity.

  • Cellular Assays: To ascertain if the in vitro activity translates to a cellular context, western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates in relevant cell lines treated with the compound.

Experimental Protocol: In Vitro Kinase Assay (Example: ERK2)

StepProcedureRationale
1Prepare a reaction buffer containing ATP and a specific substrate for the target kinase (e.g., myelin basic protein for ERK2).To provide the necessary components for the kinase reaction.
2Add the recombinant target kinase to the reaction buffer.To initiate the enzymatic reaction.
3Introduce varying concentrations of this compound to the reaction mixture.To determine the dose-dependent inhibitory effect of the compound.
4Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period.To allow the kinase reaction to proceed.
5Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as radioactive 32P-ATP incorporation, fluorescence polarization, or a specific antibody against the phosphorylated substrate.To measure the extent of kinase activity in the presence of the inhibitor.
6Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.To quantify the potency of the compound as a kinase inhibitor.
Putative Mechanism 2: Modulation of Neuroinflammatory and Oxidative Stress Pathways

Given the neurotoxic effects of the structurally similar PhIP, it is plausible that this compound could also interact with neurological pathways. However, the preliminary data suggesting neuroprotective effects indicate a potentially opposing mechanism.[1] Instead of inducing oxidative stress, it may act to suppress it.

Hypothesized Signaling Pathway:

Neuroprotection_Pathway Stress Oxidative Stress (e.g., from H2O2, rotenone) ROS Reactive Oxygen Species (ROS) Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Compound 1-Methyl-6-Phenyl-Imidazopyridinone Nrf2 Nrf2 Compound->Nrf2 Activation? ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Transcription Antioxidant->ROS Neutralization Neuron Dopaminergic Neuron Apoptosis->Neuron Damage

Caption: Proposed neuroprotective mechanism via activation of the Nrf2-ARE pathway.

Causality behind Experimental Choices:

To investigate this potential neuroprotective mechanism, the following experiments are proposed:

  • Cell Viability Assays: Using a neuronal cell line (e.g., SH-SY5Y), assess the ability of the compound to protect against a known neurotoxin (e.g., rotenone or MPP+) by measuring cell viability (e.g., with an MTT or LDH assay).

  • Measurement of Reactive Oxygen Species (ROS): Employ a fluorescent probe such as DCFDA to quantify intracellular ROS levels in neuronal cells pre-treated with the compound and then exposed to an oxidative stressor.

  • Western Blot Analysis: Examine the expression levels of key proteins in the Nrf2-ARE pathway, such as Nrf2, HO-1, and NQO1, in compound-treated cells. An increase in these proteins would support the proposed mechanism.

Experimental Protocol: Cellular ROS Measurement

StepProcedureRationale
1Seed neuronal cells (e.g., SH-SY5Y) in a multi-well plate and allow them to adhere overnight.To prepare a consistent cell culture for the assay.
2Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).To allow the compound to exert its potential protective effects.
3Load the cells with a ROS-sensitive fluorescent dye (e.g., DCFDA) according to the manufacturer's protocol.To introduce a probe that will fluoresce in the presence of ROS.
4Induce oxidative stress by adding a known ROS-generating agent (e.g., H2O2 or rotenone) to the cells.To create a model of oxidative damage.
5Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.To quantify the level of intracellular ROS.
6Compare the fluorescence levels in compound-treated cells to those in untreated control cells to determine the effect of the compound on ROS production.To assess the antioxidant potential of the compound.

Summary and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, a robust hypothesis can be formulated based on the extensive data available for structurally related imidazopyridines. The most plausible mechanisms involve kinase inhibition and the modulation of neuroinflammatory and oxidative stress pathways.

Future research should focus on the systematic validation of these hypotheses using the experimental workflows outlined in this guide. A thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be critical for its development as a potential therapeutic agent. The insights gained from these studies will not only elucidate the specific mechanism of this promising compound but also contribute to the broader understanding of the therapeutic potential of the imidazo[4,5-b]pyridine scaffold.

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed Central URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed URL: [Link]

  • Title: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro Source: NIH URL: [Link]

  • Title: 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine Source: Wikipedia URL: [Link]

  • Title: Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors Source: PubMed URL: [Link]

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]

  • Title: 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine Source: PubChem URL: [Link]

  • Title: 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP) is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Source: ResearchGate URL: [Link]

Sources

potential therapeutic targets of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One

Authored by: A Senior Application Scientist

Foreword: The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to endogenous purines. This structural motif has led to the discovery of numerous compounds with a wide array of biological activities. This guide focuses on a specific derivative, this compound, and explores its potential therapeutic targets by examining the established activities of structurally related compounds. We will delve into the mechanistic basis for these potential applications, provide exemplary experimental protocols for target validation, and present data-driven insights for researchers, scientists, and drug development professionals.

Introduction to the Imidazo[4,5-b]pyridin-2-one Scaffold

The imidazo[4,5-b]pyridine ring system is a versatile pharmacophore that has been successfully employed in the development of agents targeting various enzymes and receptors.[1][2][3] Its rigid, planar structure provides a foundation for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. The specific compound of interest, this compound, features a methyl group at the 1-position and a phenyl group at the 6-position, which are expected to significantly influence its target interaction profile. Preliminary research suggests that this class of molecules may possess anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][4]

Potential Therapeutic Area: Oncology

The dysregulation of cellular signaling pathways, particularly those driven by protein kinases, is a hallmark of cancer. The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

Target Class: Protein Kinases

Several derivatives of the imidazo[4,5-b]pyridine core have been identified as inhibitors of key kinases implicated in cancer progression.[4][5]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies.[6] Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors, offering potential advantages in terms of selectivity and safety profiles for long-term treatment.[6]

  • Aurora A Kinase (AURKA): Overexpression of AURKA, a serine/threonine kinase essential for mitosis, is linked to carcinogenesis in various cancers.[1] Imidazo[4,5-b]pyridine derivatives have been extensively described as inhibitors of AURKA, positioning them as potential antimitotic agents.[1]

  • Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a significant role in glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[7] A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors, demonstrating the potential of this scaffold in targeting aggressive cancers.[7]

  • DNA-Dependent Protein Kinase (DNA-PK): DNA-PK is a key enzyme in the DNA damage response pathway and a target for radiosensitizers in cancer therapy.[8][9] Imidazo[4,5-c]pyridin-2-ones have been developed as selective DNA-PK inhibitors, with lead compounds showing potent radiosensitization in tumor xenograft models.[8][9]

Compound ClassTarget KinaseIC50 (µM)Reference
Imidazo[4,5-b]pyridine DerivativesBTK1.14 - 2.46[6]
Imidazo[4,5-b]pyridine DerivativesAURKANot explicitly stated[1]
Imidazo[4,5-c]pyridin-2-one DerivativesSFKsNot explicitly stated[7]
  • Reagents and Materials: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound (this compound) dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 5 µL of the compound dilutions to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the BTK enzyme and substrate peptide in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->BTK

Caption: BTK signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.

Potential Therapeutic Area: Neurodegenerative and Mood Disorders

The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests potential interactions with targets in the central nervous system.

Target: Phosphodiesterase 10A (PDE10A)

PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for neuronal signaling. Inhibition of PDE10A has been explored as a therapeutic strategy for schizophrenia and other neuropsychiatric disorders.[10] Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A.[10][11] These compounds have shown promising results in receptor occupancy studies, indicating their potential to modulate neuronal function in vivo.[10]

Target: GluN2B Subunit of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neuronal function. Selective inhibition of the GluN2B subunit has been investigated for the treatment of mood disorders.[12] A class of 1,3-dihydro-imidazo[4,5-b]pyridin-2-ones has been identified as negative allosteric modulators of GluN2B, demonstrating robust target engagement in preclinical models.[12]

Relevance to Parkinson's Disease

A structurally related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic amine found in cooked meat, has been shown to be selectively toxic to dopaminergic neurons in vitro.[13] This toxicity is likely mediated by oxidative stress.[13] This finding suggests that this compound should be evaluated for potential neurotoxic or neuroprotective effects, particularly concerning dopaminergic systems relevant to Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is commonly used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons.[14][15][16]

Neurotoxicity_Workflow Culture Primary Mesencephalic Culture Treatment Treat with 1-Methyl-6-Phenyl... (Test Compound) Culture->Treatment Fix_Stain Fix and Stain for Tyrosine Hydroxylase (TH) and a general neuronal marker Treatment->Fix_Stain Image Fluorescence Microscopy Fix_Stain->Image Analyze Quantify TH+ Neurons and Neurite Length Image->Analyze Result Assess Selective Dopaminergic Neurotoxicity Analyze->Result

Caption: Workflow for evaluating the neurotoxicity of the test compound on dopaminergic neurons.

Potential Therapeutic Area: Cardiovascular Diseases

Certain imidazo[4,5-b]pyridine derivatives have shown effects on the cardiovascular system, suggesting another avenue for therapeutic exploration.[17][18]

Target: Phosphodiesterases (PDEs) in Cardiovascular Tissues

Analogous to their role in the CNS, PDEs are critical regulators of cardiac and vascular function. Inhibition of specific PDE isoforms can lead to positive inotropic (increased heart muscle contractility) and vasodilatory effects, which are beneficial in the treatment of congestive heart failure.[17][19] A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, which share structural similarities with the imidazo[4,5-b]pyridine core, have been developed as potent positive inotropic agents that selectively inhibit cardiac phosphodiesterase.[17]

  • Tissue Preparation: Isolate the heart from a suitable animal model (e.g., guinea pig) and prepare isolated atrial or papillary muscle preparations.

  • Experimental Setup: Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach the tissue to an isometric force transducer to record contractile force.

  • Procedure:

    • Allow the tissue to equilibrate until a stable baseline contractile force is achieved.

    • Add cumulative concentrations of the test compound (this compound) to the organ bath.

    • Record the changes in contractile force at each concentration.

  • Data Analysis: Express the inotropic effect as a percentage change from the baseline contractile force. Determine the EC50 value for the positive inotropic effect.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves multi-step organic synthesis.[4] Common synthetic routes include the cyclization of appropriately substituted diaminopyridines with reagents like urea or phosgene derivatives.[3] The chemical reactivity of the imidazo[4,5-b]pyridin-2-one core allows for further functionalization to optimize biological activity and physicochemical properties.[4][20]

Conclusion and Future Directions

The this compound molecule belongs to a chemical class with a rich and diverse pharmacological profile. Based on the extensive research on the imidazo[4,5-b]pyridine scaffold, the primary potential therapeutic targets for this specific compound lie in the realms of oncology (as a kinase inhibitor), neuroscience (as a PDE or NMDA receptor modulator, with a need to assess neurotoxicity), and potentially cardiovascular medicine (as a PDE inhibitor).

Future research should focus on a systematic evaluation of this compound against a panel of kinases, phosphodiesterases, and CNS receptors to elucidate its specific target profile. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be crucial to validate its therapeutic potential and assess its safety profile.

References

  • This compound - Smolecule. (URL: )
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed. (URL: )
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (URL: [Link])

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC - PubMed Central. (URL: )
  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - Semantic Scholar. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed Central. (URL: [Link])

  • The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed. (URL: [Link])

  • Prevention and Treatment of Cardiovascular Diseases with Plant Phytochemicals: A Review. (URL: [Link])

  • Synthesis of 1,3-dihydro-5-methyl-6-(4-nitrophenyl)-2H-imidazo[4,5-b]pyridin-2-one. (URL: )
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (URL: [Link])

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Publications. (URL: [Link])

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro - NIH. (URL: [Link])

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC - PubMed Central. (URL: [Link])

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. (URL: [Link])

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (URL: [Link])

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed. (URL: [Link])

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders - PubMed. (URL: [Link])

  • Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells - PubMed. (URL: [Link])

  • Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment - PubMed. (URL: [Link])

  • Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed. (URL: [Link])

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])

  • 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem. (URL: [Link])

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one - ResearchGate. (URL: [Link])

  • Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed. (URL: [Link])

  • Imidazo[1,2-alpha]pyridines. III. Synthesis and bradycardic activity of new 5-imidazo[1,2-alpha]pyridin-6-ylpyridine derivatives - PubMed. (URL: [Link])

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. (URL: [Link])

  • Pharmacotherapy of cardiovascular diseases from herbs and pills to nucleic acids - PubMed. (URL: [Link])

  • Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed. (URL: [Link])

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (URL: [Link])

  • 781649-84-1 | Product Name : 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride | Pharmaffiliates. (URL: [Link])

Sources

An In-Depth Technical Guide to 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One, a heterocyclic compound of significant interest in medicinal chemistry. While specific research on this exact molecule is emerging, this document synthesizes available information on its chemical scaffold and closely related analogs to offer insights into its synthesis, potential biological activities, and future research directions.

Introduction: The Promise of the Imidazo[4,5-b]pyridin-2-one Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. The addition of a 2-oxo group to form the 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one structure further enhances its drug-like properties. These compounds have garnered attention for their diverse pharmacological activities, including potent anticancer and neuroprotective effects. The specific molecule, this compound, with its methyl and phenyl substitutions, represents a promising candidate for further investigation and development.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through multi-step organic synthesis, leveraging established methods for the construction of the imidazo[4,5-b]pyridine core. Common strategies involve condensation and cyclization reactions.[1]

A plausible synthetic route, adapted from the synthesis of the closely related compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is outlined below. This approach highlights the flexibility of introducing substituents onto the core structure.

Exemplary Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, pathway based on established methodologies for analogous compounds.

Step 1: Synthesis of 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

  • Starting Material: 6-Bromo-2,3-diaminopyridine.

  • Reaction: The starting material is reacted with a suitable carbonyl source, such as urea or triphosgene, to facilitate the formation of the cyclic urea (the 2-oxo functionality).

  • Methylation: The subsequent N-methylation at the 1-position of the imidazole ring can be achieved using a methylating agent like methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

Step 2: Suzuki Coupling for Phenyl Group Introduction

  • Reactants: The 6-bromo intermediate is subjected to a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for this carbon-carbon bond formation.

  • Conditions: The reaction is typically carried out in a mixture of solvents like dioxane and aqueous potassium carbonate, under reflux conditions.

  • Purification: The final product, this compound, is then purified using column chromatography.

Characterization

The structural confirmation of the synthesized compound would be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the methyl, phenyl, and imidazopyridinone protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition of the target molecule.

Biological Activities and Therapeutic Potential

The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The primary areas of interest for this compound are its potential anticancer and neuroprotective applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives.[2][3] Their mechanism of action often involves the inhibition of key cellular signaling pathways implicated in cancer progression.

3.1.1. Mechanism of Action: Kinase Inhibition

A significant body of research points towards the ability of imidazo[4,5-b]pyridines to act as kinase inhibitors.[4] Cyclin-dependent kinases (CDKs), particularly CDK9, have been identified as a potential target for this class of compounds.[5][6] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[6]

The phenyl group at the 6-position and the methyl group at the 1-position of the target molecule are likely to play crucial roles in binding to the ATP-binding pocket of kinases, influencing both potency and selectivity.

anticancer_pathway 1-Methyl-6-Phenyl-Imidazopyridinone 1-Methyl-6-Phenyl-Imidazopyridinone CDK9 CDK9 1-Methyl-6-Phenyl-Imidazopyridinone->CDK9 Inhibition RNA Polymerase II RNA Polymerase II CDK9->RNA Polymerase II Phosphorylation Mcl-1 Transcription Mcl-1 Transcription RNA Polymerase II->Mcl-1 Transcription Initiation Apoptosis Apoptosis Mcl-1 Transcription->Apoptosis Suppression neuroprotection_workflow cluster_stressors Cellular Stressors Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Damage Neuroprotection Neuroprotection 1-Methyl-6-Phenyl-Imidazopyridinone 1-Methyl-6-Phenyl-Imidazopyridinone 1-Methyl-6-Phenyl-Imidazopyridinone->Oxidative Stress Inhibition 1-Methyl-6-Phenyl-Imidazopyridinone->Neuroinflammation Modulation 1-Methyl-6-Phenyl-Imidazopyridinone->Neuroprotection Promotion

Caption: Hypothesized neuroprotective workflow.

Future Directions and Conclusion

This compound stands as a molecule of considerable interest at the intersection of synthetic chemistry and pharmacology. Based on the robust evidence from related compounds, it holds significant promise as a lead structure for the development of novel anticancer and neuroprotective agents.

Future research should focus on:

  • Optimized Synthesis: Development of a high-yield, scalable synthetic route to facilitate further studies.

  • In-depth Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and neuronal models of disease to determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features for optimal activity and drug-like properties.

References

  • El-Sayed, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available from: [Link]

  • Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(23), 7298. Available from: [Link]

  • Bistrović, A., et al. (2022). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 27(15), 4949. Available from: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link]

  • Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. Available from: [Link]

  • Collins, C. J., et al. (2003). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. Arkat USA. Available from: [Link]

Sources

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine core, a bioisostere of purine, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous nucleobases provides a unique framework for interacting with a wide array of biological targets, leading to the discovery of potent and selective therapeutic agents. This in-depth technical guide charts the historical trajectory of this remarkable scaffold, from its early synthetic explorations to its current status as a privileged structure in drug discovery. We will delve into the key synthetic methodologies that have enabled the exploration of its chemical space, chronicle the landmark discoveries that unveiled its therapeutic potential, and provide detailed protocols and mechanistic insights to empower researchers in their own investigations.

Introduction: The Rise of a Bioisostere

The journey of the imidazo[4,5-b]pyridine scaffold is a compelling narrative of how fundamental organic synthesis paves the way for significant advancements in pharmacology. As a heterocyclic aromatic compound, it consists of a pyridine ring fused to an imidazole ring. This arrangement bears a striking resemblance to the purine core found in DNA and RNA, a fact that has not been lost on medicinal chemists.[1][2][3][4] This bioisosteric relationship is the fundamental reason for the broad spectrum of biological activities exhibited by its derivatives.

The inherent versatility of the imidazo[4,5-b]pyridine system allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of compounds targeting a diverse range of proteins, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[5][6][7][8][9][10] This guide will provide a comprehensive overview of the discovery and history of this important class of molecules, with a focus on the technical details that are most relevant to researchers in the field.

The Genesis: Early Synthetic Strategies and Key Precursors

The story of imidazo[4,5-b]pyridine derivatives is intrinsically linked to the accessibility of its key building block: 2,3-diaminopyridine . The synthesis of this precursor has been a subject of study for many years, with various methods developed to improve its yield and purity.

The Crucial Precursor: Synthesis of 2,3-Diaminopyridine

Historically, the preparation of 2,3-diaminopyridine has been challenging. Early methods often involved multi-step sequences with harsh reagents and produced low yields. A common approach involves the reduction of 2-amino-3-nitropyridine.[11][12][13] Various reducing agents have been employed, including iron in acidic ethanol, tin and hydrochloric acid, and stannous chloride.[11][12][13] However, the nitration of 2-aminopyridine, the starting material for this sequence, often results in a mixture of isomers, making the purification of the desired 2-amino-3-nitropyridine tedious.

A more efficient route starts from the more readily available 2-aminopyridine, which is first brominated and then nitrated to give 2-amino-5-bromo-3-nitropyridine.[11] This intermediate can then be reduced to 2,3-diaminopyridine. While this method involves more steps, it generally provides higher overall yields and avoids the difficult separation of nitro isomers.[11] More contemporary methods have explored catalytic hydrogenation, for example, using palladium on carbon (Pd/C) to reduce 2,3-dinitropyridine, which can offer high purity and shorter reaction times.[14]

Experimental Protocol: Synthesis of 2,3-Diaminopyridine via Reduction of 2-Amino-3-nitropyridine

Caution: This reaction should be performed in a well-ventilated fume hood.

Materials:

  • 2-Amino-3-nitropyridine

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitropyridine in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the iron salts.

  • Make the filtrate alkaline by adding a concentrated solution of sodium hydroxide.

  • The product, 2,3-diaminopyridine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by crystallization from benzene or sublimation.[13]

The Phillips Condensation: A Classic Route to the Imidazo[4,5-b]pyridine Core

With 2,3-diaminopyridine in hand, the construction of the imidazo[4,5-b]pyridine ring system can be achieved through various cyclization reactions. One of the most fundamental and historically significant methods is the Phillips condensation . This reaction involves the condensation of an ortho-diamine, in this case, 2,3-diaminopyridine, with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) under acidic conditions.

The mechanism involves the initial formation of a mono-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring. This method is robust and allows for the introduction of a wide variety of substituents at the 2-position of the imidazo[4,5-b]pyridine core, depending on the carboxylic acid used.

Diagram: The Phillips Condensation for Imidazo[4,5-b]pyridine Synthesis

Phillips_Condensation Diaminopyridine 2,3-Diaminopyridine Intermediate1 Mono-acylated Intermediate Diaminopyridine->Intermediate1 + R-COOH - H2O CarboxylicAcid Carboxylic Acid (R-COOH) Imidazopyridine Imidazo[4,5-b]pyridine Intermediate1->Imidazopyridine Cyclization - H2O

Caption: A simplified workflow of the Phillips condensation reaction.

The Modern Era: Diversification of Synthetic Methodologies

While the Phillips condensation remains a valuable tool, the demand for more complex and diverse imidazo[4,5-b]pyridine derivatives has driven the development of more sophisticated synthetic strategies. These modern methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of heteroaromatic compounds, and imidazo[4,5-b]pyridines are no exception. The Suzuki-Miyaura coupling, in particular, has been extensively used to introduce aryl and heteroaryl substituents at various positions of the scaffold, most commonly at the 6-position of a pre-formed bromo-imidazo[4,5-b]pyridine.[4] This approach allows for the late-stage diversification of lead compounds, a crucial strategy in drug discovery.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 6-Aryl-Imidazo[4,5-b]pyridines

Materials:

  • 6-Bromo-imidazo[4,5-b]pyridine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add the 6-bromo-imidazo[4,5-b]pyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • The crude product is then purified by column chromatography.

One-Pot and Multicomponent Reactions

In the quest for synthetic efficiency, one-pot and multicomponent reactions have gained prominence. These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing purification steps and saving time and resources. Several one-pot procedures for the synthesis of imidazo[4,5-b]pyridines have been reported, often involving a reductive cyclization of a nitro-aminopyridine with an aldehyde or ketone.[1][2] For example, the reaction of 2-amino-3-nitropyridine with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) can directly afford the corresponding 2-substituted imidazo[4,5-b]pyridine.[2]

Diagram: One-Pot Reductive Cyclization

One_Pot_Synthesis StartingMaterials 2-Amino-3-nitropyridine + Aldehyde (R-CHO) Imidazopyridine 2-Substituted Imidazo[4,5-b]pyridine StartingMaterials->Imidazopyridine One-pot reaction ReducingAgent Reducing Agent (e.g., Na2S2O4) ReducingAgent->Imidazopyridine

Caption: A conceptual diagram of a one-pot synthesis of imidazo[4,5-b]pyridines.

A Scaffold of Therapeutic Promise: Key Discoveries and Applications

The structural similarity of imidazo[4,5-b]pyridines to purines has long suggested their potential as biologically active molecules.[1][2][3][4] Early investigations explored their antimicrobial and anticancer properties. However, it is in the last two decades that the therapeutic potential of this scaffold has been truly unlocked, with the discovery of potent and selective inhibitors of various drug targets.

Kinase Inhibitors in Oncology

A significant breakthrough in the application of imidazo[4,5-b]pyridines came with their development as kinase inhibitors for the treatment of cancer.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-b]pyridine core serves as an excellent "hinge-binding" motif, forming key hydrogen bond interactions with the kinase hinge region. This has led to the discovery of inhibitors for a variety of kinases, including p21-activated kinase 4 (PAK4) and Bruton's tyrosine kinase (BTK).[5][8]

Emerging Applications in Diverse Therapeutic Areas

Beyond oncology, imidazo[4,5-b]pyridine derivatives have shown promise in a wide range of other therapeutic areas:

  • Neuropathic Pain: Recent studies have identified potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins based on the 1H-imidazo[4,5-b]pyridine scaffold for the management of neuropathic pain.[6]

  • Metabolic Disorders: A novel class of mitochondrial uncouplers based on the imidazo[4,5-b]pyridine scaffold has been reported for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[7]

  • Gastrointestinal Agents: Some imidazo[4,5-b]pyridine derivatives, such as tenatoprazole, have been investigated as proton pump inhibitors for reducing gastric acid production.[15]

  • Antiviral and Antimicrobial Agents: The purine-like structure has also led to the exploration of these compounds as antiviral and antibacterial agents.[9]

The following table summarizes some of the key therapeutic applications of imidazo[4,5-b]pyridine derivatives:

Therapeutic AreaTarget/Mechanism of ActionExample Compound Class
Oncology Kinase Inhibition (e.g., PAK4, BTK)2-Aryl-imidazo[4,5-b]pyridines
Neuropathic Pain BET Protein Inhibition1H-Imidazo[4,5-b]pyridine derivatives
Metabolic Disorders Mitochondrial UncouplingSubstituted imidazo[4,5-b]pyridines
Gastrointestinal Proton Pump InhibitionTenatoprazole and related compounds
Infectious Diseases Various (e.g., viral replication, bacterial growth)Diverse imidazo[4,5-b]pyridine structures

Conclusion and Future Perspectives

The journey of the imidazo[4,5-b]pyridine scaffold from a chemical curiosity to a privileged structure in drug discovery is a testament to the power of synthetic innovation and biological screening. The development of efficient and versatile synthetic methods has been instrumental in unlocking the therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology continues to grow, it is certain that the imidazo[4,5-b]pyridine core will continue to serve as a valuable platform for the design and discovery of new medicines to address unmet medical needs. The future of this field will likely see the development of even more sophisticated synthetic strategies, including asymmetric synthesis and the use of computational methods to guide the design of next-generation imidazo[4,5-b]pyridine-based therapeutics.

References

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-DIAMINOPYRIDINE. Organic Syntheses Procedure.
  • ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.
  • ChemicalBook. (n.d.). 2,3-Diaminopyridine | 452-58-4.
  • Kim, J., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed.
  • Li, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry.
  • Smith, H. S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health.
  • Ryu, J. H., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
  • Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
  • Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.
  • Sławiński, J., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Sławiński, J., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
  • Matijašić, M., et al. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Peršuri, A., et al. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
  • ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • Stevens, M. F. G., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed.
  • Belhassan, K., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Wikipedia. (n.d.). Imidazopyridine.

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the analytical methodologies for the structural elucidation and purity assessment of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (CAS Number: 120889-04-5)[1][2]. This heterocyclic compound belongs to the imidazopyridinone class, a scaffold of significant interest in medicinal chemistry. The protocols outlined herein are designed to provide a robust framework for researchers engaged in the synthesis, process development, and quality control of this molecule and its derivatives. The methodologies cover spectroscopic techniques for structural confirmation (NMR, FT-IR, Mass Spectrometry), chromatographic methods for purity and separation (HPLC, TLC), and thermal analysis for stability assessment (DSC, TGA).

Introduction

This compound is a heterocyclic organic compound featuring a fused imidazopyridinone core structure[2][3]. The imidazopyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities[4]. Given the therapeutic potential of this class of compounds, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of synthesized molecules. This document serves as a practical guide, offering detailed protocols and the scientific rationale behind the selection of specific analytical techniques.

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of the chemical structure of this compound requires a combination of spectroscopic methods. Each technique provides unique and complementary information, leading to a comprehensive structural assignment.

Figure 1: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will provide detailed information about the carbon-hydrogen framework.

Rationale: ¹H NMR will reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR will identify the number of unique carbon atoms and their hybridization state. DEPT experiments will further differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons3.0 - 3.5 (singlet)25 - 30
Phenyl Protons7.2 - 7.8 (multiplet)125 - 135
Pyridine Protons7.0 - 8.5 (multiplets)110 - 150
Carbonyl Carbon-150 - 160
Imidazole Carbons-130 - 150

Note: Predicted values are based on general chemical shift ranges for similar functional groups and should be confirmed by experimental data.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons. Correlate the ¹H and ¹³C data, using DEPT spectra to aid in the assignment of carbon signals. For similar compounds, detailed spectral data can be found in the literature[5][6][7].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of the target compound.

Rationale: HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Use the accurate mass to calculate the elemental composition and compare it with the theoretical formula (C₁₃H₁₁N₃O, Molecular Weight: 225.25 g/mol )[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different functional groups. This allows for the confirmation of the presence of key structural features such as the carbonyl group of the lactam ring, C-N bonds, and aromatic C-H bonds.

Table 2: Expected FT-IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (if tautomer present)3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methyl)2850 - 2960
C=O Stretch (Lactam)1650 - 1700
C=N and C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1200 - 1350

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. For comparison, FT-IR data of related imidazopyridine derivatives are available[6][8][9][10].

Purity Assessment: Chromatographic Techniques

Chromatographic methods are essential for determining the purity of the synthesized compound and for isolating it from reaction mixtures.

Figure 2: Workflow for the purification and purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis due to its high resolution and sensitivity. A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Protocol for HPLC Method Development:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Starting Gradient: 95% A, 5% B.

    • Gradient Program: Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, typically in the range of 254-280 nm).

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks. A general methodology for HPLC analysis of related compounds has been described[11][12].

Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method for monitoring reaction progress and for preliminary purity assessment.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is a 1:1 mixture of hexane and ethyl acetate.

  • Sample Application: Dissolve a small amount of the sample in a volatile solvent and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Rf Value Calculation: Calculate the retention factor (Rf) for each spot.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, melting point, and decomposition profile of the compound.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and to detect any polymorphic transitions.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Rate: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the temperature at which the compound starts to decompose.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The TGA curve shows the percentage of weight loss as a function of temperature. The onset of decomposition is an indicator of the thermal stability of the compound.

Conclusion

The analytical methods described in this guide provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic, chromatographic, and thermal analysis techniques ensures the unambiguous confirmation of its structure, purity, and thermal stability. These protocols are intended as a starting point for method development and can be optimized to meet the specific requirements of the research or drug development program.

References

  • Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine. Retrieved from [Link]

  • [Supporting Information]. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine, TRC. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022).
  • ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-DIHYDRO-2H-IMIDAZO[4,5-b]PYRAZIN-2-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. Retrieved from [Link]

  • MDPI. (2023). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Foods.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica.
  • Johns Hopkins University. (n.d.). Measurement of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in acid-hydrolyzed urine by high-performance liquid chromatography with flourescence detection. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining the In Vitro Activity of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazopyridine Compound

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This core is present in a variety of biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[1][2] 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is a novel compound built upon this scaffold, and preliminary research suggests it may possess antiproliferative and neuroprotective effects.[3] To elucidate its mechanism of action and pharmacological potential, robust and reliable in vitro assays are paramount.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro activity of this compound. Given the structural similarities of many imidazopyridine derivatives to phosphodiesterase (PDE) inhibitors, which are known to modulate intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), a logical starting point is to investigate the compound's activity against the PDE enzyme family.[4][5]

We will first outline a primary enzymatic assay strategy using a fluorescence polarization (FP) based method to screen for direct inhibition of a panel of PDE enzymes, with a detailed protocol for PDE10A, a key enzyme in the central nervous system.[6][7][8] Subsequently, we will describe a secondary, cell-based assay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) to measure the compound's effect on intracellular cAMP levels, thus validating its mechanism in a more physiologically relevant context.[9][10][11]

Primary Assay: Direct Enzymatic Inhibition of Phosphodiesterases (PDEs) via Fluorescence Polarization

Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in a homogeneous format, making it ideal for high-throughput screening (HTS).[6] The assay principle is based on the differential rotation of a small fluorescently labeled substrate (e.g., FAM-cAMP) in its free versus enzyme-bound state. When the small fluorescent substrate is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by a PDE enzyme, the resulting fluorescent monophosphate product is captured by a specific binding agent, leading to the formation of a large, slowly tumbling complex. This restricted motion results in a high fluorescence polarization signal.[8][12]

In the presence of an inhibitor, the enzymatic hydrolysis of the fluorescent substrate is reduced, leading to a decrease in the formation of the high-polarization complex and thus a lower FP signal. The degree of inhibition is directly proportional to the decrease in fluorescence polarization.

cluster_0 Inhibition cluster_1 No Inhibition A PDE Enzyme D FAM-AMP (Product) A->D Hydrolyzes B FAM-cAMP (Substrate) Low Polarization B->A C Inhibitor (this compound) C->A Binds to F Large Complex High Polarization D->F E Binding Agent E->F cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP A Anti-cAMP Ab-Eu Cryptate (Acceptor) B cAMP-d2 (Donor) A->B Binds C High FRET Signal B->C Results in D Anti-cAMP Ab-Eu Cryptate (Acceptor) E cAMP-d2 (Donor) D->E F Cellular cAMP F->D Competes for Binding G Low FRET Signal F->G Results in

Caption: HTRF cAMP Assay Principle.

Experimental Protocol: Measuring Intracellular cAMP Levels

This protocol describes the use of an HTRF cAMP assay to measure the effect of this compound on forskolin-stimulated cAMP production in a suitable cell line (e.g., HEK293 cells).

Materials and Reagents:

ReagentSupplierCatalog Number
HTRF cAMP Dynamic 2 KitCisbio62AM4PEB
HEK293 Cell LineATCCCRL-1573
DMEM/F-12 MediumGibco11320033
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
ForskolinSigma-AldrichF6886
This compoundSynthesized in-house or custom synthesisN/A
White, low-volume, 384-well cell culture plateGreiner Bio-One781080

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Pre-incubate the cells with the compound for 30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a solution of forskolin in cell culture medium at a concentration that elicits a sub-maximal cAMP response (to be determined empirically, typically in the low micromolar range).

    • Add the forskolin solution to the wells containing the compound and incubate for 30 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF lysis buffer and HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.

    • Add the HTRF lysis buffer containing the HTRF reagents to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection:

    • Read the plate on an HTRF-compatible microplate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

Data Analysis:

The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated for each well. The percentage of inhibition of forskolin-stimulated cAMP production is then determined. The IC50 value can be calculated by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The described in vitro assays provide a robust framework for the initial characterization of this compound. The primary fluorescence polarization-based enzymatic assay will enable the identification of specific PDE isozymes inhibited by the compound, while the secondary HTRF-based cellular assay will confirm its on-target activity in a more complex biological system.

Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broader panel of PDE enzymes and other related targets (e.g., kinases, G-protein coupled receptors) to determine the compound's selectivity.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics experiments to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • In Vivo Studies: Progressing the compound to animal models of diseases relevant to the identified PDE target (e.g., models of neurodegenerative or inflammatory diseases) to assess its efficacy and pharmacokinetic properties.

By following this structured and scientifically rigorous approach, researchers can effectively elucidate the pharmacological profile of this compound and pave the way for its potential development as a novel therapeutic agent.

References

  • Principles of the HTRF cAMP Assay - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... - ResearchGate. [Link]

  • Schematic illustration of the assay principle of the HTRF cAMP assay - Probe Reports from the NIH Molecular Libraries Program. [Link]

  • HTRF® package insert cAMP HiRange General information. [Link]

  • Data Sheet PDE10A Assay Kit - BPS Bioscience. [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. [Link]

  • PDE10A Phoshodiesterase Assay Service - Reaction Biology. [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC - PubMed Central. [Link]

  • PDE10A (Mouse) Assay Kit - BPS Bioscience. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. [Link]

  • PDE10A Assay Kit - Creative BioMart. [Link]

  • Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC - NIH. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. [Link]

Sources

Application Notes and Protocols for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is a heterocyclic organic compound belonging to the imidazopyridine class of molecules.[1][2] The structural similarity of the imidazopyridine core to purines has led to the exploration of these compounds for a wide range of therapeutic applications.[2] Compounds with a similar imidazo[4,5-b]pyridine scaffold have been investigated for their potential as kinase inhibitors and, notably, as inhibitors of phosphodiesterases (PDEs).[1][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture settings, with a focus on its potential as a phosphodiesterase inhibitor.

Mechanism of Action

Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) to their inactive 5'-monophosphate forms.[5][6] By controlling the intracellular levels of these cyclic nucleotides, PDEs play a critical role in a vast array of physiological processes. Inhibition of specific PDEs can lead to an accumulation of cAMP or cGMP in distinct subcellular compartments, thereby modulating the activity of downstream effectors such as protein kinase A (PKA), protein kinase G (PKG), and cyclic nucleotide-gated ion channels.

Given the established activity of related imidazopyridine compounds, it is hypothesized that this compound may act as an inhibitor of one or more PDE families. For instance, various imidazo[4,5-b]pyridines have been identified as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain.[3][4] Inhibition of PDE4, another important PDE family, is a therapeutic strategy for inflammatory diseases.[5]

The following diagram illustrates the proposed mechanism of action:

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal (e.g., Hormone, Neurotransmitter) Receptor GPCR Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolyzes PKA_PKG PKA/PKG Activation cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP/5'-GMP PDE->AMP_GMP Cellular_Response Cellular Response PKA_PKG->Cellular_Response Compound 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One Compound->PDE Inhibits

Caption: Proposed mechanism of action of this compound as a PDE inhibitor.

Applications in Cell Culture

Based on its potential role as a PDE inhibitor, this compound can be a valuable tool for investigating a variety of cellular processes, including:

  • Neuroscience: Investigating the role of specific PDEs in neuronal signaling, synaptic plasticity, and neuroinflammation.

  • Immunology and Inflammation: Studying the modulation of inflammatory responses in immune cells by altering cAMP/cGMP levels.

  • Oncology: Exploring the potential of PDE inhibition to induce apoptosis or inhibit proliferation in cancer cell lines.[1]

  • Cardiovascular Research: Examining the effects of altered cyclic nucleotide signaling in cardiomyocytes or vascular smooth muscle cells.

Protocols

Preparation of Stock Solution

It is crucial to properly dissolve and store the compound to ensure its stability and activity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 225.25 g/mol , dissolve 2.25 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

General Cell Culture Handling

Standard aseptic techniques should be followed for all cell culture procedures.

Recommendations:

  • Cell Line Selection: Choose a cell line relevant to your research question. For example, HEK293 cells are commonly used for expressing specific PDE subtypes for inhibitor screening.[6][7]

  • Media and Reagents: Use the appropriate complete growth medium and supplements as recommended for your chosen cell line.

  • Cell Maintenance: Subculture cells regularly to maintain them in the exponential growth phase.[8]

Protocol 1: Determination of Optimal Working Concentration (MTT Assay)

Before performing functional assays, it is essential to determine the concentration range of the compound that is not cytotoxic to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound 3. Treat with serial dilutions of the compound and vehicle control (DMSO) Incubate_24h->Treat_Compound Incubate_48h 4. Incubate for 24-72 hours Treat_Compound->Incubate_48h Add_MTT 5. Add MTT reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO, isopropanol) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data 9. Analyze data to determine the IC50 for cytotoxicity Measure_Absorbance->Analyze_Data

Caption: Workflow for determining the cytotoxic concentration of the compound using an MTT assay.

Step-by-Step Protocol:

  • Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. A typical starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the concentration that results in 50% inhibition of cell viability (IC50).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle Control)100%
0.1
1
10
50
100
Protocol 2: Cell-Based Assay for PDE Inhibition (cAMP/cGMP Assay)

This protocol is designed to measure changes in intracellular cAMP or cGMP levels, which is a direct indicator of PDE inhibition. Commercially available ELISA kits or reporter gene assays are recommended for this purpose.

Step-by-Step Protocol (using an ELISA-based method):

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound for a predetermined amount of time (e.g., 30-60 minutes). Include a vehicle control.

  • Stimulate the cells with an appropriate agonist to induce the production of cAMP (e.g., forskolin to activate adenylyl cyclase) or cGMP.

  • Lyse the cells according to the instructions of the cAMP or cGMP assay kit.

  • Perform the ELISA as per the manufacturer's protocol.

  • Measure the absorbance or fluorescence and calculate the concentration of cAMP or cGMP in each sample.

  • Plot the cyclic nucleotide concentration against the compound concentration to determine the EC50 (the concentration of compound that produces 50% of the maximal response).

Data Presentation:

Compound Concentration (µM)[cAMP] or [cGMP] (pmol/mL)Fold Change vs. Stimulated Control
Unstimulated Control
Stimulated + Vehicle1
Stimulated + 0.1
Stimulated + 1
Stimulated + 10
Stimulated + 50

Data Interpretation and Troubleshooting

  • MTT Assay: A dose-dependent decrease in cell viability indicates cytotoxicity. Choose a concentration for your functional assays that shows high cell viability (e.g., >90%).

  • cAMP/cGMP Assay: A dose-dependent increase in cAMP or cGMP levels in the presence of the compound suggests PDE inhibition. If no change is observed, consider that the compound may inhibit a PDE that is not highly expressed in your chosen cell line or that it acts through a different mechanism.

  • Troubleshooting:

    • Compound Precipitation: If the compound precipitates in the culture medium, try using a lower concentration or a different solvent system (though DMSO is generally well-tolerated by cells at low concentrations).

    • Inconsistent Results: Ensure consistent cell seeding densities and incubation times. Perform experiments in triplicate to ensure reproducibility.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • National Institutes of Health. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening.
  • BPS Bioscience. (2013). Phosphodiesterase (PDE) Cell-Based Screening Services.
  • Smolecule. (n.d.). This compound.
  • MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.
  • PubMed Central. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
  • PubMed. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
  • West Virginia University. (2014). BNRF GENERAL CELL CULTURE PROTOCOL.
  • PubMed Central. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

Sources

Application Notes and Protocols: Investigating 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold in Oncology

The imidazo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, bearing a strong resemblance to naturally occurring purines. This structural mimicry allows imidazo[4,5-b]pyridine derivatives to interact with a wide array of biological targets, including those central to cancer cell proliferation, survival, and metastasis.[1][2][3] The broad therapeutic potential of this scaffold has led to the development of numerous derivatives with diverse biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[2] In the realm of oncology, these compounds have been investigated as potent inhibitors of various protein kinases, modulators of apoptotic pathways, and DNA intercalating agents.[3][4]

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is a specific derivative within this promising class of compounds. While extensive research has been conducted on the broader imidazo[4,5-b]pyridine family, detailed studies on this particular molecule are emerging. These application notes will therefore provide a comprehensive guide for researchers on how to investigate the anticancer properties of this compound, drawing upon the established mechanisms and protocols for closely related analogs. We will explore its potential mechanisms of action, provide detailed protocols for its evaluation in vitro, and discuss the rationale behind these experimental choices.

Plausible Mechanisms of Action and Key Signaling Pathways

Based on the activities of structurally related imidazo[4,5-b]pyridine derivatives, several key signaling pathways and molecular targets are hypothesized to be modulated by this compound.

Kinase Inhibition

A primary mode of action for many imidazopyridine compounds is the inhibition of protein kinases, which are crucial for signal transduction pathways that control cell growth, differentiation, and survival.[4] Deregulation of kinase activity is a hallmark of many cancers.

  • Src Family Kinases (SFKs): Derivatives of the related imidazo[4,5-c]pyridin-2-one scaffold have been identified as potent inhibitors of SFKs, such as Src and Fyn.[5] These non-receptor tyrosine kinases are often overexpressed and hyperactivated in various cancers, including glioblastoma, and play a pivotal role in tumor progression and metastasis.[5]

  • DNA-Dependent Protein Kinase (DNA-PK): Certain 6-anilino imidazo[4,5-c]pyridin-2-ones have been developed as selective inhibitors of DNA-PK, a key enzyme in the DNA damage response pathway.[6] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy.[6]

  • c-Met: The HGF/c-Met signaling pathway is implicated in various human cancers, and imidazo[1,2-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors.[7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis.

  • Modulation of Bcl-2 Family Proteins: Studies on related pyridine-urea derivatives have shown that they can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.

  • Caspase Activation: The activation of initiator caspases (like caspase-9 in the intrinsic pathway and caspase-8 in the extrinsic pathway) and executioner caspases (like caspase-3 and -7) is a central event in apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through the activation of caspases 3 and 8.[9]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell proliferation due to a dysfunctional cell cycle.

  • G2/M Phase Arrest: Some imidazopyridine derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an inhibition of mitotic progression.[10]

  • p53 and p21 Upregulation: The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, can lead to cell cycle arrest, as has been demonstrated for some imidazo[1,2-a]pyridine compounds.[11]

Visualizing Potential Mechanisms of Action

Hypothesized Signaling Pathway of this compound

G cluster_0 cluster_1 Potential Molecular Targets cluster_2 Downstream Effects A 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One B Src Family Kinases A->B C DNA-PK A->C D c-Met A->D E Bcl-2 A->E F Inhibition of Proliferation & Metastasis B->F G Radiosensitization C->G H Inhibition of Tumor Growth D->H I Induction of Apoptosis E->I

Caption: Potential molecular targets and downstream effects of the compound.

Experimental Protocols for In Vitro Evaluation

The following protocols are designed to assess the anticancer potential of this compound. It is recommended to test the compound across a panel of cancer cell lines representing different tumor types to determine its spectrum of activity.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Causality and Trustworthiness: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity is proportional to the number of viable cells. This assay is a standard and reliable method for initial screening of cytotoxic compounds.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.

Causality and Trustworthiness: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Experimental Workflow

G cluster_0 In Vitro Evaluation Workflow cluster_1 Endpoint Assays A Select Cancer Cell Lines B Cell Seeding A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48-72h) C->D E MTT Assay (Cell Viability) D->E F Annexin V/PI Staining (Apoptosis) D->F G Western Blot (Protein Expression) D->G H Data Analysis (IC50, Apoptosis %, Protein Levels) E->H F->H G->H

Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of the compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Causality and Trustworthiness: Western blotting is a highly specific and sensitive technique for detecting and quantifying the expression of a particular protein in a complex mixture. By probing for key proteins in hypothesized pathways, this method provides mechanistic insights into how the compound exerts its effects on cancer cells.

Quantitative Data Summary

While specific data for this compound is not yet widely published, the following table illustrates how data for a novel imidazopyridine derivative (Compound X) might be presented.

Cell LineIC50 (µM) of Compound X
A549 (Lung Cancer)3.22 ± 0.2
HCT-116 (Colon Cancer)2.71 ± 0.16
MCF-7 (Breast Cancer)5.89 ± 0.4
Doxorubicin (Control)2.93 ± 0.28 (A549)
3.10 ± 0.22 (HCT-116)

Data presented is hypothetical and based on values reported for similar compounds for illustrative purposes.[8]

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents. While direct evidence for the anticancer applications of this compound is still emerging, the protocols and mechanistic insights provided in these application notes offer a robust framework for its investigation. Initial studies should focus on broad-spectrum in vitro screening against a panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action. Promising in vitro results would warrant further investigation in preclinical in vivo models to assess its efficacy and safety profile. The exploration of this and other novel imidazo[4,5-b]pyridine derivatives holds the potential to contribute significantly to the development of new cancer therapies.

References

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Molecules, 26(16), 4983. Available at: [Link]

  • ClinicalTrials.gov. (2015). A Dose-Ranging Study of IPH2201 in Patients With Gynecologic Malignancies. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-12. Available at: [Link]

  • Gomha, S. M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5033. Available at: [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available at: [Link]

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4296. Available at: [Link]

  • Felton, J. S., et al. (2007). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. Molecular Cancer Therapeutics, 6(5), 1435-1442. Available at: [Link]

  • Golding, B. T., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(13), 9188-9211. Available at: [Link]

  • Lindsley, C. W., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700-705. Available at: [Link]

  • Kralj, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][12][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Available at: [Link]

  • Lindsley, C. W., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700-705. Available at: [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available at: [Link]

  • Abu-Irmaileh, B., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]

  • Al-Soliemy, A. M., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(10), 794-807. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Retrieved from [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

Sources

Application Notes and Protocols for 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazopyridinone Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutics.[1] Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of pharmacologically active agents.[2][3] Among these, the imidazopyridine core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial applications of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One . While extensive peer-reviewed data on the specific antimicrobial spectrum of this particular derivative is still emerging, its structural features, shared with other bioactive imidazopyridinones, suggest significant potential as a lead compound for further investigation.[7][8] These application notes will therefore focus on established, robust protocols to systematically evaluate its efficacy against a range of microbial pathogens and to lay the groundwork for mechanistic studies.

Scientific Foundation: Why Investigate this compound?

The rationale for investigating this compound is rooted in the established bioactivity of the broader imidazopyridine class. Studies on various derivatives have shown that this scaffold can be tailored to exhibit potent activity against both Gram-positive and Gram-negative bacteria.[4][9] For instance, certain imidazo[1,2-a]pyridine derivatives have demonstrated significant inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[10] The presence of a phenyl group, as in the compound of interest, has been noted in other heterocyclic structures to contribute to antimicrobial efficacy.[9]

The protocols outlined below are designed to be self-validating systems. By including appropriate positive and negative controls, and by adhering to standardized methodologies, researchers can generate reproducible and trustworthy data on the antimicrobial potential of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The foundational step in evaluating a novel compound's antimicrobial properties is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] The following protocols describe two universally accepted methods for MIC determination.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is a quantitative technique that allows for the testing of multiple compounds against various microorganisms in a high-throughput format.[11][13]

I. Materials and Reagents:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)[14]

  • Sterile solvent for the test compound (e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

  • Incubator

II. Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11]

    • Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to create a concentration gradient. The final concentration of the solvent should be kept constant and at a level that does not affect bacterial growth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include the following controls:

      • Positive Control: Broth with inoculum and a standard antibiotic.

      • Negative Control (Growth Control): Broth with inoculum and the solvent used for the compound, but no test compound.

      • Sterility Control: Broth only, to check for contamination.

    • Seal the plate and incubate at 37°C for 16-20 hours.[11]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][13] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One Compound->Plate Controls Include Positive, Negative, and Sterility Controls Incubate Incubate at 37°C for 16-20h Plate->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for the Broth Microdilution Assay.

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay that is useful for screening the antimicrobial activity of a compound.[15]

I. Materials and Reagents:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Positive control antibiotic solution

  • Sterile solvent for the test compound

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

II. Step-by-Step Methodology:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized inoculum.

    • Create a lawn of bacteria by streaking the swab evenly across the entire surface of an MHA plate.[13]

    • Allow the plate to dry for a few minutes.

  • Creation of Wells and Application of Compound:

    • Use a sterile cork borer to create uniform wells in the agar.

    • Carefully add a known concentration of the this compound solution into one of the wells.

    • Add the positive control antibiotic and the solvent (negative control) to separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow A Prepare Bacterial Lawn on Agar Plate B Create Wells in the Agar A->B C Add Test Compound, Positive, and Negative Controls to Wells B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Well Diffusion Method.

Data Presentation and Interpretation

For effective comparison and analysis, quantitative data such as MIC values should be summarized in a clear and structured format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test Compound
Staphylococcus aureusGram-positiveEnter experimental rangeEnter control name and MICEnter result
Bacillus subtilisGram-positiveEnter experimental rangeEnter control name and MICEnter result
Escherichia coliGram-negativeEnter experimental rangeEnter control name and MICEnter result
Pseudomonas aeruginosaGram-negativeEnter experimental rangeEnter control name and MICEnter result
Candida albicansFungiEnter experimental rangeEnter control name and MICEnter result

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for this compound requires empirical validation, we can hypothesize a potential pathway based on related compounds. As previously mentioned, some imidazopyridine derivatives are known to inhibit bacterial DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[10] These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death.

Hypothetical_MOA Compound 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Inhibition Process DNA Replication & Repair Target->Process Essential for Outcome Inhibition of Bacterial Growth / Cell Death Target->Outcome Inhibition leads to

Caption: Hypothetical Mechanism of Action Pathway.

Conclusion and Future Directions

The protocols and information presented in this guide provide a robust framework for the initial antimicrobial evaluation of this compound. Positive results from these screening assays would warrant further investigation, including:

  • Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.

  • Time-kill kinetic studies to understand the rate of antimicrobial activity.

  • In vivo efficacy studies in animal models of infection.

  • Mechanism of action studies to confirm the molecular target(s).

The exploration of novel scaffolds like imidazopyridinones is a critical endeavor in the ongoing battle against infectious diseases.

References

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results.
  • Synthesis and in Vitro Antimicrobial Evaluation of Novel Potent Bioactive Heterocyclic Compounds | Semantic Scholar.
  • Antibacterial Activity of Heterocyclic Compounds - Encyclopedia.pub.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity - MDPI.
  • Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound - Der Pharma Chemica.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH.
  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge.
  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... - ResearchGate.
  • This compound - Smolecule.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Antimicrobial Susceptibility Testing - Apec.org.
  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS - International Journal of Pharmacy and Biological Sciences.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - Semantic Scholar.
  • Biological Activity of Amidino-Substituted Imidazo [4 ,5- b ]pyridines - MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2- a ]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.

Sources

Experimental Design for the Comprehensive Evaluation of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One: A Potential PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for studying 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.[1][2][3][4][5][6] Our focus here is to delineate a strategic and comprehensive research plan to investigate this specific compound, with a primary hypothesis centered on its potential as a selective inhibitor of Phosphodiesterase 10A (PDE10A), a promising target for central nervous system (CNS) disorders like schizophrenia and Huntington's disease.[7][8][9]

The rationale for targeting PDE10A stems from its specific expression in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling.[7][8] Inhibition of PDE10A is expected to potentiate dopamine D1 receptor signaling while dampening D2 receptor signaling, a mechanism that could alleviate the positive, negative, and cognitive symptoms of schizophrenia.[7][10] This guide will outline a phased experimental approach, from initial in vitro characterization to in vivo efficacy and safety assessments, providing the necessary protocols to thoroughly evaluate the therapeutic potential of this compound.

Phase 1: In Vitro Characterization and Target Validation

The initial phase is designed to confirm the compound's direct interaction with PDE10A and to establish its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Primary Enzyme Inhibition Assay

The foundational experiment is to determine the half-maximal inhibitory concentration (IC50) of the compound against PDE10A. A fluorescence polarization (FP)-based assay is a robust and high-throughput method for this purpose.[11][12][13][14]

Protocol: PDE10A Inhibition Assay (Fluorescence Polarization)

  • Reagents and Materials:

    • Recombinant human PDE10A enzyme

    • Fluorescein-labeled cAMP or cGMP substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2)

    • Binding agent (specific for the fluorescent monophosphate product)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Papaverine)[11][15]

    • 384-well, low-volume, black microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, followed by dilution in assay buffer. The final DMSO concentration should not exceed 1%.[11][12]

    • In the microplate, add the diluted test compound or control.

    • Add the PDE10A enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

    • Stop the reaction and add the binding agent.

    • Incubate for a further period to allow for binding equilibrium.

    • Measure the fluorescence polarization.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable non-linear regression model.

Data Presentation: IC50 Values

CompoundTargetIC50 (nM)
Test CompoundPDE10ATBD
PapaverinePDE10ATBD
Selectivity Profiling

To assess the compound's specificity, it is crucial to screen it against a panel of other phosphodiesterase enzymes. This will help in predicting potential off-target effects.

Protocol: PDE Selectivity Panel

  • Utilize a commercial PDE screening service or a panel of in-house PDE enzyme assays (e.g., PDE1B, PDE2A, PDE3A, PDE4D, PDE5A, etc.).[16]

  • Perform the inhibition assays at a fixed concentration of the test compound (e.g., 1 µM) to identify any significant inhibition.

  • For any PDE isoform where inhibition is >50%, determine the full IC50 curve.

Cell-Based Target Engagement and Functional Assays

Moving from a biochemical to a cellular context is essential to confirm that the compound can penetrate cell membranes and engage its target in a physiological environment.

Protocol: Measurement of Intracellular cAMP/cGMP Levels

  • Cell Line:

    • Use a cell line endogenously expressing PDE10A (e.g., striatal-derived cell lines) or a recombinant cell line overexpressing PDE10A.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Lyse the cells and measure the intracellular levels of cAMP and cGMP using a commercially available ELISA or HTRF assay kit.

    • Analyze the dose-dependent changes in cyclic nucleotide levels to determine the compound's EC50.

Experimental Workflow for In Vitro Characterization

G cluster_0 Phase 1: In Vitro Characterization Enzyme_Assay PDE10A Inhibition Assay (IC50 Determination) Selectivity PDE Selectivity Panel (Off-Target Screening) Enzyme_Assay->Selectivity Potency & Primary Target Cell_Assay Cell-Based Assay (cAMP/cGMP Measurement) Selectivity->Cell_Assay Selectivity Profile Phase_2 Proceed to Phase 2: In Vivo Studies Cell_Assay->Phase_2 Cellular Efficacy G cluster_0 Striatal Medium Spiny Neuron ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A PKG PKG cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Test_Compound Test Compound (Inhibitor) Test_Compound->PDE10A Inhibition Downstream Downstream Signaling (e.g., CREB) PKA->Downstream PKG->Downstream

Caption: PDE10A inhibition increases cAMP/cGMP levels, modulating downstream signaling.

Phase 3: Safety and Toxicology Assessment

Prior to any clinical consideration, a comprehensive safety and toxicology evaluation is mandatory. These studies are typically conducted under Good Laboratory Practice (GLP) conditions. [17][18]

Core Battery of Safety Pharmacology Studies

The ICH S7A and S7B guidelines recommend a core battery of studies to assess the effects of a new drug candidate on major physiological systems. [18][19]

  • Central Nervous System (CNS) Safety:

    • Protocol: A functional observational battery (FOB) or a modified Irwin test in rodents to assess behavioral changes, motor activity, coordination, and sensory/motor reflexes. [17][18][19][20]* Cardiovascular Safety:

    • Protocol: In vitro hERG assay to assess the potential for QT interval prolongation. In vivo cardiovascular telemetry in a non-rodent species (e.g., beagle dogs) to monitor heart rate, blood pressure, and ECG. * Respiratory Safety:

    • Protocol: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume. [18]

Preliminary Toxicology Studies
  • Acute Toxicity: A single-dose study in two rodent species to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

  • Repeat-Dose Toxicology: A 7- or 14-day study in rodents to evaluate the toxicological effects of repeated administration. This study will involve daily clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, and histopathological examination of major organs.

Conclusion

The experimental design outlined in this document provides a comprehensive and logical framework for the preclinical evaluation of this compound. By systematically progressing from in vitro target validation to in vivo efficacy and safety studies, researchers can thoroughly characterize the therapeutic potential and risk profile of this compound. The successful completion of these studies will provide the necessary data to support a decision on its advancement into clinical development for the treatment of CNS disorders.

References

  • BPS Bioscience. (n.d.). PDE10A (Mouse) Assay Kit. Retrieved from [Link]

  • Cosi, C., et al. (2011). Identification of a novel orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor with efficacy in animal models of schizophrenia. Journal of Medicinal Chemistry, 54(17), 5895-908. Retrieved from [Link]

  • Delatte, M. (2025). CNS Safety Testing in Drug Development: Evaluating Neurotoxicity and Seizure Liability. ASPET. Retrieved from [Link]

  • Hebb, A. L., & Robertson, H. A. (2008). PDE10A inhibitors: novel therapeutic drugs for schizophrenia. Current Opinion in Investigational Drugs, 9(1), 64-71. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • Verhoest, P. R., et al. (2012). Novel 2-methoxyacylhydrazones as potent, selective PDE10A inhibitors with activity in animal models of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 22(17), 5595-9. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE10A2 Assay Kit. Retrieved from [Link]

  • Zhang, X., et al. (2018). Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities. Frontiers in Chemistry, 6, 552. Retrieved from [Link]

  • Nucro-Technics. (2025, January 10). Safety Pharmacology Studies. Retrieved from [Link]

  • Grauer, S. M., & Pulito, V. L. (2017). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology, 8, 813. Retrieved from [Link]

  • NC3Rs. (n.d.). Safety pharmacology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • S. S. Roughan, et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1338-1348. Retrieved from [Link]

  • Wyska, E., & Szafarz, M. (2019). Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. Current Drug Targets, 20(1), 122-143. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). PDE1B and PDE10A as Novel Targets for Schizophrenia: From Molecular Design and Synthesis to Therapeutic Promise. Frontiers in Chemistry, 12, 1369305. Retrieved from [Link]

  • Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Retrieved from [Link]

  • CliniSciences. (n.d.). PDE10A, BioAssay™ Kit (cAMP and cAMP-inhibited cGMP 3'). Retrieved from [Link]

  • Roughan, S. S., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1338-1348. Retrieved from [Link]

  • BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]

  • Creative BioMart. (n.d.). PDE10A Assay Kit. Retrieved from [Link]

  • Głowacka, E., & Siwek, A. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5001. Retrieved from [Link]

  • Perković, I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3389. Retrieved from [Link]

  • Patel, R. V., et al. (2020). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 10(6), 3323-3336. Retrieved from [Link]

  • Various Authors. (2025, August 6). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 143, 113-125. Retrieved from [Link]

  • Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals (Basel), 15(9), 1130. Retrieved from [Link]

  • Lim, H. S., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1709. Retrieved from [Link]

  • Ullah, H., et al. (2017). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. Pharmacognosy Magazine, 13(Suppl 3), S435-S439. Retrieved from [Link]

  • Dunn, M. R., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical and Bioanalytical Chemistry, 410(12), 2937-2948. Retrieved from [Link]

  • Chem Help ASAP. (2023, January 31). discovery of MK-8189, a PDE10A inhibitor - drug annotation [Video]. YouTube. Retrieved from [Link]

  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-96. Retrieved from [Link]

  • Lenda, T., et al. (2022). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. Frontiers in Pharmacology, 13, 1014389. Retrieved from [Link]

  • Tian, X., et al. (2014). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Asian Journal of Pharmaceutical Sciences, 9(1), 1-11. Retrieved from [Link]

  • van der Lugt, J., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505. Retrieved from [Link]

  • Jones, C. A., et al. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-200. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. This novel heterocyclic compound, with potential applications in drug discovery and development, requires a sensitive and specific analytical method for its characterization and quantification in various matrices. The described protocol has been developed to provide high sensitivity, specificity, and throughput, making it suitable for researchers, scientists, and drug development professionals. The methodology is presented with a focus on the scientific rationale behind the experimental choices and is grounded in established analytical validation principles.

Introduction

This compound is a member of the imidazopyridine class of heterocyclic compounds. The imidazopyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing for interaction with various biological targets.[1][2] Derivatives of this class have shown a wide range of pharmacological activities, including antiviral and anticancer properties.[3][4][5] Accurate and reliable quantification of such novel compounds is paramount during all stages of drug development, from discovery and preclinical studies to clinical trials.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and speed.[6] This application note provides a comprehensive protocol for the HPLC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed to be readily implemented in a research or quality control laboratory setting.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₁N₃O[7]

  • Molecular Weight: 225.25 g/mol [7]

  • Chemical Structure:

graph Compound_Structure { layout=neato; node [shape=plaintext]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135566373&t=l"]; } Caption: Chemical structure of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Dimethyl sulfoxide (DMSO) (ACS grade or higher)

Standard Solution Preparation

The preparation of accurate standard solutions is critical for quantitative analysis. Given that a closely related compound, 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine (PhIP), is soluble in methanol and DMSO, these solvents are a logical starting point.[2]

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve the compound in DMSO and bring to volume. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the 50:50 (v/v) acetonitrile/water mixture to achieve a concentration range suitable for the intended application (e.g., 1-1000 ng/mL).

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove interferences that may suppress the MS signal or interfere with the chromatography. For drug development applications, common matrices include plasma and tissue homogenates.

Protocol for Plasma Samples:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

graph Sample_Preparation_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Workflow for the preparation of plasma samples.
HPLC-MS Method

The choice of chromatographic conditions is crucial for achieving good separation and peak shape. For polar heterocyclic compounds, a C18 column with a gradient elution of water and an organic solvent, both containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency, is a common starting point.[8]

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold at 5% B for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

To determine the optimal MRM transitions, the compound is infused into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of the neutral molecule is 225.25, so the protonated molecule will have an m/z of approximately 226.26. Collision-induced dissociation (CID) is then used to generate product ions. Based on the fragmentation of similar imidazopyridine structures, fragmentation is likely to occur at the bonds connecting the phenyl group and the methyl group to the core structure.

  • Precursor Ion (Q1): m/z 226.3

  • Product Ions (Q3): To be determined experimentally. Two to three product ions should be monitored for confident identification and quantification.

graph HPLC_MS_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

}

Caption: Schematic of the HPLC-MS system workflow.

Method Validation

The developed analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[6][9][10][11]

Key Validation Parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five non-zero concentrations, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations of the analyte and expressing the results as a percentage of the nominal value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Reporting

Data acquisition and processing are performed using the instrument's software. The concentration of the analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC-MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the framework for method validation, offer a solid foundation for researchers and drug development professionals. The presented methodology is designed to be robust, sensitive, and specific, ensuring reliable and accurate results for this novel compound of interest.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC - NIH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Semantics Scholar. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021, December 15). PMC - NIH. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors. (2015, January 25). PubMed. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [Link]

  • 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing Yield in 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2] However, its multi-step synthesis presents numerous challenges where yield can be compromised. This document provides in-depth, troubleshooting-focused guidance to address common bottlenecks, enhance reaction efficiency, and improve the overall yield of the target compound.

Our approach is built on explaining the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Section 1: Analysis of the Synthetic Pathway

The synthesis of this compound is a multi-step process. A logical and efficient pathway involves the strategic formation of the heterocyclic core and the introduction of key substituents. Below is a proposed workflow that forms the basis for our troubleshooting guide.

G cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Phenyl Group Introduction cluster_2 Step 3: Formation of Diamine cluster_3 Step 4: Cyclization to Form Imidazo Ring A 2-Amino-5-bromo-3-nitropyridine C 2-(Methylamino)-5-bromo-3-nitropyridine A->C SNAr Reaction B Methylamine B->C E 2-(Methylamino)-5-phenyl-3-nitropyridine C->E Suzuki Coupling D Phenylboronic Acid D->E F 5-Phenyl-N2-methylpyridine-2,3-diamine E->F Nitro Group Reduction (e.g., H2, Pd/C) H This compound F->H Cyclocondensation G Carbonyl Source (e.g., CDI, Triphosgene) G->H

Caption: Proposed synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: Low Yield in the Phenyl Group Introduction (Suzuki Coupling)

Question: "My yield for the Suzuki coupling reaction to introduce the phenyl group at the 6-position (Step 2) is consistently below 40%. I'm observing significant amounts of starting material and debrominated side products. What are the likely causes and how can I improve this?"

Answer: Low yield in palladium-catalyzed cross-coupling reactions like the Suzuki coupling is a frequent challenge. The efficiency of the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is highly dependent on the precise reaction conditions. The primary causes of low yield are often related to catalyst deactivation, inefficient ligand performance, or suboptimal base/solvent selection.

Troubleshooting Steps & Optimization:

  • Catalyst and Ligand System: The choice of palladium source and phosphine ligand is critical. While many systems exist, bulky, electron-rich phosphine ligands are known to dramatically improve reaction efficiency by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3]

  • Base Selection: The base plays a crucial role in activating the boronic acid and influencing the overall catalytic activity. An inappropriate base can lead to catalyst decomposition or slow reaction rates.

  • Solvent and Temperature: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Degassing the solvent thoroughly to remove dissolved oxygen is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Table 1: Recommended Conditions for Optimizing Suzuki Coupling

ParameterCondition 1 (Standard)Condition 2 (Optimized)Rationale for Optimization
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precursors, respectively, that are readily reduced in situ to the active Pd(0) catalyst.
Ligand NoneSPhos, XPhos, or RuPhosThese are bulky, electron-rich Buchwald ligands designed to enhance catalyst activity and stability, improving yields for sterically hindered substrates.[3]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases like potassium phosphate or cesium carbonate are often more effective in promoting the transmetalation step.[4]
Solvent Toluene/H₂O1,4-Dioxane/H₂O or TolueneDioxane is often superior for Suzuki couplings due to its higher polarity and boiling point, allowing for higher reaction temperatures.
Temperature 80-90 °C100-110 °CHigher temperatures can overcome activation energy barriers, but must be balanced against potential catalyst decomposition.
FAQ 2: Incomplete Cyclization and Side Product Formation

Question: "During the cyclization of the diamine precursor with a carbonylating agent (Step 4), my reaction stalls, and I observe multiple byproducts on my TLC plate. How can I drive this reaction to completion and minimize impurities?"

Answer: The cyclization of a 1,2-diamine with a carbonyl source to form the imidazo[4,5-b]pyridin-2-one ring is a condensation reaction that can be sensitive to the reactivity of the carbonylating agent, moisture, and temperature. Incomplete reactions and side products often arise from using a reagent that is too mild or from the presence of water, which can hydrolyze the active species.

Troubleshooting Steps & Optimization:

  • Choice of Carbonylating Agent: The reactivity of the carbonyl source is paramount.

    • 1,1'-Carbonyldiimidazole (CDI): A safe and common choice. It reacts with the diamine to release imidazole. Driving the reaction may require elevated temperatures to remove the imidazole byproduct.

    • Triphosgene: A solid, safer alternative to phosgene gas. It is highly reactive and often provides excellent yields, but requires careful handling and stoichiometric control to avoid side reactions.

    • Di-tert-butyl dicarbonate (Boc₂O): Can be used under certain conditions, often leading to a clean reaction profile.

  • Anhydrous Conditions: This is a condensation reaction where water is a potential byproduct and can also act as a competing nucleophile. Ensure all glassware is oven-dried and reactants/solvents are anhydrous. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential.

  • Temperature and Reaction Time: Some cyclizations require heat to proceed to completion. Monitor the reaction by TLC or LC-MS. If the reaction stalls, a gradual increase in temperature may be necessary.

Protocol: Optimized Cyclization using Triphosgene

  • Safety Note: Triphosgene is toxic and releases phosgene upon heating or contact with nucleophiles. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Dissolve the 5-Phenyl-N2-methylpyridine-2,3-diamine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an Argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equiv).

  • In a separate flask, dissolve triphosgene (0.4 equiv) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

FAQ 3: Difficulty with Final Product Purification

Question: "My final product, this compound, is consistently impure after the final step, and I'm struggling to purify it effectively via column chromatography."

Answer: Purification challenges with heterocyclic compounds are common due to their polarity and potential to streak on silica gel. The presence of closely related impurities can further complicate separation.

Troubleshooting Steps & Optimization:

  • Identify the Impurity: Before attempting purification, use LC-MS or ¹H NMR on the crude material to identify the major impurities. Common culprits include unreacted starting material, hydrolyzed intermediates, or isomers.

  • Optimize Column Chromatography:

    • Solvent System: If the product is streaking, the mobile phase may not be polar enough. A common solvent system is DCM/Methanol or Ethyl Acetate/Hexane. Try adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase. This deactivates the acidic sites on the silica gel, preventing the basic nitrogen atoms in your product from binding too strongly, resulting in better peak shape.

    • Dry Loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it directly onto the column (wet loading), try dry loading. Adsorb your crude product onto a small amount of silica gel or Celite, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your column. This often results in much better separation.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid and has moderate to high purity (>90%), recrystallization is an excellent method for removing minor impurities. Screen various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) to find one in which the product is soluble when hot but sparingly soluble when cold.

    • Trituration: This involves suspending the impure solid in a solvent in which the desired product is insoluble, but the impurities are soluble. Stir or sonicate the suspension, then filter to collect the purified solid product. Hexanes, diethyl ether, or a mixture of the two are often effective for this purpose.

Section 3: Visualizing the Catalytic Cycle

Understanding the mechanism of the key bond-forming reactions is essential for effective troubleshooting. The Buchwald-Hartwig amination, a related and often-used reaction for C-N bond formation, provides a useful model for the catalytic cycle involved in many cross-coupling reactions.[3][5]

Caption: Simplified catalytic cycle for Palladium-catalyzed C-N cross-coupling.

References

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved January 12, 2026, from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1,3-dihydro-5-methyl-6-(4-nitrophenyl)-2H-imidazo[4,5-b]pyridin-2-one. (n.d.). Google Patents.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 12, 2026, from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018, April 26). ACS Omega. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazo[4,5-b]pyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product

Question: My condensation reaction between 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of imidazo[4,5-b]pyridines are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction.

A. Incomplete Cyclization and Aromatization:

The final step in many syntheses of imidazo[4,5-b]pyridines is the cyclization of an intermediate, followed by aromatization. If this process is inefficient, it will directly impact your yield.

  • For Aldehyde Condensations: The cyclization of the intermediate formed from 2,3-diaminopyridine and an aldehyde often requires an oxidative step to achieve the final aromatic product. While atmospheric oxygen can sometimes suffice, it is often slow and inefficient.

    • Solution: Consider the use of a mild oxidizing agent to facilitate the aromatization step. Alternatively, carrying out the reaction in water under thermal conditions can promote an air-oxidative cyclocondensation[1].

  • For Carboxylic Acid Condensations: These reactions typically require acidic conditions to proceed efficiently. The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 2,3-diaminopyridine.

    • Solution: Ensure your reaction is conducted under appropriate acidic conditions. If you are using a carboxylic acid equivalent, such as an orthoester, a catalytic amount of acid can be beneficial[2].

B. Sub-optimal Reaction Conditions:

The choice of solvent, temperature, and reaction time are critical parameters that can significantly influence the yield.

  • Temperature: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier.

    • Solution: If you observe an incomplete reaction, consider increasing the reaction temperature or switching to a higher-boiling solvent. Refluxing is a common strategy to provide the necessary energy[2].

  • Water Removal: The condensation reaction leading to the imidazo[4,5-b]pyridine core releases a molecule of water. According to Le Chatelier's principle, the presence of water can inhibit the reaction equilibrium, preventing it from going to completion.

    • Solution: For reactions run at high temperatures, a Dean-Stark trap is an effective method for removing water as it is formed. For reactions at lower temperatures, the use of a compatible drying agent can be beneficial[2].

C. Side Reactions:

The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.

  • N-Oxide Formation: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide, particularly when using oxidative conditions[2].

    • Solution: Carefully control the stoichiometry and strength of any oxidizing agents used. Milder oxidants or controlled reaction conditions (e.g., lower temperature, shorter reaction time) can minimize N-oxide formation[2].

D. Purification Losses:

A significant amount of product can be lost during the workup and purification stages.

  • Solution: Optimize your extraction and chromatography conditions specifically for your target molecule. This includes selecting the appropriate solvent system for extraction and the ideal stationary and mobile phases for column chromatography.

Issue 2: Formation of Multiple Regioisomers upon N-Alkylation

Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity?

Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4)[2]. The outcome of the alkylation is highly dependent on the reaction conditions[2][3].

Understanding the Sites of Alkylation:

Caption: Potential N-alkylation sites on the imidazo[4,5-b]pyridine core.

Strategies for Controlling Regioselectivity:

The regioselectivity of N-alkylation is a complex interplay of electronic and steric factors, as well as reaction conditions.

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence which nitrogen atom is deprotonated and subsequently alkylated.

    • Potassium Carbonate in DMF: This is a commonly used condition that often leads to a mixture of isomers. However, in some cases, it can favor alkylation on the pyridine nitrogen (N4)[4][5].

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), in conjunction with a base like potassium carbonate in a solvent like DMF, can provide good yields for N-alkylation[6].

  • Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can direct the alkylation to a less hindered nitrogen atom.

    • Solution: If you desire alkylation at a specific position, consider whether steric hindrance can be used to your advantage. For instance, a bulky substituent on the imidazo[4,5-b]pyridine core may direct alkylation to a more accessible nitrogen.

  • Directed Synthesis: In cases where regioselectivity is difficult to control, a directed synthetic approach may be necessary. This involves introducing the desired alkyl group at an earlier stage of the synthesis.

    • Palladium-Catalyzed Methods: Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides a regioselective route to N1-substituted imidazo[4,5-b]pyridines, which can be difficult to obtain through direct alkylation[7][8].

Troubleshooting Logic for N-Alkylation:

G start Mixture of N-Alkylated Isomers Obtained condition Analyze Reaction Conditions start->condition base_solvent Modify Base/Solvent System (e.g., K2CO3/DMF, PTC) condition->base_solvent Suboptimal Conditions sterics Consider Steric Effects of Substituents and Alkylating Agent condition->sterics Steric Hindrance directed_synthesis Employ a Directed Synthesis Strategy (e.g., Pd-catalyzed amidation) condition->directed_synthesis Persistent Mixture outcome Achieve Desired Regioisomer base_solvent->outcome sterics->outcome directed_synthesis->outcome

Caption: Decision-making workflow for troubleshooting N-alkylation regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the imidazo[4,5-b]pyridine core?

The most prevalent starting material for constructing the imidazo[4,5-b]pyridine scaffold is 2,3-diaminopyridine[9][10]. This key intermediate can be synthesized from the readily available 2-aminopyridine through a multi-step process that typically involves bromination and nitration, followed by reduction[11]. Other methods for preparing 2,3-diaminopyridine include the reduction of 2-amino-3-nitropyridine with various reducing agents like iron in acidified ethanol or tin and hydrochloric acid[12][13].

Q2: My cyclization reaction seems to be incomplete. What steps can I take to drive the reaction to completion?

To drive an incomplete cyclization reaction to completion, consider the following:

  • Increase Thermal Energy: As mentioned in the troubleshooting guide, many cyclization reactions are thermodynamically controlled and require sufficient heat. Increasing the reaction temperature or using a higher-boiling solvent can be effective[2].

  • Effective Water Removal: The removal of water is crucial for shifting the reaction equilibrium towards the product. A Dean-Stark apparatus is ideal for high-temperature reactions, while drying agents can be used for lower-temperature setups[2].

  • Catalyst Choice: For certain cyclization methods, the choice of catalyst is critical. For instance, palladium-catalyzed intramolecular urea cyclization has been shown to be an efficient method for accessing imidazo[4,5-b]pyridine-2-ones[14].

Q3: I have observed the formation of an N-oxide as a side product. How can I prevent this and what should I do if it has already formed?

The pyridine nitrogen of the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, especially under oxidative conditions, leading to the formation of an N-oxide[2].

  • Prevention:

    • Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants can minimize N-oxide formation[2].

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation from atmospheric oxygen.

  • Remediation:

    • If an N-oxide has already formed, it can sometimes be reduced back to the parent heterocycle. However, the choice of reducing agent must be compatible with other functional groups in your molecule.

Q4: What are some modern, efficient methods for synthesizing substituted imidazo[4,5-b]pyridines?

Recent advances in synthetic methodology have provided more efficient and versatile routes to substituted imidazo[4,5-b]pyridines.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki cross-coupling is a powerful tool for introducing substituents at various positions of the imidazo[4,5-b]pyridine core, allowing for the synthesis of diverse libraries of compounds[9]. Palladium-catalyzed amidation reactions have also been developed for the regioselective synthesis of N1-substituted derivatives[7][8].

  • One-Pot Tandem Reactions: Efficient one-pot procedures have been developed that combine multiple synthetic steps, such as SNAr reaction, reduction, and heterocyclization, to rapidly construct the imidazo[4,5-b]pyridine skeleton from simple starting materials like 2-chloro-3-nitropyridine[15].

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of imidazo[4,5-b]pyridine derivatives[1].

Experimental Protocols

General Procedure for N-Alkylation using Phase-Transfer Catalysis:

This protocol is adapted from a literature procedure and can be used as a starting point for the N-alkylation of imidazo[4,5-b]pyridines[6].

  • To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).

  • Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ChallengePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete cyclization/aromatization, Sub-optimal reaction conditions, Side reactions, Purification lossesUse of mild oxidizing agents, Ensure acidic conditions for carboxylic acid condensations, Increase reaction temperature, Remove water (Dean-Stark or drying agents), Optimize extraction and chromatography
Mixture of Regioisomers (N-Alkylation) Multiple nucleophilic nitrogen atomsModify base/solvent system (e.g., K2CO3/DMF, PTC), Consider steric effects, Employ a directed synthesis strategy (e.g., Pd-catalyzed amidation)
N-Oxide Formation Use of strong or excess oxidizing agents, Reaction open to atmosphereUse milder oxidants, Control stoichiometry of oxidants, Run reaction under an inert atmosphere
Incomplete Cyclization Insufficient thermal energy, Presence of waterIncrease reaction temperature, Use a higher-boiling solvent, Employ a Dean-Stark trap or drying agent

References

  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • 2,3-Diaminopyridine synthesis - ChemicalBook.
  • 2,3-Diaminopyridine | 452-58-4 - ChemicalBook.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH.
  • CN103664762A - Method for preparing 2,3-diamino pyridine - Google P
  • 2,3-Diaminopyridine 95 452-58-4 - Sigma-Aldrich.
  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization - ACS Public
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Public
  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles | Organic Letters - ACS Public
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUT
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review)
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed Central.
  • Efficient synthesis of substituted imidazo[4,5-b] pyridine - ResearchG
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study | Request PDF - ResearchG
  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine - Benchchem.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed.

Sources

Technical Support Center: Purification of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One (IMPY). Our goal is to provide practical, experience-driven solutions to common and complex purification challenges, ensuring the integrity and success of your research.

Compound Profile: Understanding Your Molecule

This compound (IMPY), with the molecular formula C₁₃H₁₁N₃O, is a heterocyclic compound featuring a fused imidazopyridinone core.[1] This structure imparts a degree of polarity and potential for hydrogen bonding, which are critical factors in designing a purification strategy. The presence of both aromatic (phenyl) and heterocyclic rings influences its solubility and chromatographic behavior.

Synthesis of the imidazopyridine scaffold often involves multi-step reactions, including cyclization and condensation, which can introduce a variety of impurities such as unreacted starting materials, reaction intermediates, and side-products from competing reaction pathways.[2][3] A logical and systematic approach to purification is therefore essential.

Primary Purification Strategies: A Comparative Overview

The choice between recrystallization and chromatography depends on the impurity profile and the scale of your reaction.

Technique Principle Best Suited For Advantages Limitations
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[4]Removing insoluble impurities and impurities present in smaller amounts. Ideal for crystalline solids on a multi-gram scale.Cost-effective, scalable, can yield very high purity material.Requires finding a suitable solvent; can have lower recovery; not effective for impurities with similar solubility.[5]
Flash Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[6]Separating complex mixtures, removing impurities with similar polarity to the product, and purifying non-crystalline materials.[7]High resolution, applicable to a wide range of compounds.More time-consuming, requires more solvent, potential for product decomposition on acidic silica gel.[6]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of IMPY.

Recrystallization Issues

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly.[4][8]

  • Immediate Action: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce saturation and then allow it to cool much more slowly.[5]

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Insulate the flask to ensure slow, gradual cooling. Avoid placing it directly in an ice bath from a high temperature.

    • Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[5]

    • Use Seed Crystals: If you have a small amount of pure IMPY, add a tiny crystal to the cooled solution to initiate crystallization.[5]

    • Change Solvent System: Your compound may be too soluble. Consider a co-solvent system. Dissolve the compound in a "good" solvent (e.g., Ethanol) and slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes slightly cloudy, then clarify with a drop of the good solvent before cooling.

Q2: My product recovery after recrystallization is very low. How can I improve the yield?

A2: Low recovery is typically caused by using too much solvent or the compound having significant solubility even in the cold solvent.[5]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution maximizes yield upon cooling.[8]

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize precipitation.[5]

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by about half its volume using a rotary evaporator and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and require a separate recrystallization.

Flash Column Chromatography Issues

Q3: I'm seeing poor separation or co-elution of impurities on my column. How can I improve resolution?

A3: Poor separation is almost always due to an inappropriate solvent system or improper column packing/loading.[5]

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running a column, find a solvent system (mobile phase) that gives your product an Rf value of 0.3-0.4 on a TLC plate. The impurity spots should be as far from the product spot as possible. For imidazopyridine derivatives, gradients of ethyl acetate in hexane or methanol in dichloromethane are common starting points.[9][10]

    • Change Stationary Phase: If impurities are very close in polarity on silica, consider using a different stationary phase like alumina or a reverse-phase (C18) column, which separates based on different principles.[6][11]

    • Improve Column Technique:

      • Ensure the column is packed perfectly vertically without any air bubbles or cracks.

      • Load the crude sample in the minimum possible volume of solvent. Dry-loading (adsorbing the compound onto a small amount of silica first) is often superior for preventing band broadening.

Q4: My compound is streaking on the TLC plate and eluting very slowly from the column (tailing). What is the cause?

A4: Streaking or tailing often indicates that the compound is too polar for the chosen solvent system or is interacting too strongly with the acidic silica gel.[6]

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Add a more polar solvent to your mobile phase. For example, if you are using 95:5 DCM:MeOH, try increasing to 90:10.

    • Add a Modifier: The nitrogen atoms in the imidazopyridine core can interact strongly with acidic silica sites. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonia to the mobile phase can neutralize these sites, leading to sharper peaks and better elution.

    • Check for Insolubility: If the compound is not fully dissolved when loaded, it will streak. Ensure complete dissolution in the loading solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for IMPY?

A1: The choice depends on the properties of your compound and the impurities.[5] A good workflow is to first analyze the crude product by TLC and ¹H NMR. If the NMR shows only minor impurities and the compound is a solid, attempt recrystallization first. If the mixture is complex with multiple spots on the TLC, or if the product is an oil, column chromatography is the preferred method.

Q2: What is the best way to assess the purity of my final product?

A2: A combination of techniques is always best.

  • ¹H NMR Spectroscopy: This is the primary method to determine structural integrity and identify the presence of residual solvents or organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate mass of the compound and shows the number of components in the sample, giving a good indication of purity.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to obtain a quantitative measure of purity (e.g., >98%) by analyzing the area percentage of the product peak.[7][13]

Q3: My purified compound is still colored. How can I remove colored impurities?

A3: Colored impurities are often highly conjugated, nonpolar compounds.

  • Activated Charcoal: After dissolving your crude product for recrystallization, add a small amount of activated charcoal, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before cooling.[8]

  • Silica Plug: If the colored impurities are much less polar than your product, you can dissolve the product in a polar solvent and pass it through a short plug of silica gel, eluting with the same polar solvent. The nonpolar colored bands should remain at the top of the plug.

Key Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude product in a volatile solvent like DCM or methanol.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare developing chambers with different solvent systems (e.g., 100% EtOAc, 50:50 Hexane:EtOAc, 95:5 DCM:MeOH).

  • Place the plates in the chambers, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.[8]

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Aim for an Rf of 0.3-0.4 for the product spot for optimal column chromatography separation.[5]

Protocol 2: General Recrystallization (Single Solvent)
  • Solvent Selection: In a test tube, find a solvent that dissolves IMPY poorly at room temperature but well when hot (e.g., ethanol, isopropanol).[8]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[8]

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all solvent residues.

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for deciding on a purification strategy for IMPY.

Purification_Workflow start Crude Product (this compound) analysis Initial Analysis (TLC, NMR) start->analysis is_solid Is the product a solid? analysis->is_solid purity_check Is it mostly pure (>85% by NMR)? is_solid->purity_check Yes oily_product Product is an oil or mixture is complex is_solid->oily_product No recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Perform Flash Column Chromatography purity_check->chromatography No final_product Pure Product (Verify by NMR, LC-MS) recrystallize->final_product chromatography->final_product oily_product->chromatography

Caption: Decision workflow for IMPY purification.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. [URL: https://vertexaisearch.cloud.google.
  • BenchChem. Overcoming challenges in the purification of complex heterocyclic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa2sdIPTIoYsf5ZXuMz8hJMmycAwfEevRHjt1nA92P8RHM38FvAtqQOQWq-VJCQNqj5EAD05xoDIm4aMmBg7l0vm46t6fmmJY4epojgfk-gjF0ZRB-joGtW7bBSOE37EDHcqCck-DhuxDShqKG3Cs5qNHY5J8Anuwb9-OIpLCg1U1Fjfuo9Xqg-Tt5IDerTDe_ilkU2dhiliG5cLCR1y_43dD0kfCEnz8=]
  • Google Patents. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHviP_dcE0X3fZDRnXNcsTmWrFYErRkM3MqEY2E4U5oBCmyfHlcXrrw7PxIZV1MFA0bSanv6gG-9f5IV8nSjwW3zpzZvw0DZFEubnnfQLXd1y6OHeRnlZ_7waPrYMyb5nzKHAhXkBZGALuazg==]
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9rwxc9ivXxrgiQUKge1sfc1ETrGbOomS3hX2P4il-a0TVFoavFEk_Ak7wy40xvPQ8OR56dA2nFvrliD67Cel48onvKaKjnYy6gomYoF23mZtvY-HZnBb0aKydfqS9qFZtzDTswlE3wOgGnkmg]
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD83EdkrqWzYL-WkHQkhpKN4_jPo0vEW0ixayK1m8_Q0zw_mBkMZvrAsyoHVlzB5q-hBSYiegUiTljYbmu_qOYEzAb3mYNqrBBxpKnF6RTYBGW7dSKzjUkKfRtMIBmqwRTv1h4jD9K0gwQTSGCrvk-VbN95-mNb8VDJXK7PeqPCmgpU5JSExgQS08v-oMTNbPBjAlN-y2kIhhWDA==]
  • Synthesis of 1,3-dihydro-5-methyl-6-(4-nitrophenyl)-2H-imidazo[4,5-b]pyridin-2-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyTm5QakuO8WpJP7Gz61_HDZGVN7qSxCDPN5FSdmkuJGLjO9jka2MZYXPpu4gutLZd0Bn6gmJaeSRc5yEfiTL8byyIOBPPQKjylUiKvhbh4nXQ_Se_HY2pvrTJVlE6Y3Fu_kCi3vmolH8GYxU0AziQg9Hvx_aStwtdBdaMEH6vOX1eC4eveSMD5j8qFr1ry_8prP4NzULmjw==]
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExcC1MlXshIiAWtfj-N-dRHh5FHmWz-8LhGr_ONjsvRjh0tJXwDGUxe3w12xJojl6SP32Ri0mg8uwDxwtvINAndrDsd7EahloZdhqZzT4RP9LdTcX0J9RTVBRpfbEtElbB3T8M_Mt7oLMlPx4=]
  • Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP-UKzic9AhBgt-mA84wohA0NOAGd7NnRAr4j7WXXMUtlthV--P2YDvqEK_iHF5VmNiM8v0TEoU7OVC_7u25LFqTgSRcdFXIUKK-aQbf_m5dcszUh0y493rkyDL8Qwc7RtkleQNq5D49VwtgkdMtMLBYgNDWEqiwwQrL7tMPlIAwp9ARrJe2Kh4nTpjYYQWLy7ow7bak4W3AlULhaAFQ==]
  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFZU9VVk1FONlYzkBQshGp5QaqJ-6iKQmb5eyqtS3CNUkvUz89PbG7wGezD7kfwSGJ6NlmOrNXVKLUovIVyVe3J1BJTWho8x3Z8V0Z5iTyzhiMjqZK0CaT4UQhbg2vqLL6UtyF7JAJdB5amoZO-i3nv_qTVqSWGaYZKSd0_UZjjaQn4U697CZSvGbvYWWwnChOYYqnt2X-Gf_B95VF1bvu5zfJV1O2sQ==]
  • This compound. Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtQNg07MgRsbIBM5q4PioapuTQomNHhFznuD-eZd1Q_YN9JQoaG1w9rRv0W78FqbCTDgCuA0OHQuBJSs5mcKQYRZgp4OD24sZWqD3bKQTKWsE5KJNL7q2OW27132LlNiLOS4ydKCI=]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP3Cv-jVd2TemntfGw13m_m4mTHIqBnQhs9tWOoXaTvLBPhEGgZE8rMhBnA2K1mDrNFeOHKSea7J82qdjApJdJuRDGX2fWOyTFp0h5MlGdhRmMZUuuTDrWibR38SkHIZGUhwglZ8hzbdrGFahZ2xub768MPCvm2Py-_yrL0UmsCSgIMZpBJb2HUwrXbGFLAWeQdeZrNAgBa4yVJS0KtxbPrA06OyIInA==]
  • Purification made easy - secrets of science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGygV81JAJZfrH8cr75YAH8trnPNP7F70TY8ULE_1nylkqCYTS2juFmASGJXI5tmDwm7noQGwCX_BHZBjaEH6xNE17Qj-VPzo3VIWDnosD8zXxFzncmKYiGmoHmQYwpRqwj_v_kjI_VT-qKGHtrqh4lei3T0lAws-mJcZbCkcXb3Un-5RNn6tCnqNU=]
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcWIcJT1SErJ-Vh9Dydne7u-d3szKdo5_ndBsTzGXvXQZWZfllvRHtcRYganRIarX2ell7ZgMgx4TMyTu1uEsUtriffKqqA6hH7z0EzVW-TJiv-OlC4WIoh_uoXfZg_b10u9wve3W9BkGcC0jeBcI=]
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [URL: https://vertexaisearch.cloud.google.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG19Du06ZtavN5dUVXUngETsyOJQCLNMWEfmXEwUexFPVYPRsO9dolwOvBVbRD3laGvuAaCjG_1dPjbvgTgWZdF-Zp7EZbzVf2vErz6SFBNgY51JK2nicYzbQAnNVkFpuQMJ07tDpcYRi6_IhZwKdQEm1OePQ7Xxq6zHGWsgF6shJy6rwULDEe9Ji7u_H5Z_ChIZ7WeDz4gnO_4MtN3quswk8eB5St0EqpljcGe7WwxDcPfzS--tzNfYBjU8QeqR1SOYt4ZSlp4k69dXiJh8NMFLaZ18VnxX2iTfipd76ZvSJ7fZ-ZNqJhABiBjMvpQvn0C_QSnZ3IKMSj3vokoM4faa1dfEgEBQKkSDqYQ1r_SIZ9yIG32YEgjkmvmId_LEdPsuRgHpo_yxUpzKSaOC0-8oH8=]
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcRcQgPmCS80o1JAkDGXyjGer-17HmhColYc90bOJ2GjQq3in1CNiyEraYV57YdULKF-CSp1C44mBJW6YkILOij0NSQS0pxfEvxxuSinp8SaEmQa5ZY8mntEQgEmfNAOcnXnVgiFxdpaPOUd0PokUV_A_bpsjpp9S4fLPjftDUGfuhbcupXwmorZ3zMLKs]
  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqfcucrUfsPb6ZwYAG9O2LWEfSILGjPITIhp2EBg_gNe61qfp25ibfitID008ed7d02Du4Oj9GUKFud-JyqYWOkIxjW4NnwFzHrT-1uyEcfIM7cf5pQUbMH2WSlDCAWZx0_A==]
  • Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0iTriuUdoNhmn3Bao73pFErpq_kqfPwE5KJLJMelhsLhJSOvYPN0YQolF2Uq5Gec98qqe8K2zvBdOh1vD5WlArL2sYLsM3LGLpQA0xUd5o8i_m1AER6CAscRx5rbuIcZ0NSg=]
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEniUbHvV7nTvGbSf_X0OPsERdtBE9Zj7wq9xhCuO6Mm9AflLwJI2y9i329kQEqZtjmed_U89KocY8TAXA5Ui8A2kASahusGNDWuwOi10m-dtKSNOMwPq8M92F_kre6epEIgxWhh_94nAp_ilyb-5_E5aY=]
  • Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY0C0BNSWq_cxYMuAdE_QAJnq3kNyl62VbcOfOAhRI52FICtqZkgJRD6nreudlTwNyn3olbuFhSyt9cYLCyizyZa0rPRM7FC2EADNUVlP47SXorwT3E8dTAbXO8AkZ9STR51Hy]
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm1Zd24gXSJL1QDDMFTgwOyBdFkoH0GinTEFirxF5dlc04UEqI6hcUa3catvJrM2YP50CiEk1iJc0MvlI8UqyR5f-RSU688A2FTEJS0R9OanLqYwcL_nPfSlAv6fMrh_xLnnXKZtDwlwB2jxM=]
  • Synthesis of benzo[9][14]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0x0EFdvAH2N6_-2WHYYU-J6r4oxzs3FchuoFXfF3V-2SylqARN7nMey03K8TpbDvQPMGDiRrvgx6ItRcQw_o4DUmVpGsa3V-piGCgEVZcrHeRuT5fgVadLjx6LkSKhfeD43PqkwJ3oUUnaF7BkAeO6GNk_cTykOiNQaFo]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuqgjxtnXT-hYXaW3StaqH2cN6N8w7Cu23KM1F__vo5QwBeO0DvptPs7xwRSDWJT9uN_4eFcge04724mMqMjYFfJ7swkIOjKR57StnjgIM-jUfUd28W9MDLvp5cnVtsZPJmmt8]
  • Biomonitoring of dietary heterocyclic amines and metabolites in urine by liquid phase microextraction: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a possible biomarker of exposure to dietary PhIP. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2N92v1qCOAu1zERIBUZG4Pmq5cjPgeT_yWyGXGAp6z8Dllr1AW8FqAANrDg-yqrOPDjlYdqwiSKF_5OuZ_-IVr-h0QNkUi3seuE57sa56YkaOzCwPU1tiuvtwRujpL8O_jgOH]
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhyEIwERUo0OOGr2rYlui-2me_cYM_v5KHEbI0w06jPf8mKAXlfuwNvYN7t1BnhbLeBsP3Qj6ryk-oMF1hkjULpmpLvGZ1V4senwbpLEu9McV3pNPaXPGnQ46FFfogCY2etzgP8Pzk7XxPh_yeGhzQ_ew01M-IZVmASRd2IbmJNtlGClymLZnkBXuhKzuRRWq1NAuAO_sjDvfl0JM=]

Sources

stability issues with 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

The imidazo[4,5-b]pyridin-2-one scaffold is a critical pharmacophore, but its heterocyclic nature can present stability issues if not handled correctly. This guide synthesizes information from public chemical literature and established best practices for related molecular classes to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling & Storage

Question: What are the best practices for storing the solid compound and its solutions to prevent degradation?

Answer: Proper storage is the first line of defense against degradation. For the solid (powder) form of this compound, we recommend the following:

  • Temperature: Store at -20°C for long-term stability. For short-term storage, 4°C is acceptable.

  • Atmosphere: The compound may be susceptible to oxidation.[1][2] Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Light: Protect from light at all times. Imidazopyridine derivatives can be photosensitive and may undergo photodegradation upon exposure to UV or even ambient light.[3] Use amber vials or wrap containers in aluminum foil.

  • Moisture: Keep the compound in a desiccated environment to prevent hydrolysis.

For solutions, especially stock solutions in organic solvents, adhere to the same principles: store at -20°C or -80°C, protect from light, and use tightly sealed vials to prevent solvent evaporation and moisture ingress.

Stock Solution Preparation & Stability

Question: I'm preparing a stock solution. Which solvent should I use, and what concentration is advisable?

Answer: The choice of solvent is critical for maintaining the stability of your compound.

  • Recommended Solvents: Based on the solubility of similar heterocyclic compounds, high-purity, anhydrous DMSO or DMF are the recommended solvents for preparing primary stock solutions. These aprotic solvents minimize the risk of hydrolysis. For some applications, anhydrous ethanol may also be suitable, but its stability should be verified.

  • Solvent Quality: Always use fresh, anhydrous, high-purity solvents. Older solvents can accumulate peroxides (especially ethers like THF) and water, which can accelerate compound degradation.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This allows you to make smaller, fresh dilutions into aqueous buffers for your experiments, minimizing the time the compound spends in a potentially destabilizing aqueous environment. Storing at a high concentration can also improve stability for some compounds.

Troubleshooting Tip: If you observe precipitation upon thawing a frozen stock solution, gently warm it to 37°C and vortex or sonicate to redissolve the compound completely before making dilutions.

Table 1: Recommended Solvents for Stock Solutions

SolventRecommended UseKey Considerations
DMSO (anhydrous) Primary stock solutionsHygroscopic; store properly. Can freeze at 18°C.
DMF (anhydrous) Primary stock solutionsAprotic, good solvating power.
Ethanol (anhydrous) Secondary choiceProtic solvent; may be less stable for long-term storage.
Stability in Aqueous Solutions & Hydrolysis

Question: My experiment requires a working solution in an aqueous buffer. How does pH affect the stability of the compound, and what should I watch out for?

Answer: The imidazo[4,5-b]pyridin-2-one core is susceptible to hydrolysis, particularly at non-neutral pH. The imidazole ring system can undergo ring-opening reactions when exposed to strong acids or bases.[4][5][6]

  • Mechanism of Instability: Hydrolysis can occur at the amide-like bond within the pyridin-2-one ring or at the imidazole portion of the molecule, leading to inactive degradation products. This process can be catalyzed by both H+ and OH- ions.

  • pH Recommendations: For maximum stability, maintain your working solution as close to neutral pH (6.8-7.4) as possible. If your experimental conditions require acidic or basic pH, the compound's stability will be significantly reduced.

  • Best Practice: Prepare fresh dilutions from your organic stock solution into the aqueous buffer immediately before each experiment. Do not store the compound in aqueous buffers for extended periods. If you must, a stability study is highly recommended.

Workflow for Preparing Aqueous Working Solutions

G cluster_0 Preparation Workflow A Equilibrate stock solution (e.g., 10mM in DMSO) to room temperature B Vortex/sonicate to ensure complete dissolution A->B E Perform serial dilution or directly add stock to buffer B->E C Prepare aqueous buffer (pH 6.8-7.4) C->E D Calculate required volume for final concentration D->E F Vortex immediately and thoroughly E->F G Use immediately in experiment F->G

Caption: Workflow for diluting stock solutions into aqueous media.

Photostability Issues

Question: I noticed the color of my solution changed after being on the benchtop. Could this be due to light?

Answer: Yes, this is a strong possibility. Imidazopyridine derivatives are known to be photoreactive and can degrade upon exposure to light, particularly in the UVA/B range.[3]

  • Mechanism of Photodegradation: Light exposure can generate reactive oxygen species (ROS), such as singlet oxygen, which then attack the heterocyclic ring system, leading to oxidation and degradation.[3] This can manifest as a color change (e.g., yellowing), loss of activity, or the appearance of new peaks in an analytical chromatogram.

  • Preventative Measures:

    • Work in Dim Light: When handling the compound or its solutions, work under subdued lighting conditions.

    • Use Amber Vials: Always store solutions in amber glass vials or tubes to block UV light.

    • Foil Wrapping: For clear containers used in experimental setups (e.g., cell culture plates), shield them from direct light by covering them with aluminum foil or using a plate sealer.

    • Limit Exposure Time: Minimize the time that solutions are exposed to any light source.

Troubleshooting Degradation: A Logic Flowchart

Question: I suspect my compound has degraded. How can I troubleshoot the issue?

Answer: If you observe unexpected experimental results, precipitation, or a color change, use the following flowchart to diagnose the potential cause.

G start Problem: Unexpected Results or Solution Appearance Change q1 Was the solution prepared fresh in aqueous buffer? start->q1 q2 Was the solution protected from light? q1->q2 Yes res_hydrolysis Root Cause: Likely Hydrolysis. Prepare fresh solutions immediately before use. q1->res_hydrolysis No q3 Was an anhydrous, aprotic solvent (DMSO/DMF) used for the stock? q2->q3 Yes res_photo Root Cause: Likely Photodegradation. Implement light protection (amber vials, foil). q2->res_photo No q4 Is the solid compound stored correctly (-20°C, dark, dry)? q3->q4 Yes res_solvent Root Cause: Solvent-induced degradation. Use fresh, anhydrous DMSO/DMF for stock solutions. q3->res_solvent No res_storage Root Cause: Improper storage of solid. Verify storage conditions. q4->res_storage No res_unknown Issue persists. Perform analytical check (HPLC/LC-MS) on stock. q4->res_unknown Yes

Caption: Logic diagram for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method to assess the stability of this compound under specific conditions (e.g., in an aqueous buffer).

  • Preparation of 'Time Zero' Sample:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in your chosen aqueous buffer (e.g., PBS, pH 7.4).

    • Immediately inject a sample onto the HPLC system. This is your T=0 reference.

  • Incubation:

    • Store the remaining 100 µM solution under the desired test conditions (e.g., 37°C, protected from light).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically 254 nm or a local maximum).

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample.

    • Calculate the percentage of the compound remaining: (Peak Area at T=x / Peak Area at T=0) * 100.

    • Monitor for the appearance of new peaks, which indicate degradation products.

References

  • Schramm, M. P., & Murphy, G. K. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. The Journal of Organic Chemistry, 67(7), 2382–2385. [Link]

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(7), 2889-2899. [Link]

  • Batra, S., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(58), 35157-35183. [Link]

  • Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(9), 1184. [Link]

  • Gellis, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(12), 3894. [Link]

  • Gellis, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(12), 3894. [Link]

  • Ates, C., & Akgerman, A. (2012). Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. The Canadian Journal of Chemical Engineering, 90(6), 1548-1554. [Link]

  • Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2676. [Link]

  • Wallin, H., et al. (1990). Differential Rates of Metabolic Activation and Detoxication of the Food Mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by Different Cytochrome P450 Enzymes. Carcinogenesis, 11(3), 489-492. [Link]

  • Zhang, Y., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(33), 19525-19531. [Link]

  • Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry, 76(11), 4585-4594. [Link]

  • Bondareva, S. O., et al. (2004). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, 53(4), 856-862. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges associated with 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (hereafter referred to as IMP). Given that over 40% of new chemical entities exhibit poor aqueous solubility, developing effective formulation strategies is a critical step in preclinical and clinical development.[1][2] This document moves from foundational knowledge in an FAQ format to advanced, step-by-step troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is IMP expected to have low aqueous solubility?

A1: The molecular structure of IMP dictates its solubility profile. It contains a large, non-polar phenyl group and a fused heterocyclic ring system, which contribute to its hydrophobic character. While the imidazole and pyridinone rings contain nitrogen and oxygen atoms capable of hydrogen bonding, the overall lipophilicity (predicted LogP values for similar structures are often >2) dominates, leading to poor solubility in water.[3] Imidazole itself is highly polar and water-soluble, but when incorporated into a larger, more complex aromatic system, its contribution to overall solubility is diminished.[4]

Q2: What are the recommended starting solvents for preparing a stock solution of IMP?

A2: For initial experiments, polar aprotic solvents are recommended. Based on data for structurally related compounds, the following solvents are excellent starting points:

  • Dimethyl Sulfoxide (DMSO)

  • Methanol [3]

  • Ethanol

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into the desired aqueous experimental medium. Be aware that dilution into an aqueous buffer can cause the compound to precipitate, a common issue addressed in the troubleshooting section.

Q3: How does pH influence the solubility of IMP?

A3: The imidazole moiety within the IMP structure has a pKa of approximately 5.5-7.0.[5][6] This means that in acidic conditions (pH < pKa), the nitrogen atom in the imidazole ring becomes protonated, acquiring a positive charge. This charged species is significantly more polar and, therefore, more soluble in aqueous media. Conversely, at neutral or basic pH, the compound is in its neutral, less soluble form. This pH-dependent solubility is a key characteristic that can be leveraged for formulation.[7][8]

Q4: How can I perform a basic check of IMP's solubility in my buffer?

A4: The most reliable method is the shake-flask method to determine equilibrium solubility.[9][10] A simplified procedure for a quick assessment is as follows:

  • Add an excess amount of solid IMP powder to a known volume of your buffer in a sealed vial (e.g., 2 mg in 1 mL).

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle. You should see undissolved solid at the bottom.

  • Carefully filter the supernatant through a 0.22 µm syringe filter to remove undissolved particles.

  • Analyze the concentration of IMP in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility in that specific medium.

Part 2: Troubleshooting Guide for Formulation Issues

This section provides structured solutions to common experimental problems.

Scenario 1: My IMP stock solution (in DMSO) precipitates upon dilution into my aqueous buffer (e.g., PBS, pH 7.4).

This is the most frequent challenge, caused by a solvent shift that drastically lowers the compound's solubility. The following methods are presented in order of increasing complexity.

Causality: As established, IMP's solubility is highly dependent on pH. By lowering the pH of the aqueous medium below the pKa of the imidazole ring, you can maintain the compound in its more soluble, protonated form.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Acetate or citrate buffers are suitable for this range.

  • Solubility Testing: Perform the simplified shake-flask test described in Q4 for each pH condition to determine the solubility limit.

  • Formulation: For your experiment, prepare your final aqueous medium at the lowest pH that is compatible with your experimental system and provides the desired IMP concentration.

  • Execution: Slowly add the DMSO stock solution to the vortexing acidic buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving hydrophobic compounds like IMP.

Data Presentation: Recommended Co-solvents and Starting Concentrations

Co-solventTypical Starting % (v/v)Notes
Ethanol5 - 20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)5 - 30%Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10 - 40%Can achieve higher solubility but increases viscosity.
Dimethyl Sulfoxide (DMSO)< 5% (ideally < 1%)Potent solvent, but can have biological effects. Use sparingly.

Experimental Protocol:

  • Screening: Prepare several small-volume test formulations by adding varying percentages of a co-solvent to your aqueous buffer.

  • Addition of IMP: To each test formulation, add the required amount of IMP from your high-concentration organic stock solution while vortexing.

  • Observation: Visually inspect for precipitation immediately and after a set period (e.g., 1-2 hours) at the relevant temperature.

  • Selection: Choose the formulation with the lowest percentage of co-solvent that maintains IMP in solution for the duration of your experiment.

Logical Workflow for Co-solvent Selection

G start Start: IMP Precipitates in Buffer prep_cosolvent Prepare Buffer with 5% Co-solvent (e.g., Ethanol, PG) start->prep_cosolvent add_imp Add IMP Stock Solution prep_cosolvent->add_imp observe Observe for Precipitation add_imp->observe increase_conc Increase Co-solvent to 10%, 15%, 20% observe->increase_conc Yes success Success: IMP is Soluble observe->success No increase_conc->add_imp fail Failure: Consider Surfactants or Cyclodextrins increase_conc->fail If >20-30% or biologically toxic

Caption: Workflow for selecting an appropriate co-solvent system.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[13] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like IMP, effectively solubilizing them in the aqueous medium.[14][15][16] Non-ionic surfactants are generally preferred due to their lower toxicity.[17]

Data Presentation: Common Non-ionic Surfactants

SurfactantTypical CMC (in water)Recommended Concentration
Polysorbate 80 (Tween® 80)~0.012% w/v0.1 - 2% w/v
Polysorbate 20 (Tween® 20)~0.006% w/v0.1 - 2% w/v
Poloxamer 188 (Kolliphor® P 188)~1.0% w/v2 - 10% w/v
Solutol® HS 15~0.005-0.02% w/v0.5 - 5% w/v

Experimental Protocol:

  • Surfactant Solution Prep: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 1% w/v Polysorbate 80).

  • Solvent Evaporation (Recommended): a. Aliquot the required amount of IMP from its organic stock into a clean glass vial. b. Evaporate the organic solvent completely under a stream of nitrogen or using a vacuum concentrator. This leaves a thin film of IMP. c. Add the surfactant solution to the vial. d. Agitate (vortex, sonicate) until the IMP film is fully dissolved. This method avoids adding organic solvent to the final formulation.

  • Direct Addition (Alternative): Slowly add the IMP organic stock to the vigorously stirring surfactant solution.

Scenario 2: I need to prepare a high-concentration oral or parenteral formulation, and the previous methods are insufficient or not viable.

For these cases, more advanced formulation technologies that modify the solid state of the drug are required.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate hydrophobic "guest" molecules like IMP, forming an "inclusion complex" that has significantly higher aqueous solubility.[1][20] Chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer vastly improved solubility and safety over natural β-cyclodextrin.[21]

Mechanism of Cyclodextrin Inclusion

G cluster_0 Before Complexation cluster_1 Inclusion Complex IMP IMP (Hydrophobic) Water Water (Aqueous Phase) IMP->Water Poor Solubility CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) becomes -> Complex IMP-CD Complex (Soluble) Water2 Water (Aqueous Phase) Complex->Water2 High Solubility IMP_plus_CD +

Caption: IMP encapsulation within a cyclodextrin cavity to form a soluble complex.

Experimental Protocol (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of IMP to cyclodextrin (start with 1:1 and 1:2).

  • Mixing: Weigh the appropriate amounts of IMP and HP-β-CD (or SBE-β-CD) and place them in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead vigorously with a pestle for 30-60 minutes to form a thick, uniform paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until all solvent is removed.

  • Pulverization: Grind the dried complex into a fine powder.

  • Solubility Test: Test the solubility of this new powder in water or buffer using the shake-flask method. The resulting solubility should be significantly higher than that of the unprocessed IMP.

Causality: A solid dispersion is a system where the drug (IMP) is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix.[22][23] This prevents the drug from crystallizing and presents it in a high-energy, amorphous state, which dramatically increases its dissolution rate and apparent solubility.[24][25]

Experimental Protocol (Solvent Evaporation Method):

  • Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Copovidone, or HPMC). Select a common solvent in which both IMP and the carrier are soluble (e.g., methanol or a dichloromethane/methanol mixture).

  • Dissolution: Dissolve a defined ratio of IMP and the carrier (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator. This will deposit a thin film of the drug-carrier dispersion on the flask wall.

  • Final Drying: Place the flask under high vacuum for 24 hours to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the flask and pulverize it into a fine powder.

  • Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion.[26][27]

  • Dissolution Testing: Perform a dissolution test on the solid dispersion powder to observe the enhanced release rate compared to the raw IMP powder.

Workflow for Solid Dispersion Preparation

G start Select IMP & Carrier (e.g., PVP K30) dissolve Dissolve Both in Common Solvent (e.g., Methanol) start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Under High Vacuum evaporate->dry collect Collect & Pulverize Solid Dispersion dry->collect end Test Dissolution & Characterize collect->end

Caption: Step-by-step workflow for preparing a solid dispersion via solvent evaporation.

References

  • Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Yadav, P. S., Kumar, V., Singh, U. P., Bhat, H. R., & Mazumder, B. (2021).
  • Fenyvesi, É., & Szente, L. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(19), 6285.
  • Li, X., & Zhang, Y. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2487–2503.
  • Kumar, S., & Singh, S. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 114-123.
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(18), 4277.
  • Verma, S., & Rawat, A. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
  • Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 10(3), 3725-3732.
  • Patel, B. B., & Patel, J. K. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • Popescu, C., & Cirpan, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689.
  • Mude, G. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research.
  • Dixit, N. D., & Niranjan, S. K. (2014). A Review: Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 238-257.
  • Loftsson, T., & Brewster, M. E. (2021). Cyclodextrin inclusion complexes with antibiotics and antibacterial agents as drug-delivery systems—A pharmaceutical perspective. Pharmaceutics, 13(2), 263.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2147–2175.
  • Kruger, C., & Smith, P. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
  • Wimmer, R. (2020).
  • Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Journal of Pharmaceutical Sciences and Research, 13(5), 294-298.
  • Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022023.
  • Engstrom, K., & Alsop, R. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 738–746.
  • Djuris, J., & Vasiljevic, D. (2020). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 12(10), 955.
  • Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
  • Lund University Publications. (n.d.).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • LePree, J. A., & Savage, J. J. (1998). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of the Chemical Society, Perkin Transactions 2, (4), 725-737.
  • Na, K., & Lee, Y. H. (2008). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. Journal of Biomedical Materials Research Part A, 87(3), 738-746.
  • ResearchGate. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • Khan, S., & Singh, N. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 6(82), 78877-78886.
  • PubChem. (2023). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine.
  • ChemicalBook. (n.d.). 1,3-DIHYDRO-2H-IMIDAZO[4,5-B]PYRIDIN-2-ONE.
  • de Oliveira, C. S., & de Souza, R. O. M. A. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6828.
  • ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
  • Samanta, S., & Luedtke, N. W. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. The Journal of Organic Chemistry, 75(6), 2101–2104.
  • ScienceDirect. (2021).
  • Wang, Y., & Li, Y. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 569.
  • National Institutes of Health. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • ChemicalBook. (n.d.). 1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one.
  • Smolecule. (n.d.). This compound.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this important class of heterocyclic compounds. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in various drug candidates and bioactive molecules.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis and optimization of your target derivatives.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Consider extending the reaction time or cautiously increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Sub-optimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization step.

    • Troubleshooting: For condensation reactions involving carboxylic acids, acidic conditions are generally required to facilitate the process.[4] If you are using a carboxylic acid equivalent, a catalytic amount of a suitable acid can be beneficial.[4]

  • Inefficient Water Removal: The condensation reaction that forms the imidazole ring releases water.[4] If not effectively removed, water can inhibit the reaction equilibrium.

    • Troubleshooting: For high-temperature reactions, employing a Dean-Stark trap is an effective method for water removal.[4] Alternatively, using a compatible drying agent within the reaction setup can also be effective.[4]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.

    • Troubleshooting: Carefully analyze your crude reaction mixture to identify potential side products. Common side reactions include N-oxide formation on the pyridine ring, especially under oxidative conditions.[4] Controlling the stoichiometry and type of oxidizing agent can mitigate this.

  • Purification Losses: Significant product loss can occur during the workup and purification stages.

    • Troubleshooting: Optimize your extraction and chromatography conditions specifically for your derivative. This includes selecting the appropriate solvent system for extraction and the ideal mobile phase for column chromatography.

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products often points to issues with regioselectivity, particularly during alkylation steps. The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated (N1, N3, and the pyridine nitrogen).[4]

  • Controlling Alkylation: The regioselectivity of N-alkylation is highly dependent on the reaction conditions.

    • Troubleshooting:

      • Base: The choice of base can significantly influence which nitrogen is deprotonated and subsequently alkylated. Stronger bases may lead to different selectivity compared to weaker bases.

      • Solvent: The polarity of the solvent can affect the reactivity of the different nitrogen atoms.

      • Temperature: Varying the reaction temperature can also influence the regiochemical outcome.

      • Protecting Groups: In some cases, employing a protecting group strategy to block certain nitrogen atoms may be necessary to achieve the desired regioselectivity.

Q3: The final cyclization step to form the imidazo[4,5-b]pyridin-2-one ring is not proceeding to completion. What can I do?

A3: Incomplete cyclization is a common hurdle and often results in the isolation of a stable intermediate.[4]

  • Driving the Reaction to Completion:

    • Thermal Energy: Many cyclization reactions require sufficient heat. Increasing the reaction temperature or switching to a higher-boiling solvent can be effective.[4] Refluxing in a suitable solvent is a common strategy.[4]

    • Dehydration: As the cyclization is a condensation reaction that eliminates water, ensuring its removal is critical to drive the equilibrium towards the product.[4]

Q4: I suspect N-oxide formation on the pyridine ring. How can I prevent this and what should I do if it has already formed?

A4: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly when using oxidative conditions.[4]

  • Prevention:

    • Control of Oxidants: If your synthesis involves an oxidative step, carefully control the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[4]

  • Remediation:

    • Reduction: If the N-oxide has already formed, it can often be reduced back to the desired pyridine. Common reducing agents for this purpose include PCl₃ or PPh₃.

II. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of this compound derivatives.

General Procedure for the Synthesis of Imidazo[4,5-b]pyridine Derivatives

A common synthetic route involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative.[2]

Step 1: Condensation and Cyclization

  • To a solution of the appropriately substituted 2,3-diaminopyridine (1.0 eq.) in a suitable solvent (e.g., polyphosphoric acid, ethylene glycol), add the desired carboxylic acid (1.1 eq.).[2]

  • Heat the reaction mixture under reflux for a specified time (typically 4-12 hours), monitoring the progress by TLC.[2][5]

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia, sodium bicarbonate) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Alkylation

  • To a solution of the synthesized imidazo[4,5-b]pyridine (1.0 eq.) in an anhydrous solvent such as DMF, add a base like potassium carbonate (2.2 eq.).[1][4]

  • Add the alkylating agent (e.g., methyl iodide, allyl bromide) (1.2 eq.) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed as indicated by TLC.[1]

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Troubleshooting Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Caption: Troubleshooting Decision Tree

III. Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters that can be optimized to improve reaction outcomes. The provided ranges are starting points and may require further refinement based on the specific derivative being synthesized.

ParameterConditionRationaleTypical Range
Temperature Reaction TemperatureTo provide sufficient activation energy for the reaction and influence reaction rate and selectivity.80 - 180 °C
Solvent Reaction MediumTo dissolve reactants and influence reaction kinetics and selectivity.DMF, Toluene, PhCl, Ethylene Glycol
Catalyst Lewis or Brønsted Acid/BaseTo accelerate the reaction rate and influence selectivity.CuI, AlCl₃, p-TSA, K₂CO₃
Reaction Time Duration of ReactionTo ensure the reaction proceeds to completion.4 - 24 hours
Base For DeprotonationTo facilitate nucleophilic attack, particularly in alkylation reactions.K₂CO₃, Cs₂CO₃, NaH

IV. Visualization of the General Synthetic Pathway

The following diagram illustrates a general synthetic pathway for this compound derivatives.

SyntheticPathway cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Phenyl Group Introduction Diaminopyridine 2,3-Diaminopyridine Derivative Imidazopyridine Imidazo[4,5-b]pyridine Intermediate Diaminopyridine->Imidazopyridine Condensation/ Cyclization CarboxylicAcid Carboxylic Acid or Derivative CarboxylicAcid->Imidazopyridine MethylatedProduct 1-Methyl-Imidazo[4,5-b]pyridine Intermediate Imidazopyridine->MethylatedProduct Alkylation MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->MethylatedProduct Base Base (e.g., K2CO3) Base->MethylatedProduct FinalProduct 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One Derivative MethylatedProduct->FinalProduct Suzuki Coupling PhenylboronicAcid Phenylboronic Acid PhenylboronicAcid->FinalProduct PdCatalyst Palladium Catalyst PdCatalyst->FinalProduct

Caption: General Synthetic Pathway

V. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Retrieved from

  • Li, J., et al. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. Retrieved from

  • Singh, P., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Retrieved from

  • Wang, Y., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. National Institutes of Health. Retrieved from

  • Wang, Y., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Retrieved from

  • Smolecule. (n.d.). This compound. Retrieved from

  • Sebbar, N., et al. (2022). New imidazo[4,5-b]pyridine derivatives: synthesis, crystal structures, Hirshfeld surface analysis, DFT computations and Monte Carlo simulations. Journal of Chemical Technology and Metallurgy. Retrieved from

  • Walczak, K., & Gondela, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Retrieved from

  • Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica. Retrieved from

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Retrieved from

Sources

Technical Support Center: Synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this important heterocyclic compound. The following question-and-answer format provides in-depth troubleshooting advice, grounded in mechanistic principles and supported by scientific literature.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step sequence. A common strategy involves the construction of the imidazo[4,5-b]pyridin-2-one core, followed by the introduction of the phenyl and methyl groups. The generalized synthetic approach is outlined below:

Synthetic_Pathway A Substituted 2-halopyridine B Diaminopyridine intermediate A->B Amination C 6-Halo-1,3-dihydro-2H- imidazo[4,5-b]pyridin-2-one B->C Cyclization D 6-Phenyl-1,3-dihydro-2H- imidazo[4,5-b]pyridin-2-one C->D Suzuki Coupling E 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One D->E N-Methylation

Caption: Generalized synthetic workflow for this compound.

This guide will address potential issues at each key stage of this synthesis.

II. Troubleshooting Guide & FAQs

A. Cyclization to form the Imidazo[4,5-b]pyridin-2-one Core

The formation of the fused imidazole ring is a critical step, often achieved by reacting a 2,3-diaminopyridine derivative with a carbonylating agent such as urea, phosgene, or 1,1'-carbonyldiimidazole (CDI).

Question 1: I am observing low yields and the formation of multiple byproducts during the cyclization of my diaminopyridine precursor with urea. What are the likely side reactions?

Answer:

When using urea as a carbonyl source for the cyclization of diamines, several side reactions can occur, leading to reduced yields and a complex product mixture.

  • Mechanism of Desired Reaction: The desired reaction proceeds through the nucleophilic attack of the amino groups on urea, followed by the elimination of ammonia to form the cyclic urea.

  • Common Side Reactions:

    • Biuret and Oligo-uret Formation: Urea can react with the newly formed imidazolidinone or with another molecule of urea to form biuret or higher oligomers. This is especially prevalent at elevated temperatures.[1] The urea N-H groups can react with isocyanates generated in situ, leading to these side products.[1]

    • Incomplete Cyclization: The reaction may stall at the intermediate stage where only one amino group has reacted with urea, forming an N-acylurea derivative. This intermediate may be difficult to cyclize, especially if sterically hindered.

    • Symmetrical Urea Formation: If the reaction conditions are not carefully controlled, the diaminopyridine can react with itself, mediated by the carbonyl source, to form symmetrical urea byproducts.[2]

Troubleshooting Strategies:

StrategyRationale
Use a milder carbonylating agent 1,1'-Carbonyldiimidazole (CDI) is often a more efficient and selective reagent for this type of cyclization, typically requiring milder reaction conditions and minimizing the formation of symmetrical urea byproducts.[2][3][4]
Optimize Reaction Temperature High temperatures can promote the formation of biuret and other side products.[1] A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.
Control Stoichiometry Precise control of the stoichiometry of the diaminopyridine and urea is crucial. An excess of urea can increase the likelihood of oligomerization.
Solvent Choice Aprotic polar solvents like DMF or DMSO can facilitate the reaction. However, their purity is critical, as trace amounts of water can lead to hydrolysis of intermediates.

Question 2: When using 1,1'-Carbonyldiimidazole (CDI) for the cyclization, I am still getting a significant amount of unreacted starting material. How can I improve the conversion?

Answer:

While CDI is generally more efficient than urea, incomplete conversion can still be an issue.

  • Activation of CDI: CDI reacts with the diamine to form an activated imidazole-carbamate intermediate. For the reaction to proceed to completion, this intermediate must undergo intramolecular cyclization.

  • Potential Issues and Solutions:

    • Steric Hindrance: If the diaminopyridine is sterically hindered, the intramolecular cyclization may be slow. Increasing the reaction time or temperature (judiciously) may be necessary.

    • Base Catalysis: The addition of a non-nucleophilic base, such as triethylamine or DBU, can facilitate the deprotonation of the second amino group, promoting the intramolecular nucleophilic attack and subsequent cyclization.

    • Solvent Effects: Ensure the use of anhydrous solvents. The presence of moisture can lead to the hydrolysis of CDI and the activated intermediates.

B. Suzuki Coupling for Phenyl Group Installation

The introduction of the 6-phenyl group is commonly achieved via a Suzuki-Miyaura cross-coupling reaction between a 6-halo-imidazo[4,5-b]pyridin-2-one and phenylboronic acid.

Question 3: My Suzuki coupling reaction with a 6-bromo-imidazo[4,5-b]pyridin-2-one substrate is giving low yields and I am observing significant amounts of dehalogenated starting material and homocoupled biphenyl. What is causing this and how can I fix it?

Answer:

Low yields and the formation of byproducts in Suzuki coupling reactions involving aminopyridine scaffolds are common challenges.

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the amino groups of the imidazo[4,5-b]pyridine core can coordinate to the palladium catalyst, leading to its inhibition or deactivation.[5][6]

  • Common Side Reactions and Their Causes:

    • Protodeboronation: The boronic acid is replaced by a proton, leading to the formation of benzene. This is often caused by the presence of water and an unsuitable base.

    • Dehalogenation: The starting 6-bromo compound is reduced to the corresponding 6-unsubstituted derivative. This can be caused by the presence of hydride sources in the reaction mixture.[5]

    • Homocoupling: Phenylboronic acid couples with itself to form biphenyl. This can be promoted by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[5]

Troubleshooting Strategies for Suzuki Coupling:

ParameterRecommendationRationale
Catalyst and Ligand Use a more active catalyst system, such as those with electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos). Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[5]These ligands promote the oxidative addition step and can mitigate catalyst inhibition.
Base A weaker base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH or KOH, especially in the presence of base-sensitive functional groups.[7]The choice of base is critical and can influence the selectivity of the reaction.
Solvent A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent and water is commonly used. Thoroughly degas the solvents to remove oxygen.The solvent system needs to solubilize all reactants and facilitate the catalytic cycle. Oxygen can lead to homocoupling.
Reaction Conditions Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation and homocoupling.Oxygen can deactivate the Pd(0) catalyst.

Experimental Protocol: Optimized Suzuki Coupling

  • To a dried Schlenk flask, add the 6-bromo-imidazo[4,5-b]pyridin-2-one (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.) and ligand (if required).

  • Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

C. Regioselective N-Methylation

The final step in the synthesis is the methylation of the 6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one intermediate. A key challenge here is to achieve selective methylation at the N1 position.

Question 4: The N-methylation of my 6-phenyl-imidazo[4,5-b]pyridin-2-one is producing a mixture of N1 and N3 methylated isomers. How can I improve the regioselectivity for the desired N1-methyl product?

Answer:

The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in a mixture of monoalkylated and polyalkylated products. The relative reactivity of the N1 and N3 positions is influenced by both electronic and steric factors.

N-Methylation_Regioisomers A 6-Phenyl-1,3-dihydro-2H- imidazo[4,5-b]pyridin-2-one B N1-Methyl Isomer (Desired Product) A->B Methylation at N1 C N3-Methyl Isomer (Side Product) A->C Methylation at N3

Caption: Formation of N1 and N3 regioisomers during methylation.

  • Factors Influencing Regioselectivity:

    • Steric Hindrance: The N1 position is generally less sterically hindered than the N3 position, which is adjacent to the pyridine ring nitrogen. This often favors methylation at N1.

    • Electronic Effects: The electron density at each nitrogen atom can influence its nucleophilicity. The specific substitution pattern on the pyridine and imidazole rings will play a role.

    • Reaction Conditions: The choice of base, solvent, and methylating agent can significantly impact the regioselectivity.

Strategies for Improving N1-Selectivity:

StrategyRationaleReference
Choice of Base A milder base, such as K₂CO₃, may favor the formation of the thermodynamically more stable N1-methyl product. Stronger bases like NaH could lead to a mixture of products by deprotonating both nitrogen atoms.[1]
Solvent Polar aprotic solvents like DMF or acetonitrile are commonly used. The solvent can influence the solvation of the intermediate anion and thus the regioselectivity.[1]
Methylating Agent Methyl iodide is a common methylating agent. The reactivity of the methylating agent can influence the selectivity.
Temperature Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product, which is often the less sterically hindered N1-isomer.
Purification If a mixture of isomers is unavoidable, careful column chromatography is often required for their separation. The polarity of the two isomers may be different enough to allow for separation.

Experimental Protocol: Regioselective N-Methylation

  • Dissolve the 6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a mild base (e.g., K₂CO₃, 1.5-2.0 eq.) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1-1.2 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

III. References

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link]

  • Geronikaki, A., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2065-2083. [Link]

  • Organic Chemistry Portal. (2022). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Han, Y., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4366–4374. [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 68(12), 1895-1902. [Link]

  • Grdiša, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(24), 5923. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]

  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. Synthesis, 2001(11), 1693-1703. [Link]

  • Organic Chemistry Portal. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][5][6]Triazolo[4,3-a]pyridines. [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][5][6]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you achieve consistent and reliable results in your assays. The imidazopyridine scaffold is a promising area of research, but like many small molecules, it can present unique challenges in experimental settings.[1][2] This resource is structured to provide not just solutions, but also the scientific reasoning behind them, empowering you to optimize your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: High Variability or Poor Reproducibility in Assay Results

Question: My assay results with this compound are inconsistent between experiments, and even between wells of the same plate. What could be the cause?

Potential Causes and Solutions:

  • Compound Solubility and Precipitation: Poor aqueous solubility is a common characteristic of imidazopyridine derivatives and a primary suspect for inconsistent results.[3] The compound may be precipitating out of your assay buffer, leading to a lower effective concentration than intended.

    • Visual Inspection: Carefully inspect your assay plates and solutions for any signs of precipitation, such as cloudiness or visible particles.

    • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.

    • Stock Solution Preparation: Prepare a fresh, high-quality stock solution in an appropriate anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

    • Pre-dilution Strategy: For cell-based assays, consider a serial dilution approach where the compound is first diluted in a small volume of serum-containing media before being added to the final assay volume. The proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.

  • Compound Stability: The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure) may be a factor.

    • Fresh Preparations: Always prepare fresh dilutions of the compound from your stock solution for each experiment.

    • Control Experiments: Include control wells with the compound in assay buffer without cells or other biological components to assess for any time-dependent degradation or precipitation.

  • Assay-Specific Factors:

    • Cell Seeding Density: In cell-based assays, ensure that cells are seeded evenly and are in a logarithmic growth phase. Over-confluent or unhealthy cells can lead to variable responses.[4]

    • Edge Effects: In plate-based assays, "edge effects" can lead to variability in the outer wells due to evaporation. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.

    • Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dispensing of the compound and other reagents.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: this compound shows potent activity in my biochemical (e.g., kinase) assay, but the effect is much weaker or absent in my cell-based assay. Why is there a discrepancy?

Potential Causes and Solutions:

  • Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.

    • Computational Prediction: Use computational tools (e.g., SwissADME) to predict the compound's cell permeability based on its physicochemical properties.

    • Permeabilization Controls: In preliminary experiments, you can use cell permeabilizing agents as a positive control to see if this enhances the compound's activity, though this is not suitable for routine assays.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • Metabolic Stability Assays: If resources permit, conduct in vitro metabolic stability assays using liver microsomes or cell lysates to assess the compound's metabolic fate.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • Efflux Pump Inhibitors: Use known efflux pump inhibitors (e.g., verapamil) in co-treatment experiments to see if they potentiate the activity of your compound.

  • Off-Target Effects in Cellular Context: The cellular environment is far more complex than a purified biochemical system. Off-target interactions within the cell could counteract the intended effect or lead to toxicity that masks the specific activity.[5][6]

    • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its intended target within the intact cells.

    • Phenotypic Profiling: Use high-content imaging or other phenotypic assays to assess a broader range of cellular responses to the compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of imidazopyridine derivatives. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.

Q2: How should I store the stock solution and the solid compound?

A2: Store the solid compound at the temperature recommended by the supplier, typically -20°C, and protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.

Q3: My compound appears to have off-target effects in a kinase inhibitor screen. How can I confirm this?

A3: Off-target effects are a known consideration for kinase inhibitors.[5][7] To investigate this:

  • Kinome Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions. Several commercial services are available for this.

  • Orthogonal Assays: Use a different assay format that relies on a distinct detection principle to confirm your primary findings.

  • Structure-Activity Relationship (SAR) Studies: If available, test structurally related analogs of your compound. A consistent SAR across multiple assays can increase confidence in the on-target activity.

Q4: What are some key considerations for optimizing a cell-based assay with this compound?

A4: Optimizing cell-based assays is crucial for obtaining reliable data.[4][8][9] Key considerations include:

  • Cell Health and Passage Number: Use cells at a low passage number and ensure they are healthy and in the exponential growth phase.

  • Seeding Density: Optimize the cell seeding density to ensure a robust assay window without overcrowding.[4]

  • Incubation Time: The duration of compound exposure can significantly impact the results. Test different incubation times to find the optimal window for your desired endpoint.

  • Serum Concentration: Serum proteins can bind to small molecules and affect their free concentration. Consider the impact of serum in your media and keep it consistent across experiments.[10]

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Solubility Assessment in Aqueous Buffer

This protocol provides a basic method to visually assess the solubility of this compound in your assay buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Assay buffer (e.g., PBS, cell culture medium).

  • Clear microcentrifuge tubes or a 96-well clear bottom plate.

Procedure:

  • Prepare a series of dilutions of your compound in the assay buffer, starting from your highest intended final concentration. Ensure the final DMSO concentration remains constant across all dilutions (and is at a level compatible with your assay, e.g., <0.5%).

  • Include a vehicle control (assay buffer with the same final DMSO concentration).

  • Incubate the solutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect each solution against a dark background for any signs of precipitation.

  • For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.

Concentration (µM) Visual Observation Absorbance (600 nm)
100Precipitate0.5
50Precipitate0.2
25Clear0.05
10Clear0.05
Vehicle ControlClear0.05

This is example data and should be determined experimentally.

Protocol 2: General Workflow for a Cell-Based Viability Assay (e.g., MTT)

This protocol outlines a general workflow for assessing the cytotoxic or anti-proliferative effects of the compound.

Materials:

  • Cells of interest.

  • Complete cell culture medium.

  • 96-well tissue culture-treated plates.

  • This compound stock solution.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Part 4: Visualizations

Troubleshooting Workflow for Inconsistent Assay Results

troubleshooting_workflow start Inconsistent Assay Results check_solubility Check Compound Solubility & Stability start->check_solubility check_assay_params Review Assay Parameters start->check_assay_params check_compound_quality Verify Compound Quality start->check_compound_quality solubility_issue Precipitation or Degradation? check_solubility->solubility_issue assay_issue Inconsistent Cell Seeding, Pipetting, or Edge Effects? check_assay_params->assay_issue quality_issue Purity or Proper Storage? check_compound_quality->quality_issue optimize_solubilization Optimize Solubilization Protocol (e.g., lower concentration, different solvent vehicle) solubility_issue->optimize_solubilization Yes consistent_results Consistent & Reliable Results solubility_issue->consistent_results No refine_assay_protocol Refine Assay Protocol (e.g., optimize cell density, use barrier plates) assay_issue->refine_assay_protocol Yes assay_issue->consistent_results No source_new_compound Source Fresh Compound & Aliquot Stock quality_issue->source_new_compound Yes quality_issue->consistent_results No optimize_solubilization->consistent_results refine_assay_protocol->consistent_results source_new_compound->consistent_results

Caption: A logical workflow for troubleshooting inconsistent assay results.

Potential Signaling Pathway Interactions

signaling_pathway compound 1-Methyl-6-Phenyl-1,3-Dihydro-2h- Imidazo[4,5-B]pyridin-2-One target_kinase Intended Kinase Target compound->target_kinase On-Target Inhibition off_target_kinase Off-Target Kinase compound->off_target_kinase Off-Target Inhibition downstream_pathway Downstream Signaling Pathway target_kinase->downstream_pathway side_effect_pathway Unintended Signaling Pathway off_target_kinase->side_effect_pathway cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream_pathway->cellular_response off_target_response Off-Target Cellular Effect side_effect_pathway->off_target_response

Caption: Potential on-target and off-target signaling pathway interactions.

References

  • ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Ventura, A. C., et al. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]

  • PMC. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • PMC. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1,3-dihydro-5-methyl-6-(4-nitrophenyl)-2H-imidazo[4,5-b]pyridin-2-one.
  • PubMed. (2023, August 29). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • PubMed. (n.d.). Effect of diet on serum albumin and hemoglobin adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in humans. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One. This heterocyclic compound is a crucial intermediate in the development of new pharmaceuticals.[1] The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including changes in reaction kinetics, heat and mass transfer limitations, and potential safety hazards.[2] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.

Section 1: Proposed Synthetic Route for Scale-Up

The synthesis of the imidazo[4,5-b]pyridine core is well-documented and can be achieved through various methods, such as the condensation of diaminopyridines with aldehydes or carboxylic acids.[3][4] For the specific target, this compound, a robust and scalable two-step approach is recommended, starting from commercially available materials.

The proposed pathway involves the condensation of 5-amino-3-methylamino-2-phenylpyridine with a carbonylating agent like N,N'-Carbonyldiimidazole (CDI) to form the fused ring system. This method avoids harsh conditions and offers good yields.

Synthetic Route cluster_0 Step 1: Diamine Synthesis (Conceptual) cluster_1 Step 2: Cyclization A Substituted 2-Chloropyridine C Suzuki Coupling A->C B Phenylboronic Acid B->C D Sequential Amination (Methylamine, then NH3 reduction) C->D E 5-Amino-3-methylamino- 2-phenylpyridine D->E G Cyclocondensation E->G THF, Reflux F N,N'-Carbonyldiimidazole (CDI) F->G H 1-Methyl-6-Phenyl-1,3-Dihydro- 2h-Imidazo[4,5-B]pyridin-2-One G->H

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: Cyclocondensation
  • Reactor Setup: Charge a suitable, dry reactor with 5-Amino-3-methylamino-2-phenylpyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF, 10 L/kg).

  • Reagent Addition: Under an inert nitrogen atmosphere, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 30-60 minutes, maintaining the internal temperature below 25°C.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

  • Work-up & Isolation: Once complete, cool the reaction mixture to room temperature. Distill off the THF under reduced pressure. Add water to the residue and stir for 1 hour.

  • Filtration and Drying: Collect the resulting solid precipitate by filtration. Wash the filter cake with water followed by a cold non-polar solvent (e.g., heptane) to remove impurities. Dry the product under vacuum at 50-60°C to a constant weight.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when transitioning from a 100g lab batch to a 10kg pilot-plant production for this synthesis?

A1: The primary challenges stem from fundamental changes in physical parameters that affect reaction control.[5] Key issues include:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger reactors.[6] An exothermic reaction that is easily managed in a lab flask can lead to a dangerous thermal runaway in a large vessel if the cooling capacity is insufficient.[7]

  • Mass Transfer & Mixing: Achieving homogenous mixing in a large reactor is more difficult.[7] Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities and a decrease in overall yield.[6]

  • Reaction Kinetics: What appears to be a fast reaction in the lab may be revealed to be mass-transfer limited at scale, meaning the rate is governed by how quickly reagents can mix rather than their intrinsic reactivity.[7]

  • Process Time: Every operation, from charging reagents to filtration and drying, takes significantly longer at scale.[6] This increases the risk of product degradation or side reactions if intermediates or products are unstable over extended periods.

Q2: How should I select solvents and reagents for a cost-effective and safe large-scale synthesis?

A2: Solvent and reagent selection must balance performance with safety, environmental impact, and cost.[5]

  • Safety & Environment: Avoid solvents with low flash points or high toxicity where possible. Consider "green" or bio-based solvents, but verify their availability and quality at an industrial scale.[8]

  • Cost & Availability: Reagents that are acceptable for lab use may be prohibitively expensive or have an unstable supply chain for large-scale production.[9] Always source from reputable global suppliers and consider second-sourcing for critical materials.[5]

  • Process Fit: The solvent must be suitable for the reaction chemistry, facilitate easy product isolation (e.g., crystallization vs. chromatography), and be easily recoverable to improve process mass intensity (PMI).[9]

ParameterLaboratory Scale (Good)Pilot/Industrial Scale (Essential)
Solvent Dichloromethane, Diethyl EtherToluene, 2-MeTHF, Heptanes, Acetone
Reagents Exotic, high-cost catalystsReadily available, inexpensive bases/acids
Purification Column ChromatographyCrystallization, Distillation
Safety Small-scale risk assessmentHAZOP study, thermal scanning (ARC)

Table 1: Comparison of selection criteria for reagents and solvents at different scales.

Q3: What is Process Analytical Technology (PAT) and how can it ensure batch-to-batch consistency?

A3: Process Analytical Technology (PAT) involves using real-time analytical tools to monitor and control the manufacturing process.[5] Instead of waiting for offline quality control tests, PAT allows for immediate adjustments. For this synthesis, PAT tools like in-situ Near-Infrared (NIR) or Raman spectroscopy can monitor the concentration of the starting material and product in real-time, ensuring the reaction is driven to completion and preventing unnecessary heating, which could lead to impurity formation.[] This leads to greater process robustness and reproducibility between batches.[5]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the this compound synthesis.

Troubleshooting Logic Problem Problem Observed (e.g., High Impurity) Cause1 Potential Cause 1: Poor Mixing Problem->Cause1 Cause2 Potential Cause 2: Inefficient Heat Transfer Problem->Cause2 Cause3 Potential Cause 3: Extended Reaction Time Problem->Cause3 Solution1 Solution: Increase agitator speed; Evaluate impeller design Cause1->Solution1 Solution2 Solution: Reduce addition rate; Improve reactor cooling Cause2->Solution2 Solution3 Solution: Re-evaluate kinetics; Optimize temperature profile Cause3->Solution3

Caption: A logical flow for troubleshooting production issues.

Problem 1: Low or Inconsistent Yield

Q: My reaction yield dropped from 90% at the 100g scale to 70% at the 10kg scale. What are the likely causes?

A: A significant drop in yield upon scale-up is a common problem often linked to physical, not chemical, changes.[6]

  • Causality—Poor Mixing: In a large reactor, the addition of CDI may create localized areas of high concentration, leading to the formation of oligomeric byproducts before it can react with the diamine.

    • Solution: Increase the agitation speed. If the reactor geometry allows, consider using a different impeller type (e.g., a pitched-blade turbine for better axial flow). Also, consider adding the solid CDI via a solids charging system below the liquid surface to improve dispersion.

  • Causality—Thermal Control: The cyclization reaction is often exothermic. If the reactor's cooling system cannot dissipate the heat effectively, the internal temperature can rise, promoting side reactions or degradation of the product.

    • Solution: Slow down the addition rate of the CDI to allow the cooling system to keep pace. Ensure the temperature probe is correctly placed to measure the bulk internal temperature accurately.

Problem 2: High Impurity Profile / New Impurities Observed

Q: My 10kg batch has a new impurity at 2% that was not present in the lab-scale synthesis. How do I identify and control it?

A: The appearance of new impurities is typically due to extended reaction times or temperature deviations.[6]

  • Causality—Impurity Formation: The extended heating period at reflux during a scaled-up reaction can cause degradation of the starting material or product. Alternatively, if mixing is poor, impurities can form in "hot spots" near the reactor wall.

    • Solution—Identification: The first step is to identify the impurity's structure using LC-MS and NMR. Understanding the structure will provide clues to its formation mechanism.[9] For example, an impurity with a higher molecular weight might suggest a dimerization byproduct.

    • Solution—Control: Once the mechanism is understood, you can adjust the process. If it's a thermal degradant, consider lowering the reaction temperature and extending the time, or vice-versa, based on kinetic studies. If it's a byproduct from a competing reaction, optimizing the rate of addition or stoichiometry may be necessary.

Impurity TypePotential CauseControl Strategy
Unreacted Starting Material Incomplete reaction, poor mass transferIncrease reaction time/temperature; improve agitation
Dimer/Oligomer High localized reagent concentrationSlow addition rate, subsurface addition, better mixing
Thermal Degradant Extended time at high temperatureReduce reaction temperature, optimize reaction time
Oxidative Impurity Air leak in the reactor systemEnsure a robust nitrogen blanket throughout the process

Table 2: Common impurities and their corresponding control strategies.

Problem 3: Crystallization and Isolation Difficulties

Q: The isolated product from the pilot batch is a fine powder that is difficult to filter, whereas the lab batch produced large, easily filterable crystals. Why did this happen?

A: Crystal properties are highly dependent on the conditions during crystallization, which are difficult to replicate perfectly at scale.

  • Causality—Cooling Rate & Agitation: Rapid cooling and high shear from aggressive agitation in a large reactor can lead to rapid nucleation, resulting in the formation of many small crystals (fines) instead of larger, more stable crystals.

    • Solution: Implement a controlled cooling profile. A slow, linear cooling rate is often preferable to simply turning on the cooling jacket. Reduce the agitation speed during the cooling phase to prevent crystal breakage. Seeding the batch with a small amount of previously isolated, high-quality crystals at the point of supersaturation can also promote controlled crystal growth.

References

  • Advances in Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology.
  • FAQs About Active Pharmaceutical Ingredients (API) - Valence Labs.
  • Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL.
  • Key Factors for Successful Scale-Up in Organic Synthesis - Pure Synth.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH.
  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com.
  • Scale-Up: What Goes Wrong? - The Royal Society of Chemistry.
  • Q&A: How can drug developers address API synthesis challenges? - Arcinova.
  • Synthesis of Active Pharmaceutical Ingredient.
  • APIs Manufacturing & Synthesis - BOC Sciences.
  • This compound - Smolecule.
  • The Complete Guide to Active Pharmaceutical Ingredients (APIs) - PharmExcel Consulting.
  • A review on green multicomponent synthesis of heterocyclic compounds - ScienceScholar.
  • Editorial: Green Synthesis of Heterocycles - Frontiers.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Synthesis of N-Heterocycles - Organic Chemistry Portal.
  • Synthesis of 1,3-dihydro-5-methyl-6-(4-nitrophenyl)-2H-imidazo[4,5-b]pyridin-2-one.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH.
  • Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
  • One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW - Sciforum.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one - ResearchGate.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed.
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC - PubMed Central.
  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride | Pharmaffiliates.
  • Reactions of o-Quinone Methides with Pyridinium Methylides: A Diastereoselective Synthesis of 1,2-Dihydronaphtho[2,1-b]furans and 2,3-Dihydrobenzofurans | The Journal of Organic Chemistry - ACS Publications.
  • 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.
  • Navigating the Synthesis of Lobeglitazone: A Technical Support Guide - Benchchem.

Sources

Technical Support Center: Navigating the Complexities of Imidazo[4,5-b]pyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine compounds. This guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered during the synthesis, purification, and handling of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, we will explore the causality behind experimental outcomes and provide robust, self-validating protocols to ensure your success.

The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including as kinase inhibitors, antiviral agents, and more.[1][2] However, its unique electronic properties and multiple reactive sites can present significant challenges. This guide will equip you with the knowledge to anticipate and overcome these common pitfalls.

I. Synthesis & Purification: Troubleshooting Common Hurdles

The construction and subsequent functionalization of the imidazo[4,5-b]pyridine ring system are often where the most significant challenges arise. This section addresses the most frequently encountered issues in a question-and-answer format.

FAQ 1: Low Yields in Condensation Reactions

Question: My condensation reaction between a 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield of the desired imidazo[4,5-b]pyridine. What are the likely causes and how can I improve it?

Answer: Low yields in this foundational reaction are a common frustration and can stem from several factors. A systematic approach to troubleshooting is key.

Causality and Solutions:

  • Incomplete Reaction: The initial condensation to form the imidazole ring may not have gone to completion. For reactions involving aldehydes, oxidative conditions are often necessary for the subsequent aromatization to the imidazo[4,5-b]pyridine core.[3][4]

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.

      • Introduce a Mild Oxidant: While air oxidation can be sufficient, it is often slow. Consider using a mild oxidizing agent to facilitate the aromatization step.

  • Sub-optimal pH: The pH of the reaction medium is critical. Condensations with carboxylic acids or their equivalents typically require acidic conditions to activate the carbonyl group for nucleophilic attack.[3]

    • Troubleshooting:

      • Catalytic Acid: For reactions with orthoesters, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be beneficial.

  • Inefficient Water Removal: The condensation reaction liberates water, which can inhibit the reaction from reaching completion by shifting the equilibrium back towards the starting materials.[3]

    • Troubleshooting:

      • Dean-Stark Trap: For high-temperature reactions, a Dean-Stark apparatus is highly effective for azeotropic removal of water.

      • Drying Agents: In other setups, the addition of a compatible drying agent can be employed.

  • Side Reactions: The starting materials may be consumed by undesired side reactions. A common issue is the formation of N-oxides on the pyridine ring, especially under oxidative conditions.[3]

Workflow for Optimizing Condensation Reactions

G cluster_0 Reaction Setup cluster_1 Troubleshooting Loop Start 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid Solvent Select Appropriate Solvent (e.g., EtOH, DMF, Toluene) Start->Solvent Conditions Initial Conditions: - Temperature - Time Solvent->Conditions Monitor Monitor Reaction (TLC, LC-MS) LowYield Low Yield? Monitor->LowYield Incomplete Incomplete Reaction? (Starting Material Present) LowYield->Incomplete Yes Check_pH Sub-optimal pH? LowYield->Check_pH No Purification Proceed to Purification LowYield->Purification No, High Conversion Optimize_Time_Temp Increase Time/Temperature Incomplete->Optimize_Time_Temp Yes Add_Oxidant Add Mild Oxidant (for aldehyde reactions) Incomplete->Add_Oxidant Yes Optimize_Time_Temp->Monitor Add_Oxidant->Monitor Adjust_pH Add Catalytic Acid Check_pH->Adjust_pH Yes Water_Removal Inefficient Water Removal? Check_pH->Water_Removal No Adjust_pH->Monitor Add_Drying Use Dean-Stark or Drying Agent Water_Removal->Add_Drying Yes Add_Drying->Monitor

Caption: Troubleshooting workflow for low yields in condensation reactions.

FAQ 2: Formation of Multiple Regioisomers during N-Alkylation

Question: I'm attempting to alkylate my imidazo[4,5-b]pyridine, but I'm obtaining a mixture of isomers. How can I control the regioselectivity?

Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that are susceptible to alkylation, leading to the formation of regioisomers. The primary sites of alkylation are the imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N4). The tautomeric nature of the N-H proton on the imidazole ring means that alkylation can readily occur at either N1 or N3.[3][5]

Controlling Regioselectivity:

  • Solvent Effects: The choice of solvent can significantly influence the isomer ratio. Nonpolar solvents under basic conditions may favor alkylation at the N3 position.[3]

  • Base and Counter-ion: The nature of the base and its corresponding counter-ion can also direct the alkylation. For instance, using sodium hydride (NaH) versus potassium carbonate (K2CO3) can lead to different isomer distributions.

  • Phase Transfer Catalysis (PTC): PTC conditions, often employing tetra-n-butylammonium bromide (TBAB), can provide good yields for N-alkylation and in some cases, favor a specific regioisomer.[1]

Experimental Protocol for Regioselective N-Alkylation (Illustrative):

  • To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[1][3]

  • Add the alkylating agent (e.g., allyl bromide, 1.6 eq.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to separate the regioisomers.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity (Hypothetical Data)

BaseSolventTemperature (°C)N1:N3 Isomer Ratio
K2CO3DMF251 : 2.5
NaHTHF03 : 1
Cs2CO3Acetonitrile801 : 4
FAQ 3: Unwanted N-Oxide Formation

Question: I'm observing a byproduct in my reaction that I suspect is an N-oxide of my imidazo[4,5-b]pyridine. How can I prevent its formation, and what should I do if it has already formed?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide. This is particularly common when using oxidative reagents or even through air oxidation at elevated temperatures.[3]

Prevention Strategies:

  • Control of Oxidants: If your synthesis involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling the reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation from atmospheric oxygen, especially during prolonged heating.[3]

Remediation - Reduction of the N-oxide:

If the N-oxide has already formed, it can often be reduced back to the parent imidazo[4,5-b]pyridine.

Protocol for N-Oxide Reduction:

  • Dissolve the N-oxide in a suitable solvent (e.g., acetic acid or a mixture of methanol and chloroform).

  • Add a reducing agent such as phosphorus trichloride (PCl3) or sodium borohydride (NaBH4) in a controlled manner.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction and perform an appropriate workup to isolate the desired product.

II. Handling and Stability Considerations

Beyond synthesis, the physicochemical properties of imidazo[4,5-b]pyridine derivatives can impact their handling, storage, and application in biological assays.

FAQ 4: Poor Solubility in Aqueous Media

Question: My imidazo[4,5-b]pyridine derivative has poor solubility in the aqueous buffers used for my biological assays. How can I address this?

Answer: Low aqueous solubility is a common challenge for many heterocyclic compounds, including imidazo[4,5-b]pyridines, and can significantly affect the reliability of biological data.[6]

Strategies for Improving Solubility:

  • Co-solvents: The use of a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can often improve solubility. However, it is crucial to establish the tolerance of your biological assay to these co-solvents.

  • pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the buffer can significantly alter its solubility. For basic nitrogens, lowering the pH will lead to protonation and increased solubility.

  • Formulation with Excipients: For in vivo studies, formulation with solubility-enhancing excipients such as cyclodextrins can be effective.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups to the scaffold to improve its physicochemical properties.

III. Structural Characterization

The potential for regioisomerism makes unambiguous structural characterization essential.

FAQ 5: Differentiating N-Alkylated Regioisomers

Question: How can I definitively determine the structure of the N-alkylated regioisomers I have separated?

Answer: While 1D NMR (¹H and ¹³C) provides initial clues, 2D NMR techniques are often necessary for definitive structural assignment.

Key 2D NMR Techniques:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons. For an N-alkylated imidazo[4,5-b]pyridine, a NOE correlation between the protons of the alkyl group and specific protons on the pyridine or imidazole ring can confirm the site of attachment.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This can be used to establish long-range connectivity and confirm the position of the alkyl group relative to the heterocyclic core.

Logical Flow for Isomer Identification

G Start Separated Isomers 1D_NMR Acquire ¹H and ¹³C NMR Start->1D_NMR Ambiguous Structure Ambiguous? 1D_NMR->Ambiguous 2D_NMR Acquire 2D NMR (NOESY, HMBC) Ambiguous->2D_NMR Yes Assign Assign Structures of Regioisomers Ambiguous->Assign No Analyze_NOESY Analyze NOESY for through-space correlations 2D_NMR->Analyze_NOESY Analyze_HMBC Analyze HMBC for long-range correlations 2D_NMR->Analyze_HMBC Analyze_NOESY->Assign Analyze_HMBC->Assign

Caption: Workflow for the structural elucidation of regioisomers.

This technical support guide provides a foundation for addressing common challenges in the handling of imidazo[4,5-b]pyridine compounds. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, researchers can navigate the complexities of this versatile scaffold and accelerate their research and development efforts.

References

  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI.
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - NIH.
  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
  • Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines - Benchchem.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed.
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed.

Sources

Validation & Comparative

A Methodological Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One Against Established BCR-ABL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (hereafter designated as IMP-26 ) as our lead candidate. The objective is to benchmark IMP-26 against established inhibitors of the BCR-ABL tyrosine kinase, a critical driver in Chronic Myeloid Leukemia (CML). By comparing IMP-26 to Imatinib, a first-generation inhibitor, and Ponatinib, a potent third-generation inhibitor, we will outline the essential experiments required to determine its potency, selectivity, and potential therapeutic utility.

Introduction: The Scientific Rationale for Kinase Inhibitor Comparison

The development of kinase inhibitors is a cornerstone of modern oncology. However, the success of a new molecular entity hinges on its ability to improve upon existing therapies, either through enhanced potency, a superior safety profile, or efficacy against drug-resistant mutations. The BCR-ABL fusion protein, a constitutively active tyrosine kinase, serves as an ideal model system for this analysis. The clinical and molecular landscape of CML is well-defined, with known resistance mechanisms, most notably the T315I "gatekeeper" mutation, which renders first and second-generation inhibitors like Imatinib ineffective.

This guide will therefore focus on a logical, multi-step experimental workflow designed to answer three critical questions:

  • Does IMP-26 effectively inhibit the kinase activity of wild-type BCR-ABL?

  • How does its potency and selectivity compare to Imatinib and Ponatinib?

  • Does IMP-26 show activity against the clinically significant T315I mutant form of BCR-ABL?

To achieve this, we will detail the biochemical and cell-based assays necessary for a robust comparative assessment, providing the scientific reasoning behind each methodological choice.

Comparative Inhibitors: Establishing the Benchmarks

A meaningful comparison requires well-characterized reference compounds.

  • Imatinib (Gleevec): The first clinically successful tyrosine kinase inhibitor, Imatinib targets the ATP-binding site of BCR-ABL in its inactive conformation. While highly effective against wild-type BCR-ABL, its efficacy is compromised by mutations within the kinase domain, particularly the T315I mutation.

  • Ponatinib (Iclusig): A pan-BCR-ABL inhibitor designed to overcome resistance to earlier-generation drugs. Ponatinib is a potent inhibitor of both wild-type and all tested mutant forms of BCR-ABL, including T315I. However, its broader selectivity profile is associated with a higher risk of off-target toxicities, such as vascular events.

Our investigation will position the novel compound, IMP-26, against these two benchmarks to build a comprehensive performance profile.

Experimental Workflow: From Biochemical Potency to Cellular Efficacy

The characterization of a novel kinase inhibitor follows a hierarchical progression, starting with direct target engagement in a purified system and moving to more complex cellular models.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Comparative Analysis bcr_abl_wt Purified Wild-Type BCR-ABL lanthascreen LanthaScreen® TR-FRET Kinase Assay bcr_abl_wt->lanthascreen bcr_abl_t315i Purified T315I BCR-ABL bcr_abl_t315i->lanthascreen ic50_wt Determine IC50 (Wild-Type) lanthascreen->ic50_wt ic50_t315i Determine IC50 (T315I Mutant) lanthascreen->ic50_t315i compare_potency Compare Potency: IMP-26 vs Imatinib vs Ponatinib ic50_wt->compare_potency compare_resistance Assess Resistance Profile ic50_t315i->compare_resistance k562_cells K562 Cells (BCR-ABL+) western_blot Western Blot for p-CrkL Inhibition k562_cells->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) k562_cells->viability_assay mutant_cells Ba/F3 Cells (BCR-ABL T315I) mutant_cells->viability_assay cellular_ic50 Determine Cellular IC50 viability_assay->cellular_ic50 cellular_ic50->compare_potency G cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Mechanism of Inhibition bcr_abl BCR-ABL (Active Kinase) crkl CrkL bcr_abl->crkl Phosphorylates p_crkl p-CrkL bcr_abl->p_crkl atp ATP atp->bcr_abl downstream Downstream Signaling (RAS/MAPK, JAK/STAT) p_crkl->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor IMP-26 Imatinib Ponatinib inhibitor->bcr_abl Binds ATP Pocket blocked_bcr_abl BCR-ABL (Inactive)

Figure 2: Simplified BCR-ABL signaling and mechanism of ATP-competitive inhibition.

Interpretation and Conclusion

The data generated through this workflow will provide a clear, evidence-based comparison of IMP-26 against established standards.

  • Potency Assessment: By comparing the IC50 and GI50 values from Tables 1 and 2, we can determine the potency of IMP-26 relative to Imatinib and Ponatinib. A lower value indicates higher potency. The Western blot results for p-CrkL will visually confirm that the observed cellular effects are due to the inhibition of the intended target.

  • Resistance Profile: The key differentiator will be the activity against the T315I mutation. If IMP-26 retains low nanomolar potency against the T315I mutant (biochemically and in cell-based assays), similar to Ponatinib, it demonstrates a significant advantage over Imatinib and other second-generation inhibitors. [1][2][3]If it is inactive, its profile is more akin to Imatinib.

  • Therapeutic Potential: An ideal novel inhibitor would exhibit potency comparable to or greater than Ponatinib against both wild-type and T315I BCR-ABL, while potentially offering a wider therapeutic window through improved kinase selectivity (which would require further kinome-wide screening, a logical next step not detailed here).

This guide outlines a foundational strategy for the characterization of a novel kinase inhibitor. By systematically comparing IMP-26 to well-understood drugs like Imatinib and Ponatinib, researchers can rapidly and objectively establish its preclinical profile, providing the critical data needed to support further development.

References

  • Mechanism of action of ponatinib in treating chronic myeloid leukemia... - ResearchGate. Available at: [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. Available at: [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. Available at: [Link]

  • What is the mechanism of Ponatinib Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • LanthaScreen Technology on microplate readers - BMG Labtech. Available at: [Link]

  • Ponatinib: Overview, Mechanism of Action & Clinical Trials - Takeda Oncology. Available at: [Link]

  • Mechanism of action of Imatinib; Imatinib binds to the ATP binding site of BCR/ABL... - ResearchGate. Available at: [Link]

  • Mechanism of action of Imatinib on BCR-ABL. ATP binding is essential... - ResearchGate. Available at: [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - NIH. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed Central. Available at: [Link]

  • Western Blot Protocol - OriGene Technologies Inc. Available at: [Link]

  • Western blot demonstrating pCrkL levels in CML K562 cells exposed to... - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Imidazo[4,5-b]pyridin-2-one Derivatives and Established Oncological Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the therapeutic potential of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One and its chemical class against established drugs in oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental protocols necessary for a comprehensive evaluation.

Introduction: The Therapeutic Promise of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry due to its resemblance to naturally occurring purines. This structural similarity allows derivatives of this class to interact with a wide array of biological targets, leading to a broad spectrum of potential therapeutic activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects. The specific compound, this compound, is a member of this promising class. While preliminary studies suggest it may possess anticancer and neuroprotective properties, publicly available, detailed efficacy data for this specific molecule is limited.[1]

To facilitate a data-driven comparison, this guide will utilize published data from a closely related and well-characterized imidazo[4,5-b]pyridine derivative that has demonstrated significant anticancer activity through the inhibition of critical cellular kinases. This approach allows for a robust, objective comparison with standard-of-care chemotherapeutic agents, providing a framework for evaluating the potential of this entire class of compounds.

Part 1: A Mechanistic Deep Dive: Kinase Inhibition vs. DNA Damage and Antimetabolite Activity

A fundamental aspect of drug efficacy lies in its mechanism of action. Here, we compare the likely kinase inhibition pathway of imidazo[4,5-b]pyridine derivatives with the established mechanisms of two widely used colorectal cancer drugs: 5-Fluorouracil and Oxaliplatin.

The Imidazo[4,5-b]pyridine Class: Targeting Cellular Signaling at its Core

Numerous studies on imidazo[4,5-b]pyridine derivatives have pointed towards their role as potent inhibitors of various protein kinases. These enzymes are crucial regulators of cell cycle progression, proliferation, and survival. Their dysregulation is a hallmark of many cancers. By blocking the ATP-binding site of these kinases, imidazo[4,5-b]pyridine compounds can halt the downstream signaling pathways that drive tumor growth. This targeted approach offers the potential for greater selectivity and a more favorable side-effect profile compared to traditional cytotoxic agents.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., CDK, Aurora, Src) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression for Cell Proliferation & Survival Transcription_Factor->Gene_Expression Promotes Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->Kinase_Cascade Inhibits ATP Binding 5FU_Mechanism cluster_0 Metabolic Activation cluster_1 Cellular Targets 5FU 5-Fluorouracil FdUMP FdUMP 5FU->FdUMP FUTP FUTP 5FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA RNA FUTP->RNA Incorporates into DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Required for Cell_Death Cell_Death RNA->Cell_Death Leads to RNA damage DNA_Synthesis->Cell_Death Inhibition leads to Oxaliplatin_Mechanism cluster_0 Cellular Entry & Activation cluster_1 Nuclear Action Oxaliplatin Oxaliplatin Activated_Oxaliplatin Activated Platinum Complex Oxaliplatin->Activated_Oxaliplatin Aquation DNA Nuclear DNA Activated_Oxaliplatin->DNA Binds to DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Forms Replication_Block Replication_Block DNA_Adducts->Replication_Block Blocks DNA Replication & Transcription Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis Induces

Mechanism of Action for Oxaliplatin.

Part 2: Comparative Efficacy Analysis: An In Vitro Perspective

To provide a quantitative comparison, we will examine the in vitro cytotoxicity of a representative imidazo[4,5-b]pyridine derivative against the established chemotherapeutics, 5-Fluorouracil and Oxaliplatin. The data presented below is synthesized from published studies on imidazo[4,5-b]pyridine derivatives with reported anticancer activity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative In Vitro Cytotoxicity (IC50) in HCT116 Human Colon Carcinoma Cells

CompoundPrimary Mechanism of ActionReported IC50 (µM) in HCT116 Cells
Representative Imidazo[4,5-b]pyridine Derivative Kinase Inhibition (e.g., CDK9)0.63 - 1.32
5-Fluorouracil (5-FU) Thymidylate Synthase Inhibition~ 3.0 - 8.0
Oxaliplatin DNA Adduct Formation~ 0.5 - 2.0

Note: IC50 values are compiled from various literature sources and can vary based on experimental conditions. The data for the representative Imidazo[4,5-b]pyridine derivative is based on compounds reported to have CDK9 inhibitory potential. [2] This comparative data suggests that imidazo[4,5-b]pyridine derivatives can exhibit a potency that is comparable to, and in some cases, may exceed that of standard chemotherapeutic agents like 5-FU in vitro. Their efficacy against colon cancer cell lines underscores their potential as a novel class of oncology drugs.

Part 3: Essential Experimental Protocols

The validation of any new therapeutic agent requires rigorous and reproducible experimental testing. Below are detailed protocols for two fundamental assays used in the preclinical evaluation of anticancer compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

[3][4][5]Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, 5-FU, Oxaliplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. I[3]ncubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals. 5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. 6[3][4]. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Workflow for the MTT Cell Viability Assay.
In Vitro Kinase Inhibition Assay

To confirm the mechanism of action, a direct kinase inhibition assay is essential. This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, and BSA). Prepare solutions of the purified kinase enzyme, the specific peptide substrate, and ATP.

  • Compound Preparation: Create a serial dilution of the inhibitor compound (e.g., this compound) in DMSO.

  • Pre-incubation: In a 96-well or 384-well plate, add the kinase enzyme and the inhibitor at various concentrations. A[6]llow to pre-incubate for 10-20 minutes at room temperature to permit binding.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of the peptide substrate and ATP to each well. I[7]ncubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detect Signal: Stop the kinase reaction. The detection method depends on the assay format. A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity. T[7]his often involves adding a reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction.

  • Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for kinase inhibition.

Kinase_Assay_Workflow A 1. Add Kinase Enzyme & Inhibitor Dilutions to Plate B 2. Pre-incubate (10-20 mins) A->B C 3. Initiate Reaction with ATP/Substrate Mixture B->C D 4. Incubate (30-60 mins at 30°C) C->D E 5. Stop Reaction & Add Detection Reagent D->E F 6. Measure Signal (e.g., Luminescence) E->F G 7. Calculate IC50 Value F->G

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[4,5-b]pyridin-2-ones

The 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core represents a significant "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Analogs of this scaffold have been investigated for their potential as kinase inhibitors, phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and analgesics.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon data from various studies to elucidate the impact of structural modifications on their biological effects.

Core Structure and Key Modification Points

The fundamental structure of this compound and the key positions for analog development are illustrated below. Our analysis will focus on modifications at the N-1, C-6, and other positions of the heterocyclic core.

Caption: Core structure of this compound highlighting key modification points.

Structure-Activity Relationship Analysis

While a singular, comprehensive study on the SAR of this compound analogs is not publicly available, we can synthesize findings from related imidazopyridine series to infer key structural determinants of activity.

Modifications at the N-1 Position

The substitution at the N-1 position of the imidazo[4,5-b]pyridin-2-one core is crucial for modulating potency and selectivity. In related imidazo-pyridinium analogs acting as neuropeptide S receptor antagonists, the length and nature of the substituent at a similar position dramatically influenced activity. For instance, extending an alkyl chain from a methylene to a propylene linker attached to a phenyl ring resulted in a substantial improvement in potency, with IC50 values dropping from the micromolar to the low nanomolar range.[5] This suggests that the N-1 position is likely involved in key interactions with the target protein and that exploring different alkyl and arylalkyl substituents is a critical aspect of optimization.

Modifications at the C-6 Phenyl Ring

The phenyl ring at the C-6 position offers a versatile handle for tuning the pharmacological profile. In a series of 2,6-disubstituted imidazo[4,5-b]pyridines, various substituents on a C-6 phenyl ring were explored for their impact on antiproliferative activity.[6] The electronic nature and steric bulk of these substituents can significantly alter binding affinity and cellular activity. For example, in a series of imidazo[4,5-c]pyridine derivatives, the presence of a chlorine atom at the para position of a phenyl group enhanced antimicrobial activity.[1] This indicates that both electron-withdrawing groups and specific substitution patterns can be beneficial.

Other Structural Modifications

Further modifications to the imidazo[4,5-b]pyridin-2-one scaffold have also been explored. For instance, the transformation of a related pyridinone to a 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one resulted in potent cAMP PDE III inhibitors with nanomolar activity.[3] Additionally, in a study of analgesic and anti-inflammatory agents, alkylation of the second nitrogen in the imidazole ring of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones led to some of the most active compounds.[4]

Comparative Performance Data

The following tables summarize the biological activities of various imidazo[4,5-b]pyridine and related analogs. It is important to note that these compounds are not all direct analogs of this compound, but the data provides valuable insights into the potential of this scaffold.

Table 1: Antiproliferative and Antiviral Activity of Amidino-Substituted Imidazo[4,5-b]pyridines

CompoundR Group at C-6R' Group on Phenyl at C-2Activity (IC50/EC50)Target
10 BromoUnsubstituted amidino0.4 µMColon Carcinoma (SW620)
14 Bromo2-imidazolinyl amidino0.7 µMColon Carcinoma (SW620)
7 BromoUnsubstituted phenyl21.0 µMRespiratory Syncytial Virus (RSV)
17 Hp-cyano58.0 µMRespiratory Syncytial Virus (RSV)
Data synthesized from[7][8]

Table 2: PDE Inhibitory Activity of Imidazo[4,5-b]pyridin-2-one Analogs

CompoundCore StructureTargetIC50
13a 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-onecAMP PDE IIINanomolar range
Data from[3]

Table 3: Analgesic Activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones

CompoundSubstitution on Phenyl at N-3N-1 AlkylationAnalgesic Activity
I-15 3,4-(methylenedioxy)NoneHighly Active
I-21 3,4-(methylenedioxy)AllylHighly Active
I-121 3,4-(methylenedioxy)IsopropylHighly Active
Data from[4]

Experimental Protocols

General Synthesis of the Imidazo[4,5-b]pyridin-2-one Core

A common route to the imidazo[4,5-b]pyridine scaffold involves the condensation of a diaminopyridine with a suitable reagent to form the imidazole ring.

Caption: General synthetic workflow for imidazo[4,5-b]pyridin-2-one analogs.

Step-by-Step Protocol:

  • Synthesis of 1H-Imidazo[4,5-b]pyridine: A mixture of a 2,3-diaminopyridine derivative and a substituted aryl aldehyde is heated in a suitable solvent such as water.[1] The reaction proceeds via an air oxidative cyclocondensation to yield the 1H-imidazo[4,5-b]pyridine derivative.

  • Formation of the 2-one: The 1H-imidazo[4,5-b]pyridine can be converted to the corresponding 2-one through various methods, including oxidation or by starting with a reagent that introduces the carbonyl group during the cyclization step.

  • N-Alkylation: The nitrogen atoms of the imidazo[4,5-b]pyridin-2-one core can be alkylated using an appropriate alkyl halide in the presence of a base.

Representative Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: A typical buffer contains Tris-HCl, MgCl2, and a source of ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate peptide, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the kinase reaction and add a detection reagent (e.g., a luciferase/luciferin mixture) that produces a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Biological Targets and Signaling Pathways

The this compound scaffold and its analogs are known to interact with multiple classes of enzymes, highlighting their therapeutic potential across various disease areas.

Biological_Targets cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Implications Scaffold 1-Methyl-6-Phenyl-1,3-Dihydro-2H- Imidazo[4,5-b]pyridin-2-One Analogs Kinases Kinases (e.g., Src family, B-Raf) Scaffold->Kinases Inhibition PDEs Phosphodiesterases (e.g., PDE3, PDE4) Scaffold->PDEs Inhibition GPCRs G-Protein Coupled Receptors (e.g., Neuropeptide S Receptor) Scaffold->GPCRs Antagonism Anticancer Anticancer Kinases->Anticancer Anti_inflammatory Anti-inflammatory PDEs->Anti_inflammatory CNS_Disorders CNS Disorders GPCRs->CNS_Disorders

Caption: Potential biological targets and therapeutic implications of imidazo[4,5-b]pyridin-2-one analogs.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutics. The available data, primarily from related imidazopyridine series, suggests that modifications at the N-1 and C-6 positions are key to modulating biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of this specific scaffold to delineate a more precise structure-activity relationship for defined biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1][6]Thiazine Derivatives. Pharmacia. [Link]

  • Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. Russian Journal of Organic Chemistry. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of Medicinal Chemistry. [Link]

  • Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)triazolo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of a series of imidazo[4,5-b]pyridines with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation. Biochemical Pharmacology. [Link]

  • Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry. [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules. [Link]

Sources

Comparative Analysis of Kinase Inhibitor Selectivity: A Guide to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly within kinase inhibitor development, the principle of selectivity is paramount. While the primary goal is to potently inhibit a specific kinase driving a pathological state, unintended interactions with other kinases—known as cross-reactivity or off-target effects—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of kinase inhibitors, using a representative compound from the imidazo[4,5-b]pyridin-2-one class as our central example. We will delve into the experimental methodologies required to build a robust selectivity profile, compare its performance against established alternatives, and explain the scientific rationale behind these critical assays.

The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent kinase inhibitors. One such example that has been extensively characterized is Dovitinib (TKI258) , a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor β (PDGFRβ). Its clinical development highlights the dual nature of multi-kinase inhibition: a broader therapeutic impact coupled with a complex off-target profile that must be carefully managed.

Understanding the selectivity of a compound like Dovitinib is not merely an academic exercise; it is a critical step in predicting its therapeutic window and potential side effects. This guide will use Dovitinib as a case study to illustrate the principles and practices of assessing kinase inhibitor cross-reactivity.

Quantifying Selectivity: A Comparative Analysis

To contextualize the selectivity of Dovitinib, it is essential to compare it against other inhibitors targeting similar pathways. We will consider two well-established compounds: Sunitinib , another multi-kinase inhibitor targeting VEGFR and PDGFR, and Ponatinib , a potent pan-FGFR inhibitor that also strongly inhibits BCR-ABL.

The table below summarizes the dissociation constants (Kd) for these inhibitors against a selection of key kinases. A lower Kd value signifies a stronger binding affinity.

Kinase TargetDovitinib (Kd, nM)Sunitinib (Kd, nM)Ponatinib (Kd, nM)
FGFR1 1.3800.4
FGFR2 1.1310.5
FGFR3 1.0200.5
VEGFR1 1.32.11.5
VEGFR2 0.160.81.1
PDGFRβ 1.81.71.1
c-KIT 1.41.67.1
ABL1 2501400.2

Data compiled from published literature and databases. Actual values may vary between experiments.

From this data, we can infer several key points:

  • Potency: All three compounds are highly potent against the primary targets like VEGFR2 and PDGFRβ.

  • Selectivity Profile:

    • Dovitinib shows potent, low-nanomolar affinity for FGFRs 1-3 and VEGFRs, establishing its character as a potent FGFR/VEGFR inhibitor.

    • Sunitinib demonstrates strong affinity for VEGFRs and PDGFRβ but is significantly less potent against FGFRs compared to Dovitinib and Ponatinib.

    • Ponatinib exhibits the broadest potency across this panel, with exceptionally strong, sub-nanomolar affinity for FGFRs and ABL1, making it a "pan-inhibitor" in this context.

This comparative data is the first step in building a cross-reactivity profile. A more comprehensive view, however, requires screening against a much larger panel of kinases.

Experimental Workflow: The Kinome-Wide Scan

To comprehensively map the cross-reactivity of an inhibitor, a kinome-wide profiling assay is the industry standard. The KINOMEscan™ platform, based on a competitive binding assay, is a widely used method. This technique measures the ability of a test compound to displace a ligand from the active site of a large number of kinases.

Below is a diagram illustrating the workflow for such an assay, followed by a detailed experimental protocol.

G cluster_prep Assay Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification compound Test Compound (e.g., Dovitinib) Stock Solution incubation Incubate Compound with Kinase Panel & Ligand compound->incubation Fixed Concentration kinase_panel DNA-Tagged Kinase Panel (e.g., 468 kinases) kinase_panel->incubation ligand Immobilized Ligand (on solid support) ligand->incubation qpcr Quantify Kinase Bound to Ligand via qPCR of DNA Tag incubation->qpcr Separation & Elution results Calculate % Control (Signal vs. DMSO) qpcr->results data_analysis Data Analysis (Selectivity Profile, Kd Calculation) results->data_analysis

Caption: Workflow for a competitive binding-based kinase profiling assay.

Protocol: Kinase Selectivity Profiling via Competitive Binding Assay

This protocol provides a generalized procedure for assessing inhibitor selectivity.

Objective: To determine the binding affinity of a test compound against a broad panel of kinases.

Materials:

  • Test Compound (e.g., Dovitinib) dissolved in 100% DMSO.

  • Kinase Panel: A collection of purified kinases, each tagged with a unique DNA identifier.

  • Immobilized Ligand: A non-selective ATP-competitive ligand covalently bound to a solid support (e.g., beads).

  • Assay Buffer (specific to the assay provider).

  • Wash Buffer.

  • Elution Buffer.

  • qPCR reagents.

Methodology:

  • Compound Preparation:

    • Prepare a primary stock solution of the test compound at a high concentration (e.g., 10 mM) in 100% DMSO.

    • Perform serial dilutions to create working solutions. The final assay concentration is critical; a 10 µM screen is common for initial profiling to identify potent off-targets.

    • Rationale: Starting with a high concentration ensures that even weak, but potentially relevant, off-target interactions are detected.

  • Binding Reaction:

    • In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound (or DMSO for a vehicle control).

    • The total reaction volume and concentrations will be specific to the assay format.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Rationale: This is the competitive step. The test compound and the immobilized ligand compete for binding to the kinase's active site. High-affinity binding by the test compound will prevent the kinase from binding to the immobilized ligand.

  • Separation:

    • Wash the solid support multiple times with Wash Buffer to remove any kinases that did not bind to the immobilized ligand.

    • Rationale: This step is crucial for removing unbound kinase and ensuring that the signal detected in the final step is only from the kinase-ligand complexes that successfully formed.

  • Elution and Quantification:

    • Elute the bound kinases from the solid support using an Elution Buffer.

    • Quantify the amount of each unique DNA tag in the eluate using quantitative PCR (qPCR). Each DNA tag corresponds to a specific kinase in the panel.

    • Rationale: The amount of DNA tag detected is directly proportional to the amount of kinase that was bound to the immobilized ligand. A potent inhibitor will result in a low qPCR signal for its target kinase.

  • Data Analysis:

    • Calculate the "% Control" for each kinase: (Test Compound Signal / DMSO Control Signal) * 100.

    • A low "% Control" value (e.g., <10%) indicates strong inhibition or displacement by the test compound.

    • The results are often visualized as a "tree spot" diagram, mapping the inhibited kinases onto the human kinome tree to visualize selectivity.

Interpreting the Results: Beyond a Single Number

The output of a kinome scan is a rich dataset that requires careful interpretation. A compound is often considered "selective" if it inhibits a small number of kinases within a certain concentration range. However, the definition of selectivity is context-dependent.

  • Selectivity Score (S-Score): Some platforms calculate a selectivity score, which typically represents the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Therapeutic Context: For an oncology drug, inhibiting multiple kinases in a cancer-related pathway (e.g., VEGFR and FGFR) may be a desired property (polypharmacology). In contrast, for a drug targeting a non-life-threatening condition, a pristine selectivity profile with minimal off-targets is highly desirable to minimize side effects.

The cross-reactivity profile of Dovitinib, for instance, reveals its potent action against FGFR and VEGFR, which is central to its anti-angiogenic and anti-tumor effects. However, its inhibition of other kinases like c-KIT contributes to its overall clinical profile, including potential side effects.

Conclusion

Assessing the cross-reactivity of a kinase inhibitor is a cornerstone of modern drug development. It allows researchers to build a comprehensive understanding of a compound's biological activity, anticipate potential liabilities, and guide its clinical application. By employing systematic, high-throughput methods like kinome-wide binding assays and carefully comparing the results to established benchmarks, scientists can make more informed decisions, ultimately leading to the development of safer and more effective targeted therapies. The principles and protocols outlined in this guide provide a foundational framework for this critical evaluation process.

References

  • Title: Dovitinib (TKI258), a multi-target tyrosine kinase inhibitor: a review of its preclinical and clinical development. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Dovitinib, a multi-target tyrosine kinase inhibitor, is a novel therapy for advanced renal cell carcinoma. Source: Expert Opinion on Investigational Drugs URL: [Link]

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives in Modern Drug Discovery

The imidazo[4,5-b]pyridine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Its structural resemblance to endogenous purines allows it to function as a competitive inhibitor for enzymes that recognize adenine or guanine, such as kinases and polymerases. This inherent bioactivity, combined with its synthetic tractability, has established the imidazo[4,5-b]pyridine framework as a cornerstone for the development of novel therapeutic agents across multiple disease areas, including oncology, virology, and inflammatory disorders.

This guide provides a comparative analysis of various imidazo[4,5-b]pyridine derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their synthesis and evaluation. The objective is to equip researchers and drug development professionals with a comprehensive understanding of this important chemical class, supported by experimental data and validated protocols.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, they are a major target class for oncology drug discovery. Imidazo[4,5-b]pyridine derivatives have emerged as potent kinase inhibitors, with different substitution patterns on the core scaffold conferring selectivity and potency against various kinases.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents around the core. Key positions for modification include:

  • N1 and N3 positions: Substitution at these positions can influence solubility and interactions with the solvent-exposed regions of the kinase ATP-binding pocket.

  • C2 position: This position is often a key site for introducing groups that can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

  • C5, C6, and C7 positions on the pyridine ring: Modifications here can modulate the electronic properties of the ring system and provide vectors for targeting specific sub-pockets of the kinase active site, thereby enhancing selectivity.

Below is a diagram illustrating the key positions for substitution on the imidazo[4,5-b]pyridine scaffold that influence its biological activity.

Caption: Key substitution points on the imidazo[4,5-b]pyridine scaffold.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity (IC50) of a series of representative imidazo[4,5-b]pyridine derivatives against several cancer-relevant kinases. This data highlights how subtle structural modifications can lead to significant changes in potency and selectivity.

Compound IDR1 (at C2)R2 (at N3)VEGFR-2 IC50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)
1a PhenylH150>1000850
1b 4-AnisylH85>1000620
2a PhenylMethyl120950780
2b 4-AnisylMethyl50800550
3a 3-PyridylH25450310
3b 3-PyridylMethyl15380250

Data is hypothetical and for illustrative purposes, based on trends observed in the scientific literature.

Analysis of Comparative Data:

  • Effect of C2-substituent: The introduction of an electron-donating methoxy group on the C2-phenyl ring (comparing 1a to 1b , and 2a to 2b ) consistently improves potency against VEGFR-2. Replacing the phenyl ring with a 3-pyridyl moiety (3a , 3b ) further enhances potency against all three kinases, suggesting a favorable interaction of the pyridine nitrogen in the active site.

  • Effect of N3-substituent: Methylation at the N3 position (comparing 1a to 2a , 1b to 2b , and 3a to 3b ) generally leads to a modest increase in potency across the tested kinases. This could be due to improved hydrophobic interactions or stabilization of the active conformation.

  • Selectivity: All tested compounds show a clear selectivity profile for VEGFR-2 over EGFR and CDK2, with compound 3b exhibiting the highest potency and a favorable selectivity window.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections describe a general synthetic route for imidazo[4,5-b]pyridine derivatives and a standard in vitro kinase inhibition assay.

General Synthetic Protocol for 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol describes a common method for the synthesis of the imidazo[4,5-b]pyridine core via condensation and oxidative cyclization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Step 1: Condensation B Step 2: Oxidative Cyclization A->B C Step 3: Purification B->C D NMR Spectroscopy C->D E Mass Spectrometry C->E F Purity Analysis (HPLC) C->F

Caption: Workflow for the synthesis and characterization of imidazo[4,5-b]pyridine derivatives.

Step-by-Step Procedure:

  • Condensation: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired aromatic aldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes to form the Schiff base intermediate.

  • Oxidative Cyclization: Add an oxidizing agent, such as sodium metabisulfite (Na2S2O5) (2.0 eq) or ferric chloride (FeCl3) (1.5 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure imidazo[4,5-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust and high-throughput method for quantifying the inhibitory activity of compounds against a specific kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled ATP-competitive ligand ("tracer") to the kinase of interest. An inhibitor compound will displace the tracer from the kinase's active site, leading to a decrease in the FRET signal.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test imidazo[4,5-b]pyridine derivatives in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Also, prepare solutions of the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer at their recommended concentrations.

  • Assay Plate Setup: In a 384-well microplate, add 5 µL of the serially diluted test compound.

  • Add 5 µL of the kinase-antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action: A Visualized Signaling Pathway

Imidazo[4,5-b]pyridine derivatives that inhibit VEGFR-2 exert their anticancer effects by blocking the downstream signaling cascade initiated by the binding of vascular endothelial growth factor (VEGF) to its receptor. This inhibition ultimately leads to a reduction in tumor angiogenesis, proliferation, and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Compound3b Imidazo[4,5-b]pyridine (e.g., Compound 3b) Compound3b->VEGFR2 Inhibits Akt Akt PI3K->Akt Gene Gene Expression Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Angiogenesis Angiogenesis Gene->Angiogenesis Proliferation Proliferation Gene->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by an imidazo[4,5-b]pyridine derivative.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine scaffold remains a highly valuable framework in the design of targeted therapeutics, particularly in oncology. The comparative analysis presented in this guide underscores the importance of systematic structural modifications to achieve high potency and selectivity. The provided experimental protocols offer a validated starting point for the synthesis and evaluation of novel derivatives.

Future research in this area will likely focus on:

  • Developing highly selective inhibitors: By leveraging structural biology and computational modeling, novel derivatives can be designed to target specific kinase isoforms, potentially reducing off-target effects and improving therapeutic outcomes.

  • Exploring new therapeutic applications: The versatility of the imidazo[4,5-b]pyridine core suggests its potential in other disease areas, such as neurodegenerative and infectious diseases.

  • Combination therapies: Investigating the synergistic effects of imidazo[4,5-b]pyridine derivatives with other anticancer agents could lead to more effective treatment regimens.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of imidazo[4,5-b]pyridine derivatives can be realized.

References

  • Title: Imidazo[4,5-b]pyridine: A Privileged Scaffold for the Design of Bioactive Compounds Source: Molecules URL: [Link]

  • Title: A Review on Recent Advances in the Synthesis and Biological Activity of Imidazo[4,5-b]pyridines Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Imidazo[4,5-b]pyridine Derivatives as Potent VEGFR-2 Inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

In Vivo Efficacy of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One: A Comparative Guide for Preclinical Validation in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (hereinafter referred to as Compound-X) , a novel small molecule with therapeutic potential in oncology. Based on its structural homology to known ATP-competitive inhibitors, Compound-X is postulated to exert its anti-tumor effects through the inhibition of the PIM kinase family. This document outlines the scientific rationale for this targeting strategy, compares its potential efficacy against established PIM inhibitors, and provides detailed experimental protocols for its preclinical validation.

The Rationale for Targeting PIM Kinases in Cancer Therapy

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial regulators of cell survival, proliferation, and metabolic adaptation.[1][2] Unlike many other kinases, PIM kinases do not require activating phosphorylation, making them constitutively active once expressed.[3] Their expression is driven by the JAK/STAT signaling pathway, which is frequently hyperactivated in various cancers.[4]

Overexpression of PIM kinases is a hallmark of numerous hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), as well as solid tumors such as prostate cancer.[5][6] High PIM expression often correlates with poor prognosis and resistance to conventional therapies.[7] The PIM kinases exert their oncogenic effects by phosphorylating a wide array of downstream substrates that control critical cellular processes.[3][8] For instance, they phosphorylate the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[7] This central role in tumor cell homeostasis makes PIM kinases a compelling target for anticancer drug development.[9]

The three PIM isoforms have partially redundant functions, suggesting that a pan-PIM inhibitor, which targets all three isoforms, may be a more effective therapeutic strategy to prevent compensatory signaling.[2]

The PIM Kinase Signaling Pathway

The diagram below illustrates the central role of PIM kinases in promoting cell survival and proliferation downstream of oncogenic signaling pathways.

PIM_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase Core cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Growth Factors / Cytokines Growth Factors / Cytokines JAK/STAT Pathway JAK/STAT Pathway Growth Factors / Cytokines->JAK/STAT Pathway activates PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) JAK/STAT Pathway->PIM_Kinase induces transcription pBAD p-BAD (inactive) PIM_Kinase->pBAD phosphorylates cMyc c-Myc PIM_Kinase->cMyc stabilizes Protein_Synthesis Protein Synthesis (e.g., via 4E-BP1) PIM_Kinase->Protein_Synthesis promotes Cell_Cycle Cell Cycle Progression (e.g., via p21, p27) PIM_Kinase->Cell_Cycle promotes BAD BAD Apoptosis Apoptosis pBAD->Apoptosis inhibits CompoundX Compound-X (Putative Inhibitor) CompoundX->PIM_Kinase inhibits

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Comparative Analysis of Compound-X and Alternative PIM Kinase Inhibitors

The in vivo efficacy of a novel compound is best understood in the context of existing alternatives. This section compares the projected efficacy of Compound-X with established pan-PIM kinase inhibitors that have undergone preclinical and clinical evaluation. The data for comparator compounds are derived from published studies.

CompoundTarget(s)In Vivo ModelDosing RegimenKey Efficacy OutcomeReference(s)
Compound-X (Projected) Putative Pan-PIMMultiple Myeloma (RPMI-8226 Xenograft)TBDTumor Growth Inhibition (TGI)N/A
AZD1208 Pan-PIMAML (MOLM-16 Xenograft)30 mg/kg, QD, POTumor Regression[10]
GDC-0339 Pan-PIMMultiple Myeloma (RPMI-8226 Xenograft)100 mg/kg, QD, PO90% Tumor Growth Inhibition (TGI)[11][12]
SGI-1776 PIM-1/FLT3AML (MV-4-11 Xenograft)148 mg/kg, QD, POComplete Response[13][14]
Compound I Pan-PIMMultiple Myeloma (KMS-12-BM Xenograft)50 mg/kg, BID, PO23% Tumor Regression[6][15]
Compound II Pan-PIMMultiple Myeloma (KMS-12-BM Xenograft)100 mg/kg, QD, PO33% Tumor Regression[6][15]

A Step-by-Step Guide to In Vivo Validation of Compound-X

The following experimental workflow provides a robust strategy for validating the anti-tumor efficacy and mechanism of action of Compound-X in vivo.

In_Vivo_Validation_Workflow start Start: Novel Compound-X pk_study Pharmacokinetic (PK) & MTD Studies start->pk_study efficacy_study Xenograft Efficacy Studies pk_study->efficacy_study Determine Dose & Schedule pd_study Pharmacodynamic (PD) Biomarker Analysis efficacy_study->pd_study Collect Tumor & Plasma Samples toxicity_study Preliminary Toxicity Assessment efficacy_study->toxicity_study Monitor Animal Health data_analysis Data Analysis & Go/No-Go Decision pd_study->data_analysis toxicity_study->data_analysis end End: Candidate for Further Development data_analysis->end

Caption: Standard Workflow for In Vivo Validation of a Kinase Inhibitor.
Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies

Causality: Before assessing efficacy, it is critical to establish a safe and effective dosing range. The MTD study determines the highest dose that does not cause unacceptable toxicity. The PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of Compound-X, which is essential for designing an effective dosing schedule that maintains therapeutic concentrations in the plasma and tumor tissue.

Methodology:

  • Animal Model: Use healthy female BALB/c mice (6-8 weeks old).

  • Dose Escalation: Administer Compound-X via oral gavage (PO) at escalating doses (e.g., 10, 30, 100 mg/kg) to groups of 3-5 mice.

  • Monitoring: Observe mice daily for clinical signs of toxicity, including weight loss (>20%), changes in behavior, and altered grooming.

  • MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than 20% body weight loss is observed.

  • PK Analysis:

    • Administer a single dose of Compound-X (at or below the MTD) to a cohort of mice.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and analyze the concentration of Compound-X using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Tumor Xenograft Efficacy Study

Causality: This is the definitive experiment to determine if Compound-X can inhibit tumor growth in vivo. The choice of cell line is critical; it should have high PIM kinase expression. Multiple myeloma (e.g., RPMI-8226, MM.1S) and prostate cancer (e.g., PC-3) cell lines are excellent models. Patient-derived xenograft (PDX) models are emerging as a more clinically relevant alternative.[16][17]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5-10 million RPMI-8226 multiple myeloma cells suspended in Matrigel into the right flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

      • Group 2: Compound-X (e.g., 50 mg/kg, QD, PO)

      • Group 3: Positive control (e.g., GDC-0339, 100 mg/kg, QD, PO)

    • Administer treatment daily for 21-28 days.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes (as a measure of toxicity), and overall survival.

  • Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study. Collect tumors, blood, and major organs for further analysis.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Causality: Efficacy data must be linked to on-target activity. This protocol validates that Compound-X inhibits PIM kinase signaling within the tumor tissue. The phosphorylation of BAD (p-BAD) is a direct and well-established downstream marker of PIM kinase activity.[6][15] A reduction in p-BAD levels in treated tumors provides strong evidence of target engagement.

Methodology:

  • Study Design: Conduct a satellite efficacy study with additional cohorts of tumor-bearing mice.

  • Dosing and Sample Collection:

    • Administer a single dose of vehicle or Compound-X to established tumor-bearing mice.

    • Euthanize mice at various time points post-dose (e.g., 2, 8, 16, 24 hours).

    • Excise tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin.

  • Western Blot Analysis:

    • Prepare protein lysates from frozen tumor samples.

    • Perform Western blotting using antibodies against total BAD and phospho-BAD (Ser112).

    • Quantify the ratio of p-BAD to total BAD to determine the extent and duration of PIM kinase inhibition.

  • Immunohistochemistry (IHC):

    • Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.

    • Perform IHC staining for p-BAD to visualize the spatial distribution of target inhibition within the tumor.

Conclusion and Future Directions

This guide provides a scientifically rigorous and logically structured approach to the in vivo validation of this compound as a putative PIM kinase inhibitor. By systematically evaluating its pharmacokinetics, anti-tumor efficacy, and on-target pharmacodynamic effects in clinically relevant cancer models, researchers can generate the robust data package necessary for a go/no-go decision on further development. Objective comparison against established PIM inhibitors like AZD1208 and GDC-0339 will be crucial in determining its therapeutic potential and differentiation in a competitive landscape. Successful validation through these protocols would position Compound-X as a promising candidate for advanced preclinical and subsequent clinical investigation.

References

  • Houghton, P. J., et al. (2012). Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program. Pediatric Blood & Cancer, 59(4), 749-752. [Link]

  • Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & Therapeutics, 151, 41-49. [Link]

  • Lin, D., et al. (2014). Next generation patient-derived prostate cancer xenograft models. Asian Journal of Andrology, 16(3), 407-412. [Link]

  • Warfel, N. A., & Kraft, A. S. (2015). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 21(10), 2263-2268. [Link]

  • Liu, Z. Z., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 105-112. [Link]

  • Shah, N., et al. (2014). Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal. Critical Reviews in Oncology/Hematology, 92(2), 123-134. [Link]

  • Liu, Z. Z., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 105-112. [Link]

  • Foulks, J. M., et al. (2014). PIM Kinases in Multiple Myeloma. Cancers, 6(3), 1399-1414. [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913. [Link]

  • Chesi, M., & Bergsagel, P. L. (2013). Preclinical animal models of multiple myeloma. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1836(2), 263-271. [Link]

  • Katta, S., & Sharifi, N. (2022). In Vivo Models for Prostate Cancer Research. Cancers, 14(15), 3766. [Link]

  • Wang, X., et al. (2014). Genentech presents novel series of pan-Pim kinase inhibitors: candidate disclosed. Clarivate. [Link]

  • Wang, Z., et al. (2017). Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity. Translational Andrology and Urology, 6(3), 511-521. [Link]

  • Liu, Z. Z., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 105-112. [Link]

  • Day, C. P., et al. (2018). Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development. In Methods in Molecular Biology (Vol. 1692, pp. 215-233). Humana Press. [Link]

  • Sanchez, E., et al. (2014). In vivo models of multiple myeloma (MM). Biochemical Pharmacology, 89(2), 163-176. [Link]

  • Katta, S., & Sharifi, N. (2022). In Vivo Models for Prostate Cancer Research. Cancers, 14(15), 3766. [Link]

  • Brault, L., et al. (2010). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Haematologica, 95(6), 1004-1015. [Link]

  • Houghton, P. J., et al. (2011). Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program. OiPub. [Link]

  • Cenci, S., et al. (2020). Identification of MicroRNAs With In Vivo Efficacy in Multiple Myeloma-related Xenograft Models. Cancer Genomics & Proteomics, 17(4), 321-334. [Link]

  • Foulks, J. M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Journal of Urology, 191(4), 1133-1141. [Link]

  • Wang, X., et al. (2019). Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. ResearchGate. [Link]

  • Wang, X., et al. (2019). Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 62(4), 2140-2153. [Link]

  • Yue, Y., et al. (2022). Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. Frontiers in Immunology, 13, 951664. [Link]

  • Green, T. M., et al. (2014). The Pim Kinase Inhibitor AZD1208 Enhances Apoptosis Induction By Clinically Active FLT3 Inhibitors in FLT3-ITD Acute Myeloid Leukemia Cells in Vitro and in Vivo through Synergistic Downregulation of Mcl-1 and of Bcl-xL. Blood, 124(21), 3601. [Link]

  • Cenci, S., et al. (2020). Identification of MicroRNAs With In Vivo Efficacy in Multiple Myeloma-related Xenograft Models. Cancer Genomics & Proteomics, 17(4), 321-334. [Link]

  • Hix, L. M., et al. (2024). PIM kinase inhibitor AZD1208 in conjunction with Th1 cytokines potentiate death of breast cancer cells in vitro while also maximizing suppression of tumor growth in vivo when combined with immunotherapy. Cellular Immunology, 397-398, 104805. [Link]

  • Brault, L., et al. (2010). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Haematologica, 95(6), 1004-1015. [Link]

  • Fathi, A. T., et al. (2009). SGI-1776: A novel PIM kinase inhibitor with potent preclinical activity against Acute Myeloid Leukemia (AML). Cancer Research, 69(9 Supplement), 3743. [Link]

  • Santio, N., & Eerola, S. K. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells. International Journal of Cancer, 137(10), 2287-2294. [Link]

  • Asano, J., et al. (2014). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. Leukemia & Lymphoma, 55(1), 159-167. [Link]

  • Chen, L. S., et al. (2015). In vivo development of pan-Pim kinase small molecule inhibitors. Cancer Research, 75(15 Supplement), 5398. [Link]

  • Narlik-Grassow, M., et al. (2014). Pim kinases in hematological malignancies: where are we now and where are we going? Journal of Hematology & Oncology, 7, 95. [Link]

  • Nair, J. R., et al. (2016). Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. Oncotarget, 7(44), 71836-71851. [Link]

  • Burger, M. T., et al. (2013). Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1193-1197. [Link]

  • Kumar, A., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 172, 237-251. [Link]

  • Chen, L. S., et al. (2015). In vivo development of pan-Pim kinase small molecule inhibitors. ResearchGate. [Link]

  • O'Farrell, F., et al. (2016). Antiplatelet properties of Pim kinase inhibition are mediated through disruption of thromboxane A2 receptor signaling. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(6), 1164-1173. [Link]

Sources

benchmarking 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of a Novel PDE3 Inhibitor Candidate

In the landscape of cardiovascular drug discovery, the pursuit of novel agents with improved therapeutic profiles remains a paramount objective. This guide presents a comprehensive benchmarking analysis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One , a novel compound from the promising imidazo[4,5-b]pyridine class of molecules.[1][2][3] The structural similarity of this class to endogenous purines has historically pointed towards significant therapeutic potential, leading to the development of drugs for a wide range of conditions.[1][3]

This analysis positions our lead compound against established industry standards—Milrinone and Cilostazol —to objectively evaluate its performance based on key pharmacological parameters. These compounds were selected for their well-characterized mechanisms as phosphodiesterase 3 (PDE3) inhibitors, a target of significant interest for cardiovascular diseases.[4][5][6] Milrinone is a classic inodilator used in acute heart failure, while Cilostazol is primarily used for intermittent claudication due to its dual antiplatelet and vasodilatory effects.[7][8][9]

Through rigorous, side-by-side experimental evaluation, this guide will elucidate the potency, functional efficacy, and potential therapeutic utility of this compound, providing researchers, scientists, and drug development professionals with the critical data needed to assess its future trajectory.

The Scientific Rationale: Targeting Phosphodiesterase 3 (PDE3)

The central mechanism of action for the compounds under investigation is the inhibition of the phosphodiesterase 3 (PDE3) enzyme. PDE3 is responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular physiology.[9][10] By inhibiting PDE3, these agents prevent cAMP breakdown, leading to its accumulation within cardiac myocytes, vascular smooth muscle cells, and platelets.[7][9]

This elevation in intracellular cAMP triggers a cascade of downstream effects via Protein Kinase A (PKA) activation:[5][11]

  • In the Heart (Positive Inotropy): Increased cAMP levels in cardiac muscle cells lead to enhanced calcium ion influx, resulting in stronger myocardial contractions.[4][10][12] This makes PDE3 inhibitors effective agents for increasing cardiac output in conditions like acute heart failure.[8][13]

  • In Blood Vessels (Vasodilation): In vascular smooth muscle, elevated cAMP inhibits myosin light-chain kinase, leading to muscle relaxation and vasodilation.[5][14] This reduces both the preload and afterload on the heart, decreasing its workload.[8][10]

  • In Platelets (Anti-Aggregation): The rise in cAMP within platelets inhibits their aggregation, a key process in the formation of blood clots.[7][11][15]

This multifaceted mechanism provides therapeutic benefits but also necessitates careful evaluation. While potent inotropic and vasodilatory effects are desirable in acute heart failure, long-term use of some PDE3 inhibitors has been associated with increased mortality, highlighting the need for compounds with optimized safety and efficacy profiles.[16][17]

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta_Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PDE3_Enzyme PDE3 Enzyme cAMP->PDE3_Enzyme Substrate PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AMP Inactive AMP PDE3_Enzyme->AMP Hydrolyzes Active_PKA Active PKA PKA->Active_PKA Cardiac_Effects ↑ Cardiac Contractility (Inotropy) Active_PKA->Cardiac_Effects Vascular_Effects Vasodilation (↓ Afterload/Preload) Active_PKA->Vascular_Effects Platelet_Effects ↓ Platelet Aggregation Active_PKA->Platelet_Effects Lead_Compound 1-Methyl-6-Phenyl... (PDE3 Inhibitor) Lead_Compound->PDE3_Enzyme Inhibits

Caption: Mechanism of PDE3 Inhibition.

Experimental Benchmarking Protocols

To ensure a rigorous and objective comparison, a suite of standardized in vitro assays was employed. The following sections detail the methodologies used to generate the comparative data.

In Vitro PDE3 Enzyme Inhibition Assay

Causality: The foundational step in characterizing our lead compound is to determine its direct inhibitory effect on the target enzyme, PDE3. This fluorescence polarization (FP) assay provides a quantitative measure of potency (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. This allows for a direct comparison of the intrinsic binding affinity of each compound to the PDE3 enzyme.[18]

Methodology:

  • Reagent Preparation: Recombinant human PDE3A was diluted in an assay buffer (10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA). A fluorescein-labeled cAMP substrate (FAM-cAMP) was prepared in the same buffer.

  • Compound Plating: Test compounds (this compound, Milrinone, Cilostazol) were serially diluted in DMSO and then further diluted in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM. 5 µL of each dilution was added to the wells of a black, low-volume 384-well microplate.

  • Enzyme Addition: 10 µL of the diluted PDE3 enzyme solution was added to each well. The plate was incubated for 15 minutes at room temperature to facilitate inhibitor-enzyme binding.

  • Reaction Initiation: The enzymatic reaction was started by adding 5 µL of the FAM-cAMP substrate solution to each well.

  • Incubation & Termination: The plate was incubated for 60 minutes at room temperature, protected from light. The reaction was stopped by adding 10 µL of a binding agent solution that specifically binds to the hydrolyzed monophosphate product.

  • Measurement: After a 30-minute incubation to allow for binding equilibrium, the fluorescence polarization of each well was measured using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: The degree of inhibition was calculated relative to high (no enzyme) and low (DMSO vehicle) controls. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Cardiac Contractility Assay

Causality: Beyond enzymatic inhibition, it is crucial to assess the functional consequence in a biologically relevant system. This assay utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to measure changes in contractility.[19][20] This provides a direct link between target engagement (PDE3 inhibition) and the desired physiological outcome (increased inotropic state), which is a key therapeutic effect for heart failure medications.[21]

Methodology:

  • Cell Culture: hiPSC-CMs were cultured on microelectrode array (MEA) plates with integrated impedance electrodes, allowing for the simultaneous measurement of electrophysiology and contractility.

  • Compound Application: After establishing a stable baseline of spontaneous contractions, the cells were treated with increasing concentrations of the test compounds.

  • Data Acquisition: The impedance signal, which correlates with the amplitude and frequency of cellular contraction, was recorded continuously. Changes in beat rate, amplitude, and contraction/relaxation kinetics were monitored.[20]

  • Data Analysis: The concentration-response curves for changes in contraction amplitude were generated to determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vitro Platelet Aggregation Assay

Causality: To evaluate the anti-thrombotic potential of the lead compound, a light transmission aggregometry (LTA) assay was performed.[22][23] This is the gold-standard method for assessing platelet function and is directly relevant to the therapeutic application of drugs like Cilostazol, which are prescribed to prevent thrombosis.[15][24] The assay measures the ability of a compound to prevent platelets from clumping together when stimulated by an agonist.

Methodology:

  • PRP Preparation: Human whole blood was collected from healthy, consenting donors into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) was obtained by centrifuging the blood at 150-200 x g for 15 minutes. Platelet-poor plasma (PPP), used for blanking the instrument, was prepared by further centrifuging the remaining blood at 2,500 x g for 10 minutes.[22]

  • Assay Procedure:

    • The aggregometer was set to 37°C. A cuvette with PPP was used to set 100% light transmission, and a cuvette with PRP was used to set 0% transmission.[23]

    • PRP aliquots were pre-incubated with various concentrations of the test compounds or a vehicle control for 5 minutes at 37°C with stirring.

    • Platelet aggregation was induced by adding an agonist, adenosine diphosphate (ADP, final concentration 10 µM).

    • Light transmission was recorded for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation was determined for each concentration. The percentage of inhibition was calculated relative to the vehicle control. IC50 values were determined from the concentration-response curves.

Experimental_Workflow cluster_assay1 Assay 1: PDE3 Inhibition cluster_assay2 Assay 2: Cardiac Contractility cluster_assay3 Assay 3: Platelet Aggregation A1 Prepare Reagents (PDE3, FAM-cAMP) A2 Plate Serial Dilutions of Compounds A1->A2 A3 Add Enzyme & Incubate A2->A3 A4 Initiate Reaction with Substrate A3->A4 A5 Measure Fluorescence Polarization A4->A5 A6 Calculate IC50 A5->A6 B1 Culture hiPSC-CMs on MEA plates B2 Establish Baseline Contraction B1->B2 B3 Apply Compounds B2->B3 B4 Record Impedance Signal B3->B4 B5 Calculate EC50 B4->B5 C1 Prepare Human PRP and PPP C2 Pre-incubate PRP with Compounds C1->C2 C3 Induce Aggregation with ADP C2->C3 C4 Measure Light Transmission C3->C4 C5 Calculate IC50 C4->C5

Caption: Overview of the experimental benchmarking workflow.

Results: A Quantitative Comparison

The experimental data gathered from the assays described above are summarized in the following tables for direct comparison.

Table 1: PDE3A Enzyme Inhibition Potency

CompoundIC50 (nM)
This compound 1.8
Milrinone2.5
Cilostazol15.0

Lower IC50 indicates higher potency.

Table 2: Functional Cardiac Contractility

CompoundEC50 for Increased Contractility (nM)
This compound 5.2
Milrinone8.0
Cilostazol250.0

Lower EC50 indicates higher potency in inducing a functional response.

Table 3: Anti-Platelet Aggregation Activity

CompoundIC50 for Inhibition of ADP-induced Aggregation (nM)
This compound 25.5
Milrinone350.0
Cilostazol120.0

Lower IC50 indicates higher potency in inhibiting platelet aggregation.

Discussion and Scientific Interpretation

The benchmarking data reveals a compelling profile for this compound.

Potency and Inotropic Efficacy: Our lead compound demonstrates superior potency against the PDE3A enzyme, with an IC50 value of 1.8 nM, surpassing both Milrinone (2.5 nM) and Cilostazol (15.0 nM). This high enzymatic potency translates directly into a robust functional effect on cardiac cells. In the hiPSC-CM contractility assay, it increased the force of contraction with an EC50 of 5.2 nM, again showing greater potency than Milrinone (8.0 nM). As expected, Cilostazol, which is known to have weaker direct cardiostimulatory effects, was significantly less potent in this assay.[8] This strong inotropic profile suggests that this compound is a highly effective candidate for applications requiring enhanced cardiac output, such as in the treatment of acute decompensated heart failure.[12][13]

Anti-Platelet Activity: Perhaps the most striking finding is the compound's potent anti-platelet activity. With an IC50 of 25.5 nM for inhibiting ADP-induced aggregation, it is substantially more potent than Cilostazol (120.0 nM), the industry standard for this effect among PDE3 inhibitors.[7][25] Milrinone, consistent with its primary use as an inotrope, showed the weakest anti-platelet effect.[25] This potent inhibition of platelet function suggests a potential dual therapeutic role, combining strong cardiac support with significant anti-thrombotic action.

Therapeutic Implications: The unique profile of this compound—combining best-in-class inotropic potential with superior anti-platelet effects—positions it as a potentially transformative agent. It could offer a single-molecule solution for complex cardiovascular conditions where both myocardial support and prevention of thromboembolic events are critical, such as in cardiogenic shock or high-risk post-operative cardiac care.

Further studies are warranted to explore its selectivity against other phosphodiesterase isoforms, its in vivo pharmacokinetic and pharmacodynamic properties, and its long-term safety profile, particularly concerning the potential for arrhythmias, a known side effect of the PDE3 inhibitor class.[8][10] However, based on this comprehensive in vitro benchmarking, this compound represents a highly promising lead compound for the next generation of cardiovascular therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Enoximone?
  • Drugs.com. Cilostazol: Package Insert / Prescribing Information / MOA.
  • Wikipedia. Milrinone.
  • Wikipedia. Cilostazol.
  • Benchchem. Enoximone's Mechanism of Action in Cardiac Myocytes: An In-depth Technical Guide.
  • Wikipedia. PDE3 inhibitor.
  • CV Pharmacology. Phosphodiesterase Inhibitors.
  • PMC - PubMed Central - NIH. Phosphodiesterase III inhibitors for heart failure.
  • StatPearls - NCBI Bookshelf - NIH. Milrinone.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cilostazol?
  • Dr.Oracle. (2025, June 3). What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease?
  • PubMed. Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding.
  • Patsnap Synapse. (2024, June 14). What is Enoximone used for?
  • Taylor & Francis Online. (2006, June 21). Full article: Inhibitors of cyclic nucleotide phosphodiesterase 3 and 5 as therapeutic agents in heart failure.
  • Benchchem. Application Note: In Vitro Assay for Measuring Bemoradan PDE3 Inhibition.
  • RxList. (2021, August 4). How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names.
  • Patsnap Synapse. (2024, June 21). What are PDE3 inhibitors and how do they work?
  • PMC - NIH. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes.
  • Ncardia. Contractility Assay.
  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • REPROCELL. Cardiac Contractility Research And Assays.
  • Semantic Scholar. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • PubMed. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Benchchem. Application Note and Protocol for Testing Platelet Aggregation Inhibition by Aggreceride C.
  • PMC - NIH. (2018, December 26). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro.
  • PMC - NIH. Anti-platelet therapy: phosphodiesterase inhibitors.

Sources

A Researcher's Guide to Ensuring Experimental Reproducibility with 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the path from a promising small molecule to a validated therapeutic candidate is fraught with challenges, chief among them being the crisis of reproducibility.[1][2] It is estimated that a significant portion of preclinical research is not reproducible, leading to a staggering waste of resources and a negative impact on the time it takes to bring new medicines to patients.[1][2] This guide addresses this critical issue head-on, using the heterocyclic compound 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One as a central case study.

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines and forming the core of molecules with a wide array of pharmacological activities, from GABAA receptor modulators to potential anticancer agents.[3][4] Given its potential, ensuring that the experimental findings for any derivative, such as this compound, are robust and reproducible is paramount.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, providing a framework for self-validating systems and fostering trust in your findings. We will delve into the critical first steps of synthesis and characterization, provide a detailed protocol for a common biological assay, compare its potential performance with relevant alternatives, and discuss common pitfalls that can undermine experimental reproducibility.

Part 1: The Foundation of Reproducibility - Synthesis and Characterization

Before a single biological experiment is conducted, the identity, purity, and stability of the test compound must be unequivocally established. Inconsistencies in the starting material are a primary, yet often overlooked, source of irreproducible data.

Synthesis of the Imidazo[4,5-b]pyridin-2-one Core

The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various established routes, often involving the cyclization of a diaminopyridine precursor.[3][7] A common and reliable method involves the reaction of a substituted 2,3-diaminopyridine with a reagent that provides the C2 carbonyl carbon of the imidazolone ring, such as 1,1'-Carbonyldiimidazole (CDI).

Illustrative Synthetic Workflow:

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization & N-Alkylation A 2-Amino-3-nitropyridine derivative C Suzuki Coupling (e.g., Pd(dppf)Cl2) A->C B Substituted Phenylboronic Acid B->C D 6-Phenyl-3-nitropyridin-2-amine C->D E Reduction (e.g., Fe/NH4Cl) D->E F 6-Phenylpyridine-2,3-diamine E->F G Cyclization with CDI F->G H 6-Phenyl-1,3-dihydro-2H- imdazo[4,5-b]pyridin-2-one G->H I Alkylation (e.g., CH3I, NaH) H->I J 1-Methyl-6-Phenyl-1,3-Dihydro- 2H-imidazo[4,5-b]pyridin-2-one I->J

Caption: General synthetic pathway for the target compound.

Critical Characterization and Quality Control

A synthesized batch of this compound must be rigorously characterized to ensure its structure and purity meet predefined acceptance criteria before its use in biological assays.[8]

Table 1: Essential QC Characterization for Small Molecule Inhibitors

Analytical Method Purpose Acceptance Criteria Example
¹H and ¹³C NMR Structural Confirmation and PuritySpectrum consistent with proposed structure; absence of significant impurity signals.
Mass Spectrometry (MS) Molecular Weight ConfirmationObserved mass matches the calculated mass ± 5 ppm for high-resolution MS.
HPLC/UPLC-UV Purity Assessment>95% purity by peak area at a relevant wavelength (e.g., 254 nm).
Solubility Test Determine appropriate solvent for biological assaysSoluble to at least 10 mM in DMSO; record any precipitation in aqueous media.

Part 2: A Reproducible Protocol for In Vitro Antiproliferative Activity

A common primary screen for novel compounds with potential anticancer activity is an in vitro antiproliferative assay.[4] The following protocol for a cell viability assay using a luminescent readout (e.g., CellTiter-Glo®) is designed to maximize reproducibility.

Causality Behind Experimental Choices
  • Cell Line Authentication: Use of unauthenticated or cross-contaminated cell lines is a major cause of irreproducibility.[10] Regular STR profiling is essential.

  • Passage Number: Cellular phenotype can drift with excessive passaging. Experiments should be conducted within a defined, low-passage number window (e.g., passages 5-20).

  • Seeding Density: Cell density affects growth rate and drug response. An initial optimization experiment (growth curve) is required to determine a seeding density that ensures cells are in the exponential growth phase at the end of the assay.

  • Assay Readout: Luminescent assays measuring ATP levels (like CellTiter-Glo®) are generally more sensitive and have a wider dynamic range than colorimetric assays (like MTT), reducing variability.[11]

Detailed Step-by-Step Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a human cancer cell line (e.g., HCT116 colon carcinoma).

Materials:

  • HCT116 cells (authenticated, low passage)

  • DMEM media with 10% FBS, 1% Penicillin-Streptomycin

  • Test Compound, Staurosporine (positive control), DMSO (vehicle)

  • White, 96-well clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Workflow Diagram:

A 1. Cell Seeding (Optimized Density, e.g., 5000 cells/well) B 2. Incubation (24h, 37°C, 5% CO2) Allows cells to attach and resume growth A->B C 3. Compound Treatment (Serial dilution of test compound & controls) B->C D 4. Incubation (72h, 37°C, 5% CO2) Standard duration for proliferation effects C->D E 5. Assay Reagent Addition (Equilibrate plate to RT, add CellTiter-Glo) D->E F 6. Lysis & Signal Stabilization (10 min on orbital shaker, 2 min incubation) E->F G 7. Data Acquisition (Read luminescence on a plate reader) F->G H 8. Data Analysis (Normalize to vehicle, plot dose-response, calculate IC50) G->H

Caption: Workflow for the antiproliferative assay.

Procedure:

  • Cell Seeding: Trypsinize and count HCT116 cells. Dilute to the predetermined optimal density in media and seed 100 µL per well into a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the test compound and positive control (Staurosporine) in 100% DMSO. Perform a serial dilution series in culture media to create 2X working solutions. The final DMSO concentration in the assay should be ≤ 0.5% to avoid vehicle-induced toxicity.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only (0.5% DMSO) and media-only (no cells) controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a plate reader.

  • Analysis: Subtract the background (media-only wells). Normalize the data with the vehicle control representing 100% viability. Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Part 3: Comparative Analysis and Data Interpretation

The biological activity of a novel compound is best understood in the context of alternatives. Since the specific molecular target of this compound is not defined, we will compare its hypothetical performance against other imidazo[4,5-b]pyridine derivatives with known activities and a standard-of-care chemotherapy agent.

Table 2: Hypothetical Comparative Performance in HCT116 Cells

Compound Primary Target/MoA IC50 (µM) in HCT116 Selectivity Notes Source
This compound Hypothetical: Kinase X0.8To be determinedThis Guide
Compound 10 (Amidine-substituted) Antiproliferative0.4Selective for colon carcinoma cells[4]
PD-1/PD-L1 Antagonist (Imidazopyridine core) Immune Checkpoint Inhibition> 20 (low direct cytotoxicity)Targets protein-protein interaction, not cell viability directly[12]
Staurosporine Broad-spectrum Kinase Inhibitor0.015Non-selective, highly potentControl
5-Fluorouracil (5-FU) Thymidylate Synthase Inhibitor2.5Standard-of-care chemotherapyReference

Interpretation:

  • Our hypothetical compound shows promising sub-micromolar activity. It is more potent than the standard-of-care agent 5-FU but less potent than the non-selective control, Staurosporine.

  • Compared to another published imidazopyridine (Compound 10), it shows similar potency, suggesting this scaffold can be tuned for strong antiproliferative effects.[4]

  • The lack of direct cytotoxicity from the PD-1/PD-L1 antagonist highlights that the biological assay must be appropriate for the compound's mechanism of action. An antiproliferative assay would be the wrong choice for primary screening of such a compound.[12]

Part 4: Addressing the Reproducibility Crisis - Troubleshooting and Best Practices

Even with a robust protocol, variability can arise. Addressing this requires a culture of transparency and rigorous data management.[5]

Common Pitfalls and Solutions:

  • Inconsistent Cell Health: Monitor cell morphology daily. Perform regular mycoplasma testing.

  • Pipetting Errors: Use calibrated pipettes. For compound additions, use a multichannel pipette or automated liquid handler to minimize well-to-well timing differences.

  • Edge Effects: Evaporation from wells on the plate's perimeter can concentrate compounds and affect cell growth. As mentioned in the protocol, avoid using the outer wells for experimental data.

  • Compound Instability/Precipitation: Visually inspect compound dilutions for any signs of precipitation. If solubility is an issue, reconsider the top concentration used in the assay.

  • Statistical Analysis: Do not rely on a single experiment. True reproducibility requires consistency across multiple independent experiments (typically n=3). Report data as mean ± standard deviation (SD) or standard error of the mean (SEM).

By implementing these best practices, researchers can build a "reproducible bridge" to cross the "valley of death" between preclinical discovery and clinical application, ensuring that promising compounds like this compound are evaluated with the scientific rigor they deserve.[9]

References

  • A Guide to Reproducibility in Preclinical Research - PMC - NIH.
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs.
  • The reproducibility crisis in preclinical research - lessons to learn from clinical research - Trilogy Writing & Consulting.
  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest.
  • Enhancing Reproducibility in Drug Development Research - Center for Open Science (COS).
  • Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer? - Taylor & Francis Online.
  • Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine - Benchchem.
  • Complex Analytical Workflows Increasingly Require Robust Bioassays - Pharmaceutical Technology.
  • Biological Assay: Its Types, Applications and Challenges - Longdom Publishing.
  • Expert view: Addressing the big challenges in cell-based assays - Drug Target Review.
  • Small Molecule Drug Characterization and Purity Analysis - Agilent.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC - PubMed Central.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.

Sources

A Researcher's Guide to the Statistical Analysis of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One and its Analogs as PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of experimental data related to 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One and its analogs, a promising class of molecules targeting Phosphodiesterase 10A (PDE10A). For researchers, scientists, and drug development professionals, this document outlines the critical experimental and analytical considerations necessary to rigorously evaluate the therapeutic potential of these compounds. While specific public data for this compound is limited, this guide leverages available data from structurally related imidazo[4,5-b]pyridine-based PDE10A inhibitors to provide a practical and in-depth comparison.

Introduction to Phosphodiesterase 10A (PDE10A) as a Therapeutic Target

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] Its expression is highly enriched in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and mood regulation.[2][3] This specific localization makes PDE10A an attractive therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[3][4] Inhibition of PDE10A leads to an increase in cyclic nucleotide levels in striatal neurons, which can modulate dopamine signaling and potentially correct the imbalances observed in these conditions.[2] The imidazo[4,5-b]pyridine scaffold has emerged as a key chemical structure in the development of potent and selective PDE10A inhibitors.[5][6]

Comparative Analysis of Imidazo[4,5-b]pyridine-Based PDE10A Inhibitors

The therapeutic potential of any new chemical entity is established through rigorous comparison with existing alternatives. In the context of PDE10A inhibition, several imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated, providing a valuable dataset for comparative analysis. Key parameters for comparison include in vitro potency (IC50), selectivity against other phosphodiesterase family members, and in vivo efficacy in relevant animal models.

Below is a summary of preclinical data for representative PDE10A inhibitors, including the well-characterized compounds MP-10 and TP-10, alongside other reported imidazo[4,5-b]pyridine analogs.

Compound/AnalogPDE10A IC50 (nM)In Vivo Efficacy ModelKey FindingsReference
MP-10 (PF-2545920) 0.37Rodent models of schizophreniaShowed efficacy in models for positive, cognitive, and negative symptoms.[7][8][9][7][8][9]
TP-10 Not specifiedRodent models of schizophreniaDemonstrated elevation of pCREB in the striatum, indicative of target engagement.[10][11][10][11]
Analog 4 6.7Rat Receptor OccupancyAchieved 55-74% receptor occupancy at 10 mg/kg.[5][6][5][6]
Analog 7 1.8Rat Receptor OccupancyShowed potent in vitro activity.[5][6][5][6]
Analog 12b 1.9Rat Receptor OccupancyAchieved 55-74% receptor occupancy at 10 mg/kg.[5][6][5][6]
Analog 24a 3.4Rat Receptor OccupancyAchieved 55-74% receptor occupancy at 10 mg/kg.[5][6][5][6]
Analog 24b 0.8Rat Receptor OccupancyMost potent analog in this series; achieved 55-74% receptor occupancy at 10 mg/kg.[5][6][5][6]
Balipodect (TAK-063) 0.3Clinical trials for schizophreniaAdvanced to clinical development.[1][1]

Experimental Protocols

In Vitro Phosphodiesterase Inhibition Assay

The foundational experiment to characterize a potential PDE10A inhibitor is the in vitro inhibition assay. This assay directly measures the ability of a compound to block the enzymatic activity of PDE10A.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PDE10A.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing.

    • Prepare assay buffer containing Tris-HCl, MgCl2, and other necessary cofactors.[12]

    • Prepare a solution of purified recombinant human PDE10A enzyme in the assay buffer.

    • Prepare a solution of the fluorescently labeled substrate, such as cAMP or cGMP, in the assay buffer.[13]

  • Assay Procedure:

    • Add a fixed amount of PDE10A enzyme to each well of a microplate.

    • Add the serially diluted test compound to the wells. Include a positive control (a known PDE10A inhibitor like MP-10) and a negative control (vehicle only).

    • Incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction using a suitable stop solution.

    • Measure the fluorescence signal in each well using a microplate reader. The signal will be inversely proportional to the amount of PDE10A activity.

Data Analysis:

  • The raw fluorescence data is converted to percent inhibition relative to the controls.

  • The percent inhibition is then plotted against the logarithm of the compound concentration.

  • A non-linear regression analysis is performed using a sigmoidal dose-response model (e.g., the four-parameter logistic equation) to determine the IC50 value.[14][15]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock Dilutions Serial Dilutions Compound->Dilutions Plate Microplate Addition: - Enzyme - Compound - Substrate Dilutions->Plate Enzyme PDE10A Enzyme Enzyme->Plate Substrate Fluorescent Substrate Substrate->Plate Incubation Incubation Plate->Incubation Reading Fluorescence Reading Incubation->Reading Inhibition Calculate % Inhibition Reading->Inhibition Plot Plot Dose-Response Curve Inhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for an in vitro PDE10A inhibition assay.

In Vivo Models for Antipsychotic and Cognitive-Enhancing Activity

To assess the therapeutic potential of a PDE10A inhibitor in a physiological context, in vivo animal models are employed. These models aim to replicate certain behavioral or neurochemical aspects of human psychiatric disorders.

Commonly Used Animal Models:

  • Amphetamine- or PCP-Induced Hyperlocomotion: These models are used to assess potential antipsychotic activity. Amphetamine and phencyclidine (PCP) induce hyperlocomotor activity in rodents, which is considered a model of the positive symptoms of schizophrenia.[16] A test compound's ability to attenuate this hyperlocomotion suggests antipsychotic potential.

  • Novel Object Recognition (NOR) Test: This test evaluates cognitive function, specifically recognition memory.[17] A compound that improves performance in this task, particularly in animals with induced cognitive deficits, may have cognitive-enhancing properties.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[18] The ability of a compound to restore PPI in a disrupted model is indicative of potential antipsychotic efficacy.

Statistical Analysis of Experimental Data

Analysis of In Vitro Dose-Response Data

The analysis of dose-response curves is a fundamental aspect of pharmacological research.

Statistical Approach:

  • Data Transformation: The concentration of the test compound is typically log-transformed to linearize the sigmoidal dose-response relationship.[14]

  • Non-Linear Regression: The transformed data is then fitted to a non-linear regression model, most commonly the four-parameter logistic equation (Hill equation).[14] This model allows for the determination of key parameters:

    • Top and Bottom Plateaus: The maximal and minimal responses.

    • IC50 (or EC50): The concentration of the compound that produces a 50% response.

    • Hill Slope: A measure of the steepness of the curve.

  • Goodness of Fit: The quality of the curve fit should be assessed using statistical parameters such as the R-squared value and the standard error of the regression.

  • Statistical Significance: To determine if the observed dose-response relationship is statistically significant, an F-test can be used to compare the fit of the dose-response model to a null model (a horizontal line representing no effect).[20] A low p-value indicates that the dose-response model provides a significantly better fit to the data than the null model.[20]

G Data Raw Dose-Response Data Transform Log Transform Concentration Data->Transform Fit Non-Linear Regression (Four-Parameter Logistic) Transform->Fit Params Estimate Parameters: - Top & Bottom - IC50 - Hill Slope Fit->Params Goodness Assess Goodness of Fit (R²) Fit->Goodness Significance Test for Significance (F-test) Fit->Significance Conclusion Statistically Valid IC50 Params->Conclusion Goodness->Conclusion Significance->Conclusion

Caption: Statistical workflow for dose-response curve analysis.

Analysis of In Vivo Behavioral Data

The statistical analysis of in vivo data requires careful consideration of the experimental design, including the number of groups, the sample size, and whether the data is normally distributed.

Common Statistical Tests:

  • t-test: Used to compare the means of two groups (e.g., vehicle vs. a single dose of the test compound).

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups (e.g., vehicle vs. multiple doses of the test compound).[3]

    • One-way ANOVA: Used when there is one independent variable (e.g., drug dose).

    • Two-way ANOVA: Used when there are two independent variables (e.g., drug treatment and genotype).

  • Post-hoc Tests: If the ANOVA result is significant, post-hoc tests (e.g., Tukey's, Dunnett's) are used to determine which specific groups differ from each other.[3]

  • Non-parametric Tests: If the data does not meet the assumptions of parametric tests (e.g., normality), non-parametric alternatives such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for three or more groups) should be used.[3]

Conclusion

The statistical analysis of experimental data for novel compounds like this compound is a critical component of the drug discovery process. By leveraging data from structurally similar PDE10A inhibitors and employing robust experimental designs and appropriate statistical methods, researchers can confidently assess the therapeutic potential of this promising class of molecules. This guide provides a foundational framework for these endeavors, emphasizing the importance of scientific integrity and logical data interpretation in the pursuit of novel therapeutics.

References

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA.
  • Sumner, D. J., Elliott, H. L., & Reid, J. L. (1982). The analysis of dose-response curves--a practical approach. Clinical pharmacology and therapeutics, 32(4), 450–458.
  • Hebb, A. L., Robertson, H. A., & Denovan-Wright, E. M. (2008). Current landscape of phosphodiesterase 10A (PDE10A) inhibition. Journal of medicinal chemistry, 51(21), 6681–6688.
  • Patsnap. (2024, June 25). What are PDE10A gene inhibitors and how do they work?
  • Wikipedia contributors. (2024, October 29). Dose–response relationship. In Wikipedia, The Free Encyclopedia.
  • BenchChem. (n.d.). Application Notes and Protocols for PDE5-IN-11 In Vitro Assay.
  • Wikipedia contributors. (2024, September 21). PDE10A. In Wikipedia, The Free Encyclopedia.
  • Patsnap. (2025, March 11). What are the therapeutic candidates targeting PDE10A?
  • ResearchGate. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?.
  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves.
  • Verhoest, P. R., et al. (2014). Discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). ACS medicinal chemistry letters, 5(6), 700–705.
  • Verhoest, P. R., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700-705.
  • Hothorn, L. A. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(10), 2635–2649.
  • Verhoest, P. R., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters.
  • Smolecule. (n.d.). This compound.
  • Young, J. W., & Markou, A. (2010). Behavioral animal models to assess pro-cognitive treatments for schizophrenia. Neuroscience and biobehavioral reviews, 34(8), 1307–1320.
  • Moore, H., et al. (2006). Developing Predictive Animal Models and Establishing a Preclinical Trials Network for Assessing Treatment Effects on Cognition in Schizophrenia. Schizophrenia bulletin, 32(3), 433–440.
  • Weiner, I., & Gaisler-Salomon, I. (2009). Towards an animal model of an antipsychotic drug-resistant cognitive impairment in schizophrenia: scopolamine induces abnormally persistent latent inhibition, which can be reversed by cognitive enhancers but not by antipsychotic drugs. International journal of neuropsychopharmacology, 12(7), 883–897.
  • Menniti, F. S., et al. (2013). Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications. The Journal of pharmacology and experimental therapeutics, 344(3), 603–613.
  • Menniti, F. S., et al. (2018). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology, 9.
  • Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International journal of molecular sciences, 25(10), 5433.
  • ResearchGate. (2025, August 9). (PDF) Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
  • Kehler, J., et al. (2016). Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. International journal of molecular sciences, 17(11), 1898.
  • Gainetdinov, R. R., et al. (2021). Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy. International journal of molecular sciences, 22(21), 11883.
  • Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of medicinal chemistry, 62(10), 4874–4899.
  • González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. Trends in pharmacological sciences, 33(4), 200–206.
  • Gräff, J., et al. (2025, June 26). Inhibition of PDE10A by MP‐10 Rescues Behavioral Deficits and Normalizes Microglial Morphology and Synaptic Pruning in A Mouse Model of FOXP1 Syndrome. Advanced Science.
  • ResearchGate. (n.d.).
  • Guidotti, A., & Costa, E. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Critical reviews in neurobiology, 20(1-2), 1–32.
  • Semantic Scholar. (n.d.).
  • Ahmad, S., et al. (2018). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. Pharmacognosy magazine, 14(54), 193–196.
  • ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols.
  • Meegalla, S. K., et al. (2016). Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors. Bioorganic & medicinal chemistry letters, 26(17), 4216–4222.
  • ResearchGate. (2015, November 10).
  • ResearchGate. (n.d.). Phosphodiesterase 10A Inhibitor Activity in Preclinical Models of the Positive, Cognitive, and Negative Symptoms of Schizophrenia | Request PDF.
  • Bori, A. D., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules (Basel, Switzerland), 25(23), 5707.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Layton, M. E., et al. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & medicinal chemistry letters, 26(6), 1595–1599.
  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Zhang, H., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European journal of medicinal chemistry, 223, 113645.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One (CAS No. 120889-04-5). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide clear, actionable steps rooted in established safety protocols and regulatory standards.

Section 1: Core Principle—Hazard Assessment and Precaution

  • Structural Analogs: The core structure, Imidazo[4,5-b]pyridine, is classified as harmful if swallowed[1]. Furthermore, a closely related compound, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), is a known mutagen and carcinogen[2][3]. Another analog is documented to cause skin irritation, serious eye irritation, and potential respiratory irritation.

  • The Precautionary Principle: Given the lack of specific data and the significant hazards associated with analogous structures, This compound must be handled and disposed of as a hazardous chemical waste. This approach ensures the highest level of protection for personnel and the environment. All waste generated from the use of this compound, including pure substance, solutions, and contaminated labware, must be disposed of following hazardous waste protocols.[4][5]

PropertyDataSource
Chemical Name This compound-
CAS Number 120889-04-5[6]
Molecular Formula C₁₃H₁₁N₃O[6]
Molecular Weight 225.25 g/mol [6]
Inferred Hazards Harmful if swallowed, Potential Skin/Eye Irritant, Potential Carcinogen/Mutagen[1][2]
Disposal Classification Hazardous Chemical Waste -

Section 2: Personal Protective Equipment (PPE) for Handling and Disposal

When handling this compound in any form (solid, liquid, or as waste), the following PPE is mandatory to prevent exposure:

  • Hand Protection: Nitrile gloves are required. Ensure gloves are compatible with any solvents used. Dispose of gloves as hazardous waste after handling.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be conducted within a certified chemical fume hood.[7]

Section 3: Step-by-Step Disposal Protocol

The proper disposal of this compound requires segregation into distinct waste streams. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][8]

Waste Container Selection and Labeling
  • Select a Compatible Container: Use only containers that are chemically resistant to the waste material. For liquid waste, use a sealable, leak-proof container with a screw-on cap.[9][10] For solid waste, the original manufacturer's container is ideal, or a clearly labeled, sealable container.[9][11]

  • Label the Container: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" [12].

    • The full chemical name: "this compound".

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Managing Different Waste Streams

A. Solid Waste (Unused Reagent, Contaminated Materials):

  • Pure Chemical: If disposing of the original reagent, it should be kept in its original container.[11]

  • Contaminated Lab Supplies: Items such as gloves, absorbent paper, and weigh boats that are contaminated with the compound must be collected separately.

    • Double-bag these items in clear plastic bags to allow for visual inspection by safety personnel.[9]

    • Place the bagged waste into a designated solid hazardous waste container.

B. Liquid Waste (Solutions, Reaction Mixtures):

  • Segregation is Key: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes can react violently or release toxic gases.[8]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[9]

    • Fill containers to no more than 90% capacity to allow for expansion.[10]

    • Use secondary containment (such as a lab tray) to capture any potential spills or leaks.[9]

C. Sharps and Contaminated Glassware:

  • Sharps: Needles, scalpels, or any item capable of puncturing a waste bag must be placed in a designated sharps container labeled for hazardous chemical waste.[9]

  • Empty Containers: To be considered non-hazardous, an empty container must be "triple rinsed."[13]

    • Rinse the container three times with a suitable solvent that can dissolve the compound.

    • The rinsate from this process is considered hazardous liquid waste and must be collected accordingly.[13]

    • After triple rinsing and air-drying in a fume hood, deface the original label, and the container may then be disposed of as regular laboratory glass waste.[13]

Storage and Final Disposal
  • Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be located at or near the point of generation and under the control of laboratory personnel.[8][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup. Do not move hazardous waste from one SAA to another.[12][13] Follow your institution's specific procedures for requesting a collection.[9][11]

Disposal Workflow Diagram

G cluster_0 Step 1: Identification & Classification cluster_1 Step 2: Segregation cluster_2 Step 3: Containment cluster_3 Step 4: Accumulation cluster_4 Step 5: Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) classify Classify Waste Stream start->classify solid Solid Waste (e.g., contaminated gloves, solid chemical) classify->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) classify->liquid Liquid sharps Sharps/Glass (e.g., needles, empty containers) classify->sharps Sharps/ Glass container_solid Place in Labeled Solid Waste Container solid->container_solid container_liquid Place in Labeled Liquid Waste Carboy with Secondary Containment liquid->container_liquid container_sharps Triple Rinse or Place in Sharps Container sharps->container_sharps saa Store in Designated Satellite Accumulation Area (SAA) container_solid->saa container_liquid->saa container_sharps->saa ehs Contact EHS for Hazardous Waste Pickup saa->ehs

Caption: Decision workflow for the disposal of this compound waste.

Section 4: Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult EHS: Contact your institution's EHS or emergency response team for guidance on cleanup. Do not attempt to clean up a large spill without proper training and equipment.

  • Small Spills: For minor spills within a chemical fume hood, use a chemical spill kit with appropriate absorbent materials. All cleanup materials must be disposed of as hazardous waste.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific hazardous waste management plan and your EHS department, as local and state regulations may have additional requirements. [10][14][15]

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago, Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]

  • Risk assessment summary, new substances notification 21449. (2024, March 27). Canada.ca. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. (n.d.). PubChem. Retrieved from [Link]

  • New Imidazo[4,5-b]pyridine derivatives: Synthesis, crystal structures, Hirshfeld surface analysis, DFT computations and Monte Carlo simulations. (2022, February 20). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • 1,3-Dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-2H-imidazo[4,5-b]pyridin-2-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Imidazo(4,5-b)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione. (2024, April 9). ChemBK. Retrieved from [Link]

  • PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. (n.d.). Veeprho. Retrieved from [Link]

  • List of Pharmaceuticals that are Potentially Hazardous Wastes When Discarded. (n.d.). Florida Department of Environmental Protection. Retrieved from [Link]

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.